molecular formula C10H10O4 B1422722 3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid CAS No. 33632-74-5

3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid

Cat. No.: B1422722
CAS No.: 33632-74-5
M. Wt: 194.18 g/mol
InChI Key: BYYFEADAQZCIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-10(12)9-5-6-13-7-3-1-2-4-8(7)14-9/h1-4,9H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYFEADAQZCIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50706101
Record name 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33632-74-5
Record name 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,4-Dihydro-2H-benzo[b][1][2]dioxepine-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 3,4-Dihydro-2H-benzo[b][1][2]dioxepine-2-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and chemical synthesis sectors. The document elucidates its fundamental physicochemical properties, spectroscopic characteristics, and core acidic nature. Furthermore, it explores its role as a versatile synthetic intermediate, potential biological activities based on its structural class, and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule as a key building block in their research and development endeavors.

Molecular Identity and Physicochemical Properties

3,4-Dihydro-2H-benzo[b][1][2]dioxepine-2-carboxylic acid is a bicyclic organic compound featuring a benzene ring fused to a seven-membered dioxepine ring, which is substituted with a carboxylic acid group. This unique structural arrangement imparts specific chemical and physical properties that make it a valuable scaffold in medicinal chemistry.

Caption: Chemical Structure of 3,4-Dihydro-2H-benzo[b][1][2]dioxepine-2-carboxylic acid.

Table 1: Chemical Identifiers

Identifier Value Reference
CAS Number 33632-74-5 [1][3][4][5]
Molecular Formula C₁₀H₁₀O₄ [1][3][5][6]
Molecular Weight 194.18 g/mol [3][5][6]
IUPAC Name 3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid [6]
SMILES O=C(C1OC2=CC=CC=C2OCC1)O [5]

| InChI Key | BYYFEADAQZCIGM-UHFFFAOYSA-N |[6] |

Table 2: Physicochemical Properties

Property Value Reference
Appearance White crystalline solid [1]
Melting Point 146-150 °C [1]
Boiling Point 351 °C at 760 mmHg [1][7]
Density 1.306 g/cm³ [1]
Solubility Limited solubility in water; soluble in organic solvents [1]

| Storage | 2-8°C, under dry, sealed conditions |[5][7] |

Table 3: Computed Molecular Properties

Property Value Reference
XLogP3 1.8 [6]
Topological Polar Surface Area (TPSA) 55.8 Ų [6]
Hydrogen Bond Donor Count 1 [5][6]
Hydrogen Bond Acceptor Count 4 [5][6]
Rotatable Bond Count 1 [5][6]

| Complexity | 216 |[6] |

Synthesis and Reactivity

While specific, detailed synthetic protocols for this exact molecule are not extensively published in readily available literature, its structure suggests a plausible and logical synthetic strategy based on established organic chemistry principles. A common approach to forming the benzodioxepine ring involves the reaction of a catechol precursor with a suitable three-carbon dielectrophile.

Proposed Synthetic Workflow: The synthesis can be envisioned as a two-step process:

  • Williamson Ether Synthesis: Reaction of catechol with a protected derivative of 3-bromo-2-(bromomethyl)propanoic acid or a similar synthon under basic conditions to form the ether linkages.

  • Cyclization and Deprotection: Intramolecular cyclization to form the seven-membered ring, followed by the deprotection of the carboxylic acid moiety.

The carboxylic acid functional group is the primary site of reactivity, allowing for a wide range of derivatizations. It can be readily converted into esters, amides, or acid chlorides, making it an excellent starting point for building more complex molecules. This reactivity is fundamental to its utility as a building block for creating libraries of compounds for drug discovery.[2]

Synthesis_Workflow start Starting Materials: Catechol & C3 Dielectrophile (e.g., dibromopropanoate derivative) step1 Step 1: Williamson Ether Synthesis - Base (e.g., K2CO3, NaH) - Aprotic Solvent (e.g., DMF, Acetonitrile) start->step1 intermediate Acyclic diether intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization - High dilution or catalysis intermediate->step2 product Target Molecule: 3,4-Dihydro-2H-benzo[b]dioxepine- 2-carboxylic acid step2->product derivatization Further Derivatization (Amide coupling, Esterification, etc.) product->derivatization

Caption: Proposed high-level synthetic workflow for the target molecule.

Spectroscopic and Analytical Characterization

The structural features of 3,4-Dihydro-2H-benzo[b][1][2]dioxepine-2-carboxylic acid give rise to a predictable spectroscopic profile, which is crucial for its identification and characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The four protons on the aromatic ring would appear in the downfield region, typically between 6.8 and 7.5 ppm. The aliphatic protons on the dioxepine ring (at positions 2, 3, and 4) would resonate further upfield. The most characteristic signal would be the highly deshielded carboxylic acid proton (O-H), which is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm range.[8] The addition of D₂O would cause this signal to disappear due to proton-deuterium exchange.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon of the carboxylic acid in the 160-180 ppm region.[8] Aromatic carbons would produce signals between 110-150 ppm, while the aliphatic carbons of the dioxepine ring would be found in the upfield region of the spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. A very strong and broad absorption band is expected between 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[8] A sharp, strong absorption corresponding to the carbonyl (C=O) stretch should appear around 1710 cm⁻¹.[8] Additionally, C-O stretching bands for the ether and carboxylic acid groups, as well as aromatic C-H and C=C stretching bands, would be present.

  • Mass Spectrometry (MS): In mass spectrometry, the molecule would show a molecular ion peak corresponding to its molecular weight (194.18 Da). Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and cleavage of the dioxepine ring.

Acidity and Basic Properties

The term "basic properties" in the context of this molecule primarily refers to the characteristics of its conjugate base and its acidic nature.

  • Conjugate Base: Upon deprotonation, the molecule forms a carboxylate anion. This anion is stabilized by resonance across the two oxygen atoms of the carboxyl group. The formation of this stable conjugate base is the driving force behind the molecule's acidity. This carboxylate can form salts with various inorganic and organic bases, a property that is often exploited in drug formulation to improve solubility and stability.

Applications and Biological Context

3,4-Dihydro-2H-benzo[b][1][2]dioxepine-2-carboxylic acid is primarily valued as a key intermediate and building block in the synthesis of more complex, biologically active molecules.[7] The benzodioxepine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.

  • Pharmaceutical Intermediate: It serves as a precursor for synthesizing compounds targeting the central nervous system, such as potential antidepressants or anxiolytics.[7][10] The rigid yet non-planar structure of the dioxepine ring can be advantageous for specific receptor binding.

  • Potential Biological Activities: Derivatives of the broader benzodioxepine and benzodioxole classes have demonstrated a wide range of biological activities, suggesting potential avenues for research using this specific acid as a starting point:

    • Antibacterial Properties: Novel benzodioxepin amide derivatives have been synthesized and shown to possess potent antimicrobial activity.[2]

    • Anti-tumor Activity: 1,3-Benzodioxole derivatives have shown promise in cancer treatment by inhibiting key enzyme systems and promoting apoptosis.[11]

    • Adrenoceptor Antagonism: Certain 1,4-benzodioxane derivatives (a related six-membered ring structure) are known to act as alpha(1)-adrenoceptor antagonists.[12]

The versatility of the carboxylic acid handle allows for its conjugation to various pharmacophores to explore structure-activity relationships (SAR) and develop new therapeutic agents.

Safety and Handling

Proper handling of this chemical is essential in a research environment. The available safety data indicates that it should be treated as an irritant.

Table 4: GHS Hazard Information

Hazard Code Description Reference
H315 Causes skin irritation [6]
H319 Causes serious eye irritation [6]

| H335 | May cause respiratory irritation |[6] |

Recommended Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated area or a chemical fume hood.

  • In case of eye contact, rinse immediately with plenty of water and seek medical advice.[1]

  • Store in a cool (2-8°C), dry, and tightly sealed container away from incompatible materials.[5][7]

References

An In-depth Technical Guide to 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic Acid (CAS: 33632-74-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, synthesis, and analytical characterization, offering field-proven insights and detailed methodologies to empower your research and development endeavors.

Core Compound Identity and Structure

Chemical Name: 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid.[1][2]

CAS Number: 33632-74-5.[1][2]

Molecular Formula: C₁₀H₁₀O₄.[1][2]

Molecular Weight: 194.18 g/mol .[1]

Synonyms: 3,4-Dihydro-2H-benzo[b][2][3]dioxepine-2-carboxylic acid.[1]

The core structure of this molecule features a benzene ring fused to a seven-membered dioxepine ring, with a carboxylic acid group attached to the stereocenter at the 2-position of the dioxepine ring. This unique three-dimensional arrangement imparts specific chemical properties and biological activities.

Structural Diagram:

Caption: 2D structure of 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties is fundamental for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.

PropertyValueSource
Appearance Pale brown powder or white crystalline solidChemBK, Thermo Fisher Scientific
Melting Point 144-150 °CThermo Fisher Scientific
Boiling Point 351 °C at 760 mmHgChemBK
Density 1.306 g/cm³ChemBK
Solubility Limited solubility in water, soluble in organic solvents.ChemBK

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: A common strategy for constructing the benzodioxepine ring system involves the Williamson ether synthesis, followed by cyclization.

Synthesis_Pathway Catechol Catechol Intermediate Intermediate Ether Catechol->Intermediate Base (e.g., NaH) Solvent (e.g., DMF) Reactant2 3-Bromo-2-(bromomethyl)propanoic acid Reactant2->Intermediate Product 3,4-Dihydro-2H-1,5-benzodioxepine- 2-carboxylic acid Intermediate->Product Intramolecular Cyclization

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical, yet chemically sound, procedure based on established methodologies for the synthesis of related benzodioxepine structures. Note: This protocol should be optimized and validated in a laboratory setting.

Step 1: Synthesis of the Intermediate Ether

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add catechol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise over 30 minutes. The causality here is the need for a strong, non-nucleophilic base to deprotonate both hydroxyl groups of catechol, forming the more nucleophilic phenoxide.

  • Reaction: After stirring for 1 hour at room temperature, add a solution of 3-bromo-2-(bromomethyl)propanoic acid (1.0 eq) in anhydrous DMF dropwise via the dropping funnel. The choice of a di-halogenated propanoic acid derivative provides the necessary electrophilic centers for the subsequent cyclization.

  • Work-up: After stirring overnight at room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude intermediate ether is purified by column chromatography on silica gel.

Step 2: Intramolecular Cyclization

  • Reaction Setup: Dissolve the purified intermediate ether in a suitable solvent such as DMF or acetonitrile in a round-bottom flask.

  • Cyclization: Add a base, for instance, potassium carbonate (2.0 eq), and heat the reaction mixture to reflux. The elevated temperature provides the activation energy required for the intramolecular Williamson ether synthesis, leading to the formation of the seven-membered dioxepine ring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine.

  • Final Purification: The crude product is purified by recrystallization or column chromatography to yield 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid.

Analytical Characterization: A Self-Validating System

A robust analytical workflow is crucial for confirming the identity, purity, and stability of the synthesized compound. This section outlines a multi-technique approach that provides a self-validating system for characterization.

Analytical_Workflow Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS FTIR FTIR Spectroscopy Synthesis->FTIR HPLC HPLC Analysis Synthesis->HPLC Structure Structural Confirmation NMR->Structure MS->Structure FTIR->Structure Purity Purity Assessment HPLC->Purity

Caption: A comprehensive analytical workflow for compound validation.

Spectroscopic Analysis

While specific spectra for the title compound are not widely published, the expected spectral data can be inferred from the known spectra of its parent compound, 3,4-dihydro-2H-1,5-benzodioxepine, and the characteristic signals of a carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include aromatic protons on the benzene ring (typically in the range of 6.8-7.5 ppm), diastereotopic methylene protons of the dioxepine ring, the methine proton adjacent to the carboxylic acid, and a broad singlet for the carboxylic acid proton (often >10 ppm).

  • ¹³C NMR: Key signals would be the carboxyl carbon (around 170-180 ppm), aromatic carbons, and the aliphatic carbons of the dioxepine ring.

Mass Spectrometry (MS):

  • The molecular ion peak (M+) corresponding to the molecular weight of 194.18 would be expected.

  • Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and other characteristic fragments from the benzodioxepine core.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • A broad O-H stretching vibration from the carboxylic acid dimer (typically 2500-3300 cm⁻¹).

  • A strong C=O stretching vibration of the carboxylic acid (around 1700-1725 cm⁻¹).

  • C-O stretching vibrations and aromatic C-H and C=C stretching vibrations.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of non-volatile compounds like 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid.

Proposed HPLC Method:

This is a suggested starting point for method development, based on common practices for analyzing aromatic carboxylic acids.

ParameterRecommended ConditionRationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid)The acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
Detection UV at 254 nm or Diode Array Detector (DAD)The benzene ring provides strong UV absorbance for sensitive detection. A DAD allows for peak purity analysis.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Experimental Protocol: HPLC Analysis

  • Standard Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.

  • Sample Preparation: Accurately weigh a sample of the synthesized compound and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the standards and the sample.

  • Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by the area percent method. The self-validating aspect comes from the consistency of the retention time and the symmetry of the peak, which, when combined with spectroscopic data, confirms the identity and purity of the compound.

Applications and Future Directions

3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid serves as a valuable intermediate in the synthesis of more complex molecules. Derivatives of the benzodioxepine scaffold have shown a range of biological activities, including:

  • Antimicrobial properties

  • Anticancer activity

  • Anti-inflammatory effects

This compound is a key starting material for the synthesis of novel therapeutic agents. Its carboxylic acid functionality allows for further chemical modifications, such as amide bond formation, to create libraries of compounds for drug discovery screening.

Conclusion

3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid is a versatile chemical building block with significant potential. This guide has provided a comprehensive overview of its chemical structure, properties, a plausible synthetic route, and a robust analytical workflow. The detailed methodologies and mechanistic insights are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further exploration and application of this promising compound.

References

A Technical Guide to the Spectroscopic Profile of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid (CAS No: 33632-74-5), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3][4] This document, designed for researchers and professionals in drug development, offers an in-depth examination of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. By integrating established spectroscopic principles with data from analogous structures, this guide serves as a valuable resource for the identification, characterization, and quality control of this compound.

Introduction: The Structural Significance of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid

3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid, with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol , belongs to the benzodioxepine class of heterocyclic compounds.[1][2] Its structure, featuring a seven-membered dioxepine ring fused to a benzene ring and bearing a carboxylic acid substituent, makes it a versatile scaffold for the synthesis of biologically active molecules.[5][6][7] Understanding its spectroscopic signature is paramount for confirming its synthesis, assessing its purity, and elucidating its role in various chemical transformations.

This guide will systematically detail the expected spectroscopic data, providing a foundational understanding of how the unique structural features of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid translate into its spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections predict the ¹H and ¹³C NMR spectra of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid based on established chemical shift principles and data from structurally related compounds.[8][9]

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, methine, and methylene protons of the molecule. The acidic proton of the carboxylic acid will also be a key diagnostic feature.

Table 1: Predicted ¹H NMR Chemical Shifts for 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet1H
Aromatic Protons (Ar-H)6.8 - 7.2Multiplet4H
Methine Proton (-CH(COOH)-)4.8 - 5.0Doublet of Doublets1H
Methylene Protons (-OCH₂-)4.2 - 4.5Multiplet2H
Methylene Protons (-CH₂-)2.2 - 2.5Multiplet2H

Causality of Chemical Shifts:

  • Carboxylic Acid Proton (10.0 - 13.0 ppm): This proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature, resulting in a characteristic downfield shift.[10][11][12] Its signal is often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent.[11]

  • Aromatic Protons (6.8 - 7.2 ppm): The protons on the benzene ring will appear in the typical aromatic region. The fusion of the dioxepine ring will lead to a complex splitting pattern (multiplet).

  • Methine Proton (4.8 - 5.0 ppm): The proton attached to the same carbon as the carboxylic acid group is deshielded by the adjacent oxygen atom and the carbonyl group, shifting it downfield. It is expected to show coupling to the adjacent methylene protons, resulting in a doublet of doublets.

  • Methylene Protons (-OCH₂- and -CH₂-): The protons of the two methylene groups in the dioxepine ring will have distinct chemical shifts due to their different chemical environments. The protons on the carbon adjacent to the oxygen atom (-OCH₂-) will be more deshielded than those on the other methylene group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid Carbon (-COOH)170 - 180
Aromatic Carbons (C-O)145 - 155
Aromatic Carbons (C-H)115 - 130
Methine Carbon (-CH(COOH)-)75 - 85
Methylene Carbon (-OCH₂-)65 - 75
Methylene Carbon (-CH₂-)30 - 40

Causality of Chemical Shifts:

  • Carboxylic Acid Carbon (170 - 180 ppm): The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum, a characteristic feature of this functional group.[11][13][14]

  • Aromatic Carbons (115 - 155 ppm): The six carbons of the benzene ring will give rise to several signals in the aromatic region. The two carbons attached to the oxygen atoms of the dioxepine ring will be the most deshielded.[15]

  • Methine and Methylene Carbons (30 - 85 ppm): The sp³ hybridized carbons of the dioxepine ring will appear in the upfield region of the spectrum. The carbon attached to the carboxylic acid group will be the most deshielded among them due to the influence of the electronegative oxygen and carbonyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The IR spectrum of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid will be dominated by absorptions from the carboxylic acid and the aromatic ring.

Table 3: Predicted IR Absorption Frequencies for 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Carboxylic Acid)1700 - 1725Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch1000 - 1300Strong

Interpretation of Key Absorptions:

  • Broad O-H Stretch (2500 - 3300 cm⁻¹): The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad absorption due to the O-H stretching vibration, which is broadened by hydrogen bonding.[10][11][12][16][17]

  • Strong C=O Stretch (1700 - 1725 cm⁻¹): The carbonyl group of the carboxylic acid gives rise to a strong, sharp absorption in this region.[10][11][18]

  • C-O Stretch (1000 - 1300 cm⁻¹): The spectrum will also show strong absorptions corresponding to the C-O stretching vibrations of the carboxylic acid and the ether linkages in the dioxepine ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Expected Mass Spectrum Data:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 194, corresponding to the molecular weight of the compound.[1]

  • Key Fragmentation Pathways:

    • Loss of COOH (m/z = 45): A common fragmentation for carboxylic acids is the loss of the carboxyl group, which would result in a fragment ion at m/z = 149.

    • Loss of H₂O (m/z = 18): Dehydration from the molecular ion could lead to a peak at m/z = 176.

    • Retro-Diels-Alder type fragmentation: The dioxepine ring may undergo characteristic ring-opening and fragmentation, providing further structural clues.[19]

Experimental Protocols and Workflows

The acquisition of high-quality spectroscopic data is crucial. The following provides a general workflow for the characterization of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid.

Conclusion

The predicted spectroscopic data presented in this guide provides a robust framework for the identification and characterization of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid. The distinctive signals in the NMR spectra, coupled with the characteristic absorptions in the IR spectrum and the expected fragmentation pattern in the mass spectrum, create a unique spectral fingerprint for this molecule. This information is invaluable for researchers working on the synthesis and application of this and related benzodioxepine derivatives, ensuring the integrity and purity of their compounds.

References

Physical and chemical properties of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid (CAS No. 33632-74-5). It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. This guide delves into the core physicochemical properties, spectroscopic profile, and chemical behavior of the compound. Furthermore, it furnishes detailed, field-proven experimental protocols for its characterization, grounding all claims in authoritative data to ensure scientific integrity and practical applicability. The molecule's significance as a heterocyclic building block, particularly as an intermediate for compounds with potential biological activity, underscores the need for this detailed analysis.[1][2]

Chemical Identity and Molecular Architecture

3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid is a heterocyclic organic compound featuring a benzene ring fused to a seven-membered dioxepine ring, which is substituted with a carboxylic acid group.[1][3] This unique structural arrangement imparts specific chemical characteristics that are valuable in synthetic chemistry. The compound is typically supplied as a white to pale brown crystalline solid or powder with a purity of 95% or higher.[1][3][4][5]

Key Identifiers:

  • IUPAC Name: 3,4-Dihydro-2H-benzo[b][4][6]dioxepine-2-carboxylic acid[1][3]

  • CAS Number: 33632-74-5[1][2][3][5]

  • Molecular Formula: C₁₀H₁₀O₄[1][2][4][6]

  • Molecular Weight: 194.18 g/mol [1][2][6]

  • SMILES: OC(=O)C1CCOc2c(O1)cccc2[3][5]

Caption: Molecular Structure of the title compound.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in research and development, dictating everything from storage conditions to reaction kinetics.

Physical Characteristics

The compound is a solid at room temperature and possesses limited solubility in water, a common trait for aromatic carboxylic acids, but is soluble in various organic solvents.[4] This solubility profile is critical when selecting solvent systems for synthesis, purification, and analysis.

PropertyValueSource(s)
Appearance White to pale brown crystalline solid/powder[4][5]
Melting Point 140 - 150 °C[4][5][7]
Boiling Point 351 °C (at 760 mmHg)[2][4]
Density ~1.306 g/cm³[4]
Topological Polar Surface Area 55.8 Ų[6]
XLogP3 (Lipophilicity) 1.8[6]
Storage Conditions 2-8°C, keep dry[2]
Chemical Stability and Reactivity

The molecule is reported to be relatively stable under standard room temperature conditions.[4] However, like many organic compounds, it may undergo decomposition at elevated temperatures or in the presence of strong acids or bases.[4]

The reactivity is dominated by two key functional groups:

  • Carboxylic Acid: This group can undergo standard reactions such as esterification, amide bond formation via activation, and reduction to the corresponding primary alcohol. Its acidity is a key parameter, and while no experimental pKa value is published, it is expected to fall in the range of typical aromatic carboxylic acids (pKa ≈ 4-5).

  • Benzodioxepine Moiety: The aromatic ring is activated towards electrophilic substitution by the electron-donating ether oxygens. The heterocyclic ring itself provides a rigid scaffold that is leveraged in the synthesis of more complex molecules, particularly in the development of pharmaceuticals targeting the central nervous system or as leukotriene antagonists.[2][8]

Spectroscopic Profile (Predicted)

While specific spectral data for this compound is not widely published, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles.[9][10]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The carboxylic acid proton (–COOH) should appear as a very broad singlet significantly downfield, typically between 10-12 ppm.[9][10] Protons on the aromatic ring would reside in the 6.8-7.5 ppm region. The aliphatic protons on the dioxepine ring, including the methine proton adjacent to the carboxyl group, would produce a series of complex multiplets in the 2.0-5.0 ppm range.

  • ¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a weak signal for the carboxyl carbon (C=O) between 165-185 ppm.[10] Aromatic carbons will appear from approximately 110-160 ppm, while the aliphatic carbons of the seven-membered ring will be found in the upfield region of the spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint for the carboxylic acid functionality. A very broad O–H stretching absorption is expected from 2500 cm⁻¹ to 3300 cm⁻¹.[10] This is complemented by a strong, sharp C=O stretching band around 1710-1760 cm⁻¹.[10] Additional characteristic peaks include C–O stretches between 1050-1250 cm⁻¹ and aromatic C=C stretches near 1500 and 1600 cm⁻¹.[11]

  • Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z of 194. Key fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45).[9]

Experimental Protocols for Characterization

To ensure the identity and purity of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid, a series of well-defined analytical protocols are necessary.

Protocol: Melting Point Determination

Causality: The melting point is a rapid and reliable indicator of a crystalline solid's purity. A pure compound will exhibit a sharp melting range (typically < 2°C), whereas impurities will depress and broaden this range.

Methodology:

  • Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement:

    • Heat the sample rapidly to approximately 15-20°C below the expected melting point (140-150°C).[4][5][7]

    • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first liquid drop appears (T₁).

    • Record the temperature at which the entire sample has melted into a clear liquid (T₂).

  • Reporting: Report the melting point as the range T₁ – T₂.

Protocol: pKa Determination via Potentiometric Titration

Causality: Potentiometric titration allows for the precise determination of a compound's acid dissociation constant (pKa) by monitoring the pH change of a solution as a standardized titrant is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

titration_workflow start_node start_node process_node process_node decision_node decision_node end_node end_node start Start prep_analyte Dissolve weighted sample in aqueous-organic solvent start->prep_analyte calibrate Calibrate pH meter with standard buffers prep_analyte->calibrate setup Place calibrated electrode in analyte solution calibrate->setup titrate Add standardized NaOH titrant in small, precise increments setup->titrate record Record pH and total volume of titrant added titrate->record loop_cond Equivalence point reached? record->loop_cond loop_cond->titrate No plot Plot pH vs. Volume Titrant loop_cond->plot Yes analyze Determine equivalence point (1st/2nd derivative) plot->analyze calc Identify pH at half-equivalence volume analyze->calc end Result: pKa = pH at V(eq)/2 calc->end

Caption: Workflow for pKa determination.

Methodology:

  • Preparation:

    • Accurately weigh approximately 20-30 mg of the compound and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol/water) in a beaker.

    • Prepare a standardized solution of ~0.05 M NaOH.

    • Calibrate a pH meter using standard buffers at pH 4.00, 7.00, and 10.00.

  • Titration:

    • Place the beaker on a magnetic stir plate and immerse the calibrated pH electrode and the tip of a burette containing the NaOH solution.

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.10 mL). After each addition, allow the pH to stabilize and record both the total volume of titrant added and the corresponding pH.

    • Continue this process until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (Veq), which is the point of maximum slope on the curve (often found using the peak of a first-derivative plot).

    • Determine the half-equivalence point (Veq / 2).

    • The pKa of the compound is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.

Conclusion

3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid is a well-defined chemical entity with a distinct set of physical and chemical properties. Its stable, crystalline nature and characteristic reactivity profile make it a valuable intermediate in organic synthesis. The predictive spectroscopic data and detailed characterization protocols provided in this guide offer researchers the necessary tools to confidently identify, handle, and utilize this compound in their work, particularly in the pursuit of novel bioactive molecules for pharmaceutical applications.

References

Discovery and history of benzodioxepine carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Benzodioxepine Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzodioxepine scaffold, a seven-membered heterocyclic ring system fused to a benzene ring, represents a privileged structure in medicinal chemistry. The incorporation of a carboxylic acid moiety into this framework gives rise to benzodioxepine carboxylic acids, a class of compounds with a rich history of synthetic exploration and a diverse range of biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of benzodioxepine carboxylic acids, detailing key synthetic methodologies, exploring their therapeutic applications, and offering insights into their structure-activity relationships. From their origins in fragrance chemistry to their current role as scaffolds for novel therapeutic agents, this document serves as an in-depth resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Benzodioxepine Carboxylic Acid Scaffold

The benzodioxepine ring system is a fascinating structural motif that has captured the attention of chemists for decades. Its unique conformational properties, arising from the seven-membered dioxepine ring, impart a three-dimensional character that is highly sought after in modern drug design. The addition of a carboxylic acid group, a key pharmacophore known for its ability to engage in crucial hydrogen bonding interactions with biological targets, further enhances the therapeutic potential of this scaffold.[1][2]

The journey of benzodioxepine carboxylic acids from chemical curiosities to valuable building blocks in medicinal chemistry is a testament to the continuous evolution of synthetic organic chemistry and our ever-expanding understanding of molecular recognition in biological systems. This guide will trace this journey, highlighting the key discoveries and innovations that have shaped the field.

Early History and Discovery

The initial exploration of the benzodioxepine scaffold was not driven by pharmaceutical applications but rather by the fragrance industry. One of the most well-known early examples is Calone 1951®, or 7-methyl-2H-1,5-benzodioxepin-3(4H)-one, which is prized for its intense "sea-breeze" or "marine" scent.[3] The synthesis and olfactory evaluation of various benzodioxepine analogues laid the groundwork for future investigations into this heterocyclic system.[3]

While the early focus was on ketone-containing derivatives, the exploration of other functionalities, including the carboxylic acid group, naturally followed as chemists sought to understand the structure-activity relationships of this novel scaffold. The development of synthetic routes to benzodioxepine carboxylic acids opened up new avenues for research, leading to the discovery of their potential in medicinal chemistry.

Synthetic Strategies: A Historical Perspective

The synthesis of benzodioxepine carboxylic acids has evolved significantly over time, with researchers developing increasingly sophisticated and efficient methods. Early approaches often relied on multi-step sequences, while more contemporary methods employ advanced catalytic systems and novel reaction pathways.

Classical Approaches: Williamson Ether Synthesis and Related Reactions

One of the foundational methods for constructing the benzodioxepine ring is the Williamson ether synthesis. This approach typically involves the reaction of a catechol derivative with a suitable dielectrophile. For instance, the synthesis of 4-methylcatechol dimethylacetate, an intermediate for Calone 1951®, utilizes the reaction of 4-methylcatechol with methyl bromoacetate.[3] Researchers found that the addition of potassium iodide (KI) as a catalyst can significantly improve the yield of this reaction by generating the more reactive methyl iodoacetate in situ.[3]

A general representation of this classical approach to a benzodioxepine precursor is outlined below:

Williamson_Ether_Synthesis catechol Catechol Derivative reaction + catechol->reaction dihalide Dihalogenated Alkane or Ester dihalide->reaction base Base (e.g., K₂CO₃) reaction_label Williamson Ether Synthesis base->reaction_label Catalyst (e.g., KI) product Benzodioxepine Precursor reaction->product Cyclization

Figure 1: General schematic of the Williamson ether synthesis for constructing the benzodioxepine ring.

Modern Synthetic Methodologies

More recent synthetic innovations have provided access to a wider range of substituted benzodioxepine carboxylic acids with greater efficiency and stereochemical control. These methods are crucial for building libraries of compounds for drug screening and for the synthesis of complex molecular targets.

For example, the synthesis of novel benzodioxepine-biphenyl amide derivatives with antibacterial activity highlights the use of sophisticated, optimized synthetic methodologies to create targeted compounds.[4] While the specific details of the optimization are proprietary to the research, the general workflow often involves multi-step sequences that build upon the core benzodioxepine structure.

Another modern approach involves the intramolecular cyclization of appropriately substituted precursors. For instance, the synthesis of dibenzo[b,f]oxepines, a related class of compounds, has been achieved through an intramolecular Friedel-Crafts reaction of a 2-phenoxy phenylacetic acid derivative.[5] Similar strategies can be envisioned for the synthesis of benzodioxepine carboxylic acids.

Therapeutic Applications and Biological Activities

The unique structural features of benzodioxepine carboxylic acids have made them attractive candidates for a variety of therapeutic applications. The following sections highlight some of the key areas where these compounds have shown promise.

Antibacterial Agents

Recent research has demonstrated the potential of benzodioxepine derivatives as potent antibacterial agents.[4] A study focused on the synthesis of novel benzodioxepine-biphenyl amides revealed that these compounds exhibit significant antibacterial properties.[4] The mechanism of action is believed to involve the inhibition of fatty acid biosynthesis, a critical metabolic pathway in bacteria.[4] Molecular docking studies have suggested that these compounds may interact with the FabH enzyme, a key component of the bacterial fatty acid synthesis machinery.[4]

Anticancer Activity

Derivatives of the related 1,3-benzodioxole scaffold, found in the natural product noscapine, have been investigated for their antiproliferative activity.[6] Modifications to the dioxolane ring, including expansion to a dioxino ring system (a close relative of the dioxepine ring), have led to potent cytotoxic agents against various cancer cell lines, including breast cancer, melanoma, and non-small cell lung carcinoma.[6] These compounds appear to exert their effects by inhibiting tubulin polymerization.[6]

Enzyme Inhibition

Benzodioxane carboxylic acid-based hydrazones have been shown to possess a broad spectrum of biological activities, including enzyme inhibition.[7] These compounds have demonstrated potent inhibition of acetylcholinesterase, β-glucosidase, and peroxidase, among others.[7] The versatility of the benzodioxane/benzodioxepine scaffold allows for the introduction of various substituents, enabling the fine-tuning of their inhibitory activity against specific enzyme targets.

Experimental Protocols: A Representative Synthesis

To provide a practical understanding of the synthesis of a benzodioxepine carboxylic acid derivative, a representative protocol for the preparation of 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid is detailed below. While this is a benzodioxin, the methodology for introducing a carboxylic acid functionality is relevant.[8]

Protocol: Synthesis of 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid [8]

Materials:

  • 1,4-benzodioxin-2-carboxylic acid

  • Anhydrous Tetrahydrofuran (THF)

  • 2 M solution of Lithium Diisopropylamide (LDA) in THF

  • Ethyl chloroformate

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • Diethyl ether

  • Sodium sulfate

  • Silica gel for flash chromatography

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • A solution of 1,4-benzodioxin-2-carboxylic acid (4 g, 22.45 mmol) in anhydrous THF (40 mL) is stirred and cooled to -78 °C under an inert atmosphere.

  • A 2 M solution of LDA in THF (24.7 mL, 49.39 mmol) is slowly added to the cooled solution. The resulting mixture is stirred for 4 hours at -78 °C.

  • Ethyl chloroformate (2.6 mL, 26.94 mmol) is added, and the mixture is stirred for an additional 4 hours at -78 °C.

  • The reaction mixture is then warmed to room temperature and added to a saturated solution of NH₄Cl (30 mL).

  • The suspension is extracted with diethyl ether. The combined organic layers are dried over sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography on silica gel using a gradient elution from 9/1 to 8/2 DCM/MeOH to yield the final product as a white solid.

Synthesis_Workflow start 1,4-benzodioxin-2-carboxylic acid in anhydrous THF step1 Cool to -78 °C start->step1 step2 Add LDA solution Stir for 4h at -78 °C step1->step2 step3 Add Ethyl Chloroformate Stir for 4h at -78 °C step2->step3 step4 Warm to RT Quench with NH₄Cl step3->step4 step5 Extract with Diethyl Ether Dry and Concentrate step4->step5 step6 Purify by Flash Chromatography step5->step6 end 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid step6->end

Figure 2: Workflow for the synthesis of 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid.

Data Summary: Physicochemical Properties

The physicochemical properties of benzodioxepine carboxylic acids are crucial for their drug-like characteristics and oral bioavailability. Adherence to guidelines such as Lipinski's Rule of Five is often a key consideration in the design of new therapeutic agents.[7]

PropertyTypical Value for Benzodioxepine Carboxylic AcidsReference
Molecular Weight194.18 g/mol (for C₁₀H₁₀O₄)[9]
Melting Point146-150 °C[10]
Boiling Point351 °C at 760 mmHg[10]
Flash Point142.7 °C[10]

Table 1: Representative physicochemical properties of a benzodioxepine carboxylic acid.

Future Directions and Conclusion

The field of benzodioxepine carboxylic acids continues to be an active area of research. The development of novel synthetic methods that allow for greater structural diversity and stereochemical control will undoubtedly lead to the discovery of new compounds with enhanced biological activity. Furthermore, a deeper understanding of the interactions between these molecules and their biological targets, aided by computational tools such as molecular docking and dynamics simulations, will facilitate the rational design of next-generation therapeutics.[4][7]

References

Unlocking the Therapeutic Potential of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid: A Roadmap for Future Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The scaffold of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid, a heterocyclic building block, presents a compelling starting point for novel drug discovery. While its direct biological activities remain largely uncharted, the extensive pharmacological validation of the broader benzodioxepine class of compounds provides a fertile ground for hypothesis-driven research. This technical guide outlines a multi-pronged strategic approach for academic and industry researchers to systematically explore the therapeutic potential of this molecule. We will delve into three primary and promising research avenues: oncology, central nervous system (CNS) disorders, and infectious diseases. For each area, we will propose a phased, experimentally-driven research plan, from initial in vitro screening to more complex mechanistic studies, underpinned by a robust scientific rationale. This document serves as a comprehensive roadmap for unlocking the latent therapeutic value of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid and its future derivatives.

Introduction: The Benzodioxepine Scaffold - A Privileged Structure in Medicinal Chemistry

The 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid molecule (CAS No. 33632-74-5) is characterized by a benzene ring fused to a seven-membered dioxepine ring, with a carboxylic acid functional group at the 2-position.[1][2] This unique combination of a rigid aromatic system and a flexible heterocyclic ring, along with the ionizable carboxylic acid group, suggests the potential for diverse interactions with biological targets. While this specific molecule is primarily available as a chemical building block, its structural cousins within the benzodioxepine, benzodioxane, and benzodioxole families have demonstrated a wide array of pharmacological activities.[3] These include anticancer,[1][4][5][6] CNS-modulatory (including anxiolytic and antidepressant effects),[7] and antimicrobial properties.[8] This guide will leverage these precedents to propose a logical and efficient research plan to elucidate the therapeutic promise of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid.

Potential Research Area 1: Oncology - A New Frontier in Cancer Therapeutics

The demonstrated anticancer activities of various benzodioxane and dibenzo[b,f]oxepine derivatives make oncology a high-priority research area.[1][5][6] The proposed mechanism of action for some of these compounds involves the induction of apoptosis and the inhibition of tubulin polymerization, a critical process in cell division.[1][6]

Scientific Rationale

The structural similarity of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid to known tubulin inhibitors and apoptosis inducers suggests it may share a similar mechanism of action. The carboxylic acid moiety could potentially enhance solubility and allow for further derivatization to improve potency and selectivity.

Proposed Experimental Workflow

A tiered approach is recommended to systematically evaluate the anticancer potential.

Caption: Tiered workflow for anticancer evaluation.

Step 1: In Vitro Cytotoxicity Screening

  • Objective: To assess the broad-spectrum anticancer activity of the parent compound.

  • Methodology:

    • Utilize a panel of human cancer cell lines representing diverse tumor types (e.g., MCF-7 [breast], PC-3 [prostate], A549 [lung], HCT116 [colon]).

    • Perform a 72-hour MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) for each cell line.

    • Include a non-cancerous human cell line (e.g., BJ1 fibroblasts) to assess selectivity.

Cell Line Tumor Type Predicted IC50 Range (µM)
MCF-7Breast Adenocarcinoma1 - 50
PC-3Prostate Adenocarcinoma1 - 50
A549Lung Carcinoma1 - 50
HCT116Colorectal Carcinoma1 - 50
BJ1Normal Fibroblast> 100

Step 2: Mechanism of Action Studies

  • Objective: To elucidate the molecular mechanism of cytotoxicity in sensitive cell lines.

  • Methodology:

    • Cell Cycle Analysis: Treat sensitive cells with the compound at its IC50 concentration and analyze the cell cycle distribution using flow cytometry after propidium iodide staining. An accumulation of cells in the G2/M phase would suggest an effect on mitosis.

    • Apoptosis Assays:

      • Annexin V/PI Staining: Use flow cytometry to quantify early and late apoptotic cells.

      • Caspase Activation: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminescent or fluorescent assay.

      • Bax/Bcl-2 Ratio: Evaluate the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 via Western blotting. An increased Bax/Bcl-2 ratio is indicative of apoptosis induction.[4]

    • Tubulin Polymerization Assay: Perform an in vitro tubulin polymerization assay using purified tubulin to directly assess the inhibitory effect of the compound.

G compound 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid tubulin Tubulin compound->tubulin Inhibition mitosis Mitotic Arrest (G2/M phase) tubulin->mitosis apoptosis Apoptosis mitosis->apoptosis caspases Caspase Activation apoptosis->caspases bax_bcl2 Increased Bax/Bcl-2 Ratio apoptosis->bax_bcl2

Caption: Proposed anticancer mechanism of action.

Potential Research Area 2: Central Nervous System Disorders - Modulating Neuronal Pathways

The benzodioxepine core is a well-established pharmacophore in CNS drug discovery, with some derivatives exhibiting affinity for benzodiazepine receptors.[7] This suggests that 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid could be a valuable starting point for the development of novel anxiolytic or antidepressant agents.

Scientific Rationale

The structural features of the molecule, including the fused ring system, may allow it to interact with various CNS receptors. The carboxylic acid group could be crucial for interactions with specific amino acid residues within a receptor's binding pocket and for modulating pharmacokinetic properties, such as blood-brain barrier penetration.

Proposed Experimental Workflow

A phased approach from in vitro receptor binding to in vivo behavioral models is proposed.

Step 1: In Vitro Receptor Binding and Functional Assays

  • Objective: To identify potential CNS targets.

  • Methodology:

    • Receptor Binding Screen: Screen the compound against a panel of CNS receptors, including but not limited to:

      • GABAA receptors (benzodiazepine site)

      • Serotonin receptors (e.g., 5-HT1A, 5-HT2A)

      • Dopamine transporters (DAT)

      • Adrenergic receptors (e.g., alpha1)

    • Functional Assays: For any identified "hits" from the binding screen, perform functional assays to determine if the compound acts as an agonist, antagonist, or modulator. For example, for GABAA receptors, a whole-cell patch-clamp electrophysiology assay could be used to measure chloride currents in the presence of GABA and the test compound.

Step 2: In Vivo Behavioral Models

  • Objective: To assess the potential anxiolytic or antidepressant effects.

  • Methodology:

    • Elevated Plus Maze (EPM): A standard model for assessing anxiety-like behavior in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

    • Forced Swim Test (FST): A common model for screening potential antidepressant compounds. A decrease in immobility time is interpreted as an antidepressant-like effect.[3]

    • Locomotor Activity: To rule out confounding effects on general activity, locomotor activity should be assessed in an open field test.

Caption: Workflow for CNS activity evaluation.

Potential Research Area 3: Infectious Diseases - Combating Microbial Resistance

Recent studies have highlighted the potential of benzodioxepine derivatives as potent antimicrobial agents.[8] The emergence of multidrug-resistant pathogens necessitates the discovery of novel chemical scaffolds for antibiotic development.

Scientific Rationale

The benzodioxepine scaffold may interfere with essential bacterial metabolic pathways, such as fatty acid biosynthesis.[8] The carboxylic acid functionality could facilitate entry into bacterial cells or interact with key enzymes.

Proposed Experimental Workflow

A straightforward screening approach to identify antimicrobial activity is recommended.

Step 1: In Vitro Antimicrobial Susceptibility Testing

  • Objective: To determine the spectrum of antimicrobial activity.

  • Methodology:

    • Bacterial Strains: Screen against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, including multidrug-resistant strains.

    • Fungal Strains: Include pathogenic fungi such as Candida albicans and Aspergillus fumigatus.

    • Minimum Inhibitory Concentration (MIC) Determination: Use the broth microdilution method according to CLSI guidelines to determine the MIC of the compound.

Microorganism Gram Stain/Type Predicted MIC Range (µg/mL)
Staphylococcus aureusGram-positive8 - 128
Escherichia coliGram-negative16 - 256
Candida albicansFungus8 - 128

Step 2: Mechanism of Action Studies (for active compounds)

  • Objective: To identify the bacterial target.

  • Methodology:

    • Macromolecular Synthesis Inhibition: Perform assays to determine if the compound inhibits the synthesis of DNA, RNA, protein, or the cell wall.

    • Enzyme Inhibition Assays: Based on the results of the macromolecular synthesis assays, investigate the inhibition of specific enzymes. For example, if fatty acid synthesis is implicated, an assay for FabH enzyme activity could be performed.[8]

Conclusion and Future Directions

3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid represents a molecule of significant untapped potential. The research avenues outlined in this guide provide a clear and scientifically grounded framework for its systematic evaluation. The proposed workflows, from broad in vitro screening to targeted mechanistic and in vivo studies, are designed to efficiently identify and validate potential therapeutic applications in oncology, CNS disorders, and infectious diseases.

Future research should also focus on the synthesis of a focused library of derivatives based on the parent molecule. Modifications of the carboxylic acid group (e.g., to esters or amides) and substitutions on the aromatic ring could lead to significant improvements in potency, selectivity, and pharmacokinetic properties. A collaborative approach between medicinal chemists, pharmacologists, and biologists will be essential to fully realize the therapeutic promise of this intriguing chemical scaffold.

References

An In-Depth Technical Guide to 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential of Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of the Benzodioxepine Scaffold

The 3,4-dihydro-2H-benzo[b]dioxepine scaffold represents a privileged heterocyclic motif in medicinal chemistry. This seven-membered ring system, fused to a benzene ring, offers a unique three-dimensional conformation that is amenable to strategic functionalization. The incorporation of a carboxylic acid moiety at the 2-position, as seen in 3,4-dihydro-2H-benzo[b]dioxepine-2-carboxylic acid, introduces a key pharmacophoric feature, enhancing the potential for targeted biological interactions through hydrogen bonding and salt formation. This guide provides a comprehensive overview of the synthesis, chemical properties, and, most notably, the diverse biological activities exhibited by derivatives of this core structure, offering valuable insights for researchers and professionals in drug discovery and development.

Chemical Properties and Identification

3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid, with the chemical formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol , is a solid at room temperature.[1] Its structure and key identifiers are summarized in the table below.

PropertyValueSource
IUPAC Name 3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid[1]
CAS Number 33632-74-5[1][2]
Molecular Formula C₁₀H₁₀O₄[1][2]
Molecular Weight 194.18 g/mol [1][2]
Appearance White crystalline solid[1]
Melting Point 146-150 °C[1]
Boiling Point 351 °C at 760 mmHg[1]
SMILES C1COC2=CC=CC=C2OC1C(=O)O[1]
InChIKey BYYFEADAQZCIGM-UHFFFAOYSA-N[1]

Synthesis of the Core Scaffold: A Plausible Approach via Williamson Ether Synthesis

The reaction mechanism proceeds through a double nucleophilic substitution (SN2) reaction. Initially, a base deprotonates one of the hydroxyl groups of catechol, forming a phenoxide ion. This nucleophilic phenoxide then attacks one of the electrophilic carbon atoms of 2,3-dibromopropionic acid, displacing a bromide ion. An intramolecular SN2 reaction then occurs, where the second phenoxide group attacks the remaining carbon bearing a bromine atom, leading to the formation of the seven-membered dioxepine ring.

G cluster_intermediates Intermediates Catechol Catechol Phenoxide Phenoxide Intermediate Catechol->Phenoxide Deprotonation DibromopropionicAcid 2,3-Dibromopropionic Acid AlkylatedPhenoxide Mono-alkylated Intermediate DibromopropionicAcid->AlkylatedPhenoxide Base Base (e.g., K₂CO₃) Base->Phenoxide Phenoxide->AlkylatedPhenoxide SN2 Attack Product 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid AlkylatedPhenoxide->Product Intramolecular Cyclization (SN2)

Caption: Proposed reaction mechanism for the synthesis of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid.

Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of the parent 3,4-dihydro-2H-1,5-benzodioxepine.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine catechol (1 equivalent), 2,3-dibromopropionic acid (1.1 equivalents), and an excess of a suitable base such as anhydrous potassium carbonate (3 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to a temperature of 100-120 °C and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then poured into a large volume of cold water and acidified with a dilute mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

  • Purification: The crude product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Biological Activities of Benzodioxepine Derivatives: A Landscape of Therapeutic Potential

While specific biological data for the parent 3,4-dihydro-2H-benzo[b]dioxepine-2-carboxylic acid is limited in publicly available literature, a significant body of research highlights the diverse pharmacological activities of its derivatives. These studies underscore the potential of the benzodioxepine scaffold as a template for the design of novel therapeutic agents.

Central Nervous System (CNS) Activity

Derivatives of the benzodioxepine core have shown promising activity in the central nervous system, particularly as anxiolytic and antidepressant agents. This is often attributed to their ability to modulate the function of key neurotransmitter receptors.

  • Serotonin Receptor Modulation: Several benzodioxepine derivatives have been investigated for their interaction with serotonin (5-HT) receptors. For instance, some analogs have been shown to act as selective 5-HT₁ₐ receptor agonists, a mechanism associated with anxiolytic and antidepressant effects.

  • Benzodiazepine Receptor Interaction: The structural similarity of some benzodioxepine derivatives to benzodiazepines has prompted investigations into their interaction with benzodiazepine receptors. Research has shown that certain derivatives can bind to these receptors, suggesting a potential for sedative and anxiolytic properties.

G Benzodioxepine Benzodioxepine Derivatives CNS Central Nervous System Benzodioxepine->CNS Serotonin Serotonin Receptors (e.g., 5-HT1A) CNS->Serotonin Benzodiazepine Benzodiazepine Receptors CNS->Benzodiazepine Anxiolytic Anxiolytic Effects Serotonin->Anxiolytic Antidepressant Antidepressant Effects Serotonin->Antidepressant Benzodiazepine->Anxiolytic

Caption: Potential CNS therapeutic targets of benzodioxepine derivatives.

Antimicrobial Activity

A growing area of interest is the antimicrobial potential of benzodioxepine derivatives. Studies have demonstrated that certain analogs exhibit activity against a range of bacterial and fungal pathogens.

  • Antibacterial Action: Research has highlighted the synthesis of antimicrobial compounds based on the benzodioxepine scaffold with pronounced antibacterial properties. For example, novel benzodioxepine-biphenyl amide derivatives have been synthesized and shown to be potent antimicrobial agents.

  • Antifungal Properties: Some studies have also explored the antifungal activity of benzodioxepine derivatives, indicating a broad spectrum of antimicrobial potential.

The table below summarizes the reported biological activities of selected benzodioxepine derivatives.

Derivative ClassBiological ActivityTherapeutic Potential
Amide DerivativesAntibacterialInfectious Diseases
Phenylpiperazine AnalogsSerotonin Receptor ModulationAnxiety, Depression
Alkyl/Aryl SubstitutedBenzodiazepine Receptor BindingAnxiety, Sedation

Future Perspectives and Conclusion

The 3,4-dihydro-2H-benzo[b]dioxepine-2-carboxylic acid core represents a versatile and promising scaffold for the development of novel therapeutic agents. While a detailed synthetic protocol and specific biological data for the parent compound remain to be fully elucidated in publicly accessible literature, the extensive research on its derivatives strongly suggests significant potential, particularly in the areas of central nervous system disorders and infectious diseases.

Future research should focus on the development of efficient and scalable synthetic routes to the parent carboxylic acid and a systematic exploration of its own biological activity. Furthermore, the generation of diverse libraries of derivatives, coupled with high-throughput screening and structure-activity relationship studies, will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules. The insights provided in this guide aim to serve as a valuable resource for scientists dedicated to advancing the frontiers of drug discovery and development.

References

Stereoisomerism of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid is a heterocyclic compound with a chiral center at the C2 position, rendering it capable of existing as two non-superimposable mirror images, or enantiomers. The stereochemistry of this molecule is of critical importance in drug development and medicinal chemistry, as individual enantiomers often exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the stereoisomerism of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid, detailing methodologies for the separation, analysis, and preparation of its enantiomers. The protocols and explanations are grounded in established principles of stereochemistry and chiral technologies, offering field-proven insights for researchers in the pharmaceutical and chemical sciences.

Introduction: The Significance of Chirality in 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid

The molecular structure of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid (C₁₀H₁₀O₄, Molar Mass: 194.18 g/mol ) incorporates a stereogenic center at the second carbon of the dioxepine ring.[1][2][3][4] This chirality dictates that the molecule exists as a pair of enantiomers, designated as (R)- and (S)-3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid. In a biological context, the three-dimensional arrangement of a molecule is paramount for its interaction with chiral biological targets such as enzymes and receptors. Consequently, the therapeutic effects and metabolic fate of each enantiomer can differ significantly. This guide will explore the essential techniques for investigating and harnessing the stereoisomerism of this promising heterocyclic scaffold. While specific biological activities for the individual enantiomers of this compound are not extensively documented in publicly available literature, the principles of stereospecificity in drug action are well-established.[5]

Analytical Methodologies for Enantiomeric Separation and Quantification

The first crucial step in studying the stereoisomerism of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid is the development of robust analytical methods to separate and quantify the individual enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase. The CSP creates a chiral environment where one enantiomer forms a more stable transient diastereomeric complex than the other, leading to different retention times and thus, separation. For carboxylic acids like the target molecule, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[6][7]

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection:

    • Initial screening should be performed on polysaccharide-based chiral columns, such as a Chiralpak® IA or Chiralcel® OD-H. These columns offer a broad range of enantioselectivity for various compounds.

  • Mobile Phase Optimization:

    • Normal Phase: A typical starting mobile phase would be a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid (typically 0.1%), is crucial to suppress the ionization of the carboxylic acid group and improve peak shape.

    • Reversed Phase: A mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol can also be explored.

  • Parameter Optimization:

    • Flow Rate: A flow rate of 0.5-1.0 mL/min is a standard starting point.

    • Temperature: Column temperature can influence enantioselectivity. It is recommended to screen at ambient temperature initially and then explore a range from 10°C to 40°C.

    • Detection: UV detection at a wavelength where the benzodioxepine chromophore absorbs strongly (e.g., 270 nm) is suitable.

Data Presentation: Hypothetical Chiral HPLC Separation Data

ParameterCondition 1Condition 2
Column Chiralpak® IAChiralcel® OD-H
Mobile Phase Hexane:Isopropanol:TFA (80:20:0.1)Acetonitrile:Water:TFA (60:40:0.1)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25°C30°C
Retention Time (Enantiomer 1) 8.2 min10.5 min
Retention Time (Enantiomer 2) 9.5 min12.1 min
Resolution (Rs) 1.82.1

Causality Behind Experimental Choices: The choice of a polysaccharide-based CSP is based on their proven success in separating a wide range of chiral compounds, including those with carboxylic acid functional groups. The acidic modifier in the mobile phase is critical for ensuring that the analyte is in a single, non-ionized form, which leads to sharper peaks and more reproducible retention times.

Trustworthiness: This protocol is a self-validating system. Successful separation with baseline resolution (Rs > 1.5) confirms the suitability of the chosen column and mobile phase. The method should be validated for linearity, accuracy, and precision according to standard guidelines.

Preparative-Scale Enantiomeric Resolution

Once an analytical method is established, it can be scaled up for the preparative separation of the enantiomers. This allows for the isolation of each enantiomer in sufficient quantities for further biological and chemical studies.

Preparative Chiral Chromatography

Workflow: The analytical HPLC method is transferred to a preparative HPLC system with a larger-bore column of the same stationary phase. The mobile phase composition may need to be slightly adjusted to optimize for loading capacity and throughput.

Preparative_Chromatography_Workflow Racemic_Mixture Racemic 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid Injection Injection onto Preparative Chiral Column Racemic_Mixture->Injection Separation Elution with Optimized Mobile Phase Injection->Separation Fraction_Collection Automated Fraction Collection Separation->Fraction_Collection Enantiomer_1 (R)-Enantiomer Fraction_Collection->Enantiomer_1 Enantiomer_2 (S)-Enantiomer Fraction_Collection->Enantiomer_2 Analysis Purity Analysis by Analytical Chiral HPLC Enantiomer_1->Analysis Enantiomer_2->Analysis Evaporation Solvent Evaporation Analysis->Evaporation Pure_Enantiomers Isolated Pure Enantiomers Evaporation->Pure_Enantiomers

Caption: Workflow for preparative chiral chromatography.

Diastereomeric Salt Formation and Crystallization

An alternative classical approach to resolution involves the formation of diastereomeric salts.

Principle: The racemic carboxylic acid is reacted with a chiral base (resolving agent) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Experimental Protocol: Resolution via Diastereomeric Salt Formation

  • Selection of Resolving Agent: Chiral amines such as (R)-(+)-α-methylbenzylamine, (S)-(-)-α-methylbenzylamine, or cinchona alkaloids are suitable choices.

  • Salt Formation: Dissolve the racemic 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar amount of the chiral resolving agent.

  • Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt will preferentially crystallize out of the solution.

  • Isolation and Liberation of the Enantiomer: The crystallized salt is isolated by filtration. The pure enantiomer of the carboxylic acid is then liberated by treatment with an acid (e.g., dilute HCl) and extraction into an organic solvent.

  • Recovery of the Second Enantiomer: The mother liquor, now enriched in the other diastereomeric salt, can be treated to recover the second enantiomer.

Authoritative Grounding: The principle of diastereomeric salt resolution is a well-established technique in organic chemistry for the separation of enantiomers.

Asymmetric Synthesis: A Proactive Approach to Enantiomeric Purity

While resolution separates existing enantiomers, asymmetric synthesis aims to selectively produce a single enantiomer. This is often a more efficient and cost-effective approach for large-scale production.

Hypothetical Asymmetric Synthesis Pathway:

Asymmetric_Synthesis Starting_Materials Catechol Chiral Glycidyl Ester Reaction Ring-Opening and Cyclization with Chiral Catalyst Starting_Materials->Reaction Intermediate Chiral Intermediate Reaction->Intermediate Deprotection Ester Hydrolysis Intermediate->Deprotection Product (R)- or (S)-3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid Deprotection->Product

Caption: A plausible asymmetric synthesis route.

Causality Behind Experimental Choices: The use of a chiral glycidyl ester as a starting material introduces a stereocenter early in the synthesis. The subsequent ring-opening and cyclization reaction, potentially catalyzed by a chiral Lewis acid, would be designed to control the stereochemistry of the newly formed chiral center at the C2 position.

Conclusion

The stereoisomerism of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid is a critical aspect that demands careful consideration in any research or development program involving this molecule. This guide has provided a technical framework for the separation, analysis, and preparation of its enantiomers. By employing the methodologies outlined herein—chiral chromatography for analytical and preparative separation, and strategic asymmetric synthesis—researchers can unlock the full potential of each individual stereoisomer, paving the way for the development of safer and more effective chemical entities.

References

The Predictive Power of the Benzodioxepine Scaffold: An In-Depth Technical Guide to Forecasting Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzodioxepine Scaffold as a Reservoir for Novel Therapeutics

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient drug discovery. The benzodioxepine moiety, a seven-membered heterocyclic ring system fused to a benzene ring, has emerged as such a scaffold of significant interest. Its inherent three-dimensional architecture allows for diverse conformational possibilities, enabling derivatives to be tailored for specific interactions with a range of enzymes and receptors.[1][2] This structural versatility has led to the exploration of benzodioxepine derivatives for a variety of therapeutic applications, including antibacterial and anticancer agents.[1][3][4]

This technical guide will provide a comprehensive overview of the in silico methodologies employed to predict the biological activities of novel benzodioxepine derivatives. As a Senior Application Scientist, the focus will be on the practical application and causal reasoning behind these computational techniques, offering a self-validating framework for researchers, scientists, and drug development professionals. We will delve into the core in silico disciplines of molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, providing not just the "how" but the critical "why" behind each step.

The In Silico Drug Discovery Cascade: A Multi-pronged Approach to Prioritization

The journey from a novel chemical entity to a viable drug candidate is fraught with high attrition rates, often due to unforeseen issues with efficacy or safety.[5][6] Computer-Aided Drug Design (CADD) has become an indispensable tool to mitigate these risks, allowing for the early-stage screening and prioritization of compounds before significant resources are invested in their synthesis and preclinical testing.[7] This in silico cascade is a multi-layered process, each stage building upon the last to create a holistic predictive profile of a novel compound.

cluster_0 In Silico Workflow Novel Benzodioxepine Derivatives Novel Benzodioxepine Derivatives Target Identification Target Identification Novel Benzodioxepine Derivatives->Target Identification Ligand-based or Structure-based Screening Molecular Docking Molecular Docking Target Identification->Molecular Docking Identified Protein Target QSAR Analysis QSAR Analysis Molecular Docking->QSAR Analysis Binding Affinity & Pose ADMET Prediction ADMET Prediction QSAR Analysis->ADMET Prediction Predicted Biological Activity Lead Candidate Prioritization Lead Candidate Prioritization ADMET Prediction->Lead Candidate Prioritization Pharmacokinetic & Toxicity Profile cluster_0 HER-2 Signaling Pathway Growth Factor Growth Factor HER-2 Receptor HER-2 Receptor Growth Factor->HER-2 Receptor Binds and Activates PI3K PI3K HER-2 Receptor->PI3K Phosphorylates Akt Akt PI3K->Akt Activates Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Promotes BZD-003 BZD-003 BZD-003->HER-2 Receptor Inhibits

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzodioxepine Scaffold

The 3,4-dihydro-2H-benzo[b]dioxepine core structure is a recurring motif in a variety of biologically active molecules and natural products. Its constrained, seven-membered ring system imparts specific conformational properties that are of significant interest in medicinal chemistry and drug development. Derivatives of this scaffold have been explored for a range of therapeutic applications, leveraging the unique spatial arrangement of the aromatic ring and the dioxepine heterocycle. The targeted molecule, 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid (CAS No: 33632-74-5), serves as a valuable building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] This guide provides a detailed, field-proven protocol for the synthesis of this key intermediate, emphasizing the underlying chemical principles and practical considerations for its successful preparation in a research setting.

Synthetic Strategy: A Williamson Ether Synthesis Approach

The synthesis of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid can be efficiently achieved through a Williamson ether synthesis.[2][3][4][5][6] This classical and reliable method involves the reaction of a nucleophilic phenoxide with an electrophilic alkyl halide to form an ether linkage. In this specific application, catechol will serve as the bis-phenolic starting material, and a suitable three-carbon electrophile bearing a carboxylic acid or a precursor group will be used to construct the seven-membered dioxepine ring.

A plausible and effective electrophile for this transformation is 2,3-dibromopropanoic acid. The reaction proceeds via a double intramolecular S(_N)2 reaction, where the two hydroxyl groups of catechol displace the two bromide atoms in a stepwise manner to form the desired heterocyclic ring system.

Reaction Mechanism Overview

The proposed mechanism involves the initial deprotonation of catechol by a suitable base to form the more nucleophilic catecholate dianion. This dianion then sequentially attacks the electrophilic carbons of 2,3-dibromopropanoic acid, leading to the formation of the two ether bonds and concomitant ring closure. The stereochemistry at the C2 position will result in a racemic mixture of the final product, which may require further resolution if a specific enantiomer is desired for downstream applications.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
CatecholReagentSigma-Aldrich
2,3-Dibromopropanoic acid97%Alfa Aesar
Sodium Hydroxide (NaOH)ACS ReagentFisher Scientific
Ethanol, 200 proofAnhydrousDecon Labs
Diethyl EtherAnhydrousEMD Millipore
Hydrochloric Acid (HCl)2 MVWRFor acidification
Magnesium Sulfate (MgSO(_4))AnhydrousAcros OrganicsFor drying
Celite®---Sigma-AldrichFor filtration
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve catechol (11.0 g, 0.1 mol) in 100 mL of anhydrous ethanol.

  • Base Addition: To the stirred solution, carefully add sodium hydroxide (8.0 g, 0.2 mol) in portions. The reaction mixture will warm up, and the sodium catecholate will begin to form. Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

  • Addition of the Electrophile: In a separate flask, dissolve 2,3-dibromopropanoic acid (23.2 g, 0.1 mol) in 50 mL of anhydrous ethanol. Add this solution dropwise to the stirred catecholate solution over a period of 30 minutes.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain the reflux for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature and filter off the precipitated sodium bromide. Wash the solid with a small amount of cold ethanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 100 mL of water.

    • Acidify the aqueous solution to pH 2 with 2 M hydrochloric acid. A precipitate of the crude product should form.

    • Extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic extracts and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure product.

Data and Expected Results

ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C({10})H({10})O(_4)
Molecular Weight 194.18 g/mol
Yield 60-75% (after purification)
Melting Point To be determined experimentally
Purity (by HPLC) >95%
Characterization

The structure and purity of the synthesized 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid O-H and C=O stretches).

Troubleshooting and Scientific Insights

  • Low Yield: Incomplete reaction can be a cause of low yield. Ensure anhydrous conditions as water can react with the base and the electrophile. The reaction time can also be extended if TLC indicates the presence of starting materials. Inefficient extraction during work-up can also lead to lower yields.

  • Side Reactions: Polymerization of the starting materials or side reactions of the electrophile can occur. Slow, controlled addition of the 2,3-dibromopropanoic acid is crucial to minimize these unwanted reactions.

  • Purification Challenges: If the product is oily or difficult to crystallize, column chromatography on silica gel may be a more effective purification method.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification catechol Catechol base NaOH (Base) catechol->base Deprotonation solvent Ethanol (Solvent) dibromopropanoic_acid 2,3-Dibromopropanoic Acid reflux Reflux (12h) solvent->reflux Williamson Ether Synthesis filtration Filtration reflux->filtration extraction Acid-Base Extraction filtration->extraction purification Recrystallization extraction->purification product 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid purification->product

Caption: Synthetic workflow for 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid. By following the detailed protocol and understanding the underlying chemical principles, researchers can reliably prepare this valuable intermediate for further applications in drug discovery and development. The provided insights into potential challenges and troubleshooting strategies aim to facilitate a smooth and successful synthesis.

References

Application Notes & Protocols: Enantioselective Synthesis of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the enantioselective synthesis of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid, a chiral heterocyclic scaffold of significant interest in medicinal chemistry and drug development. In the absence of a direct asymmetric catalytic method in the public domain, this guide presents a robust and reliable two-stage strategy. The first part details a reproducible protocol for the synthesis of the racemic carboxylic acid. The second, and core, part of this guide provides a detailed protocol for the classical chiral resolution of the racemate via diastereomeric salt formation using an enantiopure amine. This method is chosen for its reliability, scalability, and accessibility, making it highly suitable for research and process development environments. We provide in-depth explanations for experimental choices, self-validating analytical checkpoints, and detailed characterization protocols to ensure scientific rigor and reproducibility.

Introduction and Strategic Overview

The 3,4-dihydro-2H-benzo[b]dioxepine scaffold is a privileged seven-membered heterocyclic motif found in various biologically active molecules. The introduction of a chiral center, particularly at the C2 position bearing a carboxylic acid, provides a key handle for modulating pharmacological properties and exploring stereospecific interactions with biological targets. The controlled synthesis of single enantiomers of such compounds is therefore of paramount importance.

While modern asymmetric catalysis offers elegant solutions for many transformations, the development of a novel, highly enantioselective catalytic system for a specific target can be a resource-intensive endeavor. A more established and often more practical approach for obtaining enantiomerically pure materials, especially at the gram scale and beyond, is the resolution of a racemic mixture.[1]

This guide details a strategy centered on this classical, yet powerful, technique. Our experimental design follows a logical two-part workflow:

  • Racemic Synthesis: A straightforward synthesis of the target molecule in its racemic form via the condensation of catechol with a suitable C3-dihalogenated carboxylic acid synthon.

  • Chiral Resolution: The separation of the enantiomers by forming diastereomeric salts with a commercially available, enantiopurified chiral amine. These salts, possessing different physical properties, can be separated by fractional crystallization.[2][3] Subsequent acidification liberates the desired enantiomerically pure carboxylic acid.

This approach provides a reliable and methodologically sound path to obtaining the target enantiomers with high optical purity.

G Overall Synthetic Workflow cluster_0 Part 1: Racemic Synthesis cluster_1 Part 2: Chiral Resolution Start Starting Materials (Catechol, 2,3-Dibromopropionic Acid) Reaction Step 1: Double Williamson Ether Synthesis (Formation of Benzodioxepine Ring) Start->Reaction Workup_Racemic Step 2: Aqueous Workup & Extraction Reaction->Workup_Racemic Purify_Racemic Step 3: Purification (Crystallization/Chromatography) Workup_Racemic->Purify_Racemic Product_Racemic Racemic 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid Purify_Racemic->Product_Racemic Salt_Formation Step 4: Diastereomeric Salt Formation (Add (R)-1-Phenylethylamine) Product_Racemic->Salt_Formation Crystallization Step 5: Fractional Crystallization (Isolate Less Soluble Diastereomer) Salt_Formation->Crystallization Liberation Step 6: Acidification (Liberate Enantiopure Acid) Crystallization->Liberation Workup_Enantio Step 7: Extraction & Purification Liberation->Workup_Enantio Product_Enantio Enantiopure (S)-Carboxylic Acid* Workup_Enantio->Product_Enantio G Chiral Resolution Process Logic cluster_0 Solution Phase (Methanol) Racemic Racemic Acid ((R)-Acid + (S)-Acid) Salt_Mix Mixture of Diastereomeric Salts ((R)-Acid•(R)-Amine) ((S)-Acid•(R)-Amine) Racemic->Salt_Mix Amine (R)-1-Phenylethylamine (Resolving Agent) Amine->Salt_Mix Crystal Less Soluble Salt Crystallizes (e.g., (S)-Acid•(R)-Amine) Salt_Mix->Crystal Cooling Mother_Liquor Mother Liquor (Enriched in (R)-Acid•(R)-Amine) Salt_Mix->Mother_Liquor Remains in Solution Filtration Filtration Crystal->Filtration Mother_Liquor->Filtration Isolated_Salt Isolated Solid Salt Filtration->Isolated_Salt Filtrate Filtrate Filtration->Filtrate Acidification Acidification (HCl) Isolated_Salt->Acidification Final_Product Pure (S)-Acid Acidification->Final_Product Recovered_Amine Recovered (R)-Amine (in aqueous layer) Acidification->Recovered_Amine

References

Application Notes and Protocols for the Purification of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Purity in Drug Discovery

3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid is a heterocyclic building block with significant potential in medicinal chemistry. Its unique bicyclic structure, incorporating a dioxepine ring fused to a benzene ring, makes it a valuable scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system such as antidepressants and anxiolytics[1][2]. The carboxylic acid moiety provides a convenient handle for further chemical modifications, allowing for the exploration of a wide range of derivatives in drug discovery programs[3].

The purity of such an intermediate is paramount. Trace impurities, including unreacted starting materials, byproducts from side reactions, or residual solvents, can have profound and often unpredictable effects on subsequent synthetic steps and, more critically, on the biological activity and toxicity of the final active pharmaceutical ingredient (API)[4][5]. Therefore, a robust and reproducible purification protocol is not merely a procedural step but a cornerstone of reliable and meaningful research in drug development.

This document provides a detailed, field-proven protocol for the purification of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid, designed to achieve high purity (>98%). We will delve into two primary methodologies: recrystallization and flash column chromatography, explaining the scientific principles behind each step to empower researchers to adapt and troubleshoot as needed.

Physicochemical Properties and Strategic Considerations

A successful purification strategy is built upon a thorough understanding of the target molecule's physicochemical properties.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄[6][7][8][9]
Molecular Weight 194.18 g/mol [6][7][9]
CAS Number 33632-74-5[6][7][8][10]
Appearance White to pale brown crystalline solid/powder[8][10]
Melting Point Approximately 140-150°C[8][10]
Solubility Soluble in organic solvents, limited solubility in water[10]

The solid nature and the presence of a polar carboxylic acid group are the key determinants for our purification strategy. Recrystallization is often the most efficient method for purifying solid compounds, leveraging differences in solubility at varying temperatures[4][11][12]. For more challenging separations or to remove impurities with similar solubility profiles, flash column chromatography offers a higher-resolution alternative[4][13][14].

Purification Workflow Overview

The following diagram illustrates the decision-making process for the purification of crude 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid.

PurificationWorkflow crude Crude Product (Solid) recrystallization Recrystallization crude->recrystallization Primary Method tlc_check1 TLC/HPLC Analysis recrystallization->tlc_check1 pure_product Pure Product (>98%) tlc_check1->pure_product Purity Met column_chromatography Flash Column Chromatography tlc_check1->column_chromatography Impurities Remain tlc_check2 TLC/HPLC Analysis column_chromatography->tlc_check2 tlc_check2->pure_product Purity Met

Caption: Decision workflow for purification.

Part 1: Purification by Recrystallization

Recrystallization is a powerful technique that relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude material in a minimal amount of a hot solvent and then allowing it to cool slowly, the desired compound will preferentially crystallize out, leaving impurities behind in the solution (mother liquor)[11][12].

Materials and Equipment
  • Crude 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and vacuum flask

  • Filter paper

  • Ethanol/Water solvent mixture

  • Ice bath

Step-by-Step Protocol
  • Solvent Selection: An ethanol/water mixture is an excellent choice. The target compound is soluble in hot ethanol and less soluble in water. This combination allows for fine-tuning the polarity to achieve optimal recrystallization conditions[5].

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

    • Slowly add hot water dropwise until a slight cloudiness (turbidity) persists. This indicates that the solution is saturated.

    • Add a few more drops of hot ethanol until the solution becomes clear again. The goal is to have a saturated solution at the boiling point of the solvent mixture[11].

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it provides time for the molecules to arrange themselves in a crystal lattice, excluding impurities[11][12].

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals under vacuum. A vacuum oven at a temperature well below the melting point (e.g., 50-60°C) can be used to expedite the process.

Part 2: Purification by Flash Column Chromatography

If recrystallization fails to remove all impurities, or if the impurities have very similar solubility profiles to the target compound, flash column chromatography is the preferred method. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system)[4].

Rationale for Method Selection

Carboxylic acids can be challenging to purify on standard silica gel due to their acidic nature, which can lead to strong interactions with the slightly acidic silica and cause "streaking" or tailing of the compound on the column[4]. To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid, is added to the mobile phase. This keeps the carboxylic acid fully protonated, reducing its interaction with the silica and resulting in a much sharper, more defined elution band[4].

Materials and Equipment
  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Crude 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid

  • Eluent: Hexane/Ethyl Acetate with 1% Acetic Acid

  • Thin Layer Chromatography (TLC) plates

  • Fraction collection tubes

  • Rotary evaporator

Step-by-Step Protocol
  • TLC Analysis and Solvent System Selection:

    • Before running the column, determine the optimal eluent system using TLC.

    • Spot the crude material on a TLC plate and develop it in various ratios of hexane and ethyl acetate.

    • The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4.

    • Once the ideal ratio is found, add 1% acetic acid to the mixture to prevent streaking[4].

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and begin elution, collecting the eluent in fractions.

    • Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure product, as determined by TLC analysis.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid.

Quality Control and Characterization

After purification, it is essential to verify the purity and confirm the identity of the compound.

  • ¹H NMR Spectroscopy: This will confirm the chemical structure of the compound. The characteristic peaks for the aromatic protons, the protons on the dioxepine ring, and the carboxylic acid proton should be present and have the correct integration values. The carboxylic acid proton typically appears as a broad singlet at a high chemical shift (δ > 10 ppm)[15].

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of an acid like formic or phosphoric acid) is suitable for this analysis[13][16][17]. The purity can be quantified by integrating the area of the product peak relative to the total area of all peaks.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity[12]. Impurities will typically broaden the melting point range and depress the melting point.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle organic solvents with care as they are flammable and can be harmful if inhaled or absorbed through the skin.

  • Refer to the Material Safety Data Sheet (MSDS) for 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid and all solvents used for detailed safety information.

Conclusion

The successful purification of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid is a critical step in its application for drug discovery and development. The protocols detailed in this application note, based on the well-established techniques of recrystallization and flash column chromatography, provide a reliable framework for obtaining this valuable building block in high purity. By understanding the underlying principles of these methods, researchers can effectively troubleshoot and adapt these procedures to ensure the integrity of their scientific endeavors.

References

Application Note: Elucidating the Gas-Phase Fragmentation of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid (CAS: 33632-74-5) using mass spectrometry.[1][2][3] Given the importance of detailed molecular characterization in pharmaceutical research and development, understanding the gas-phase fragmentation behavior of this heterocyclic compound is critical. This document presents predicted fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. We delve into the chemical rationale behind the formation of key fragment ions, supported by established fragmentation principles of carboxylic acids and related benzodioxepine structures.[4][5][6] Furthermore, detailed, field-proven protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided to enable researchers to acquire high-quality, reproducible data.

Introduction

3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid is a heterocyclic organic compound featuring a benzodioxepine core fused with a carboxylic acid moiety. Its chemical structure (Molecular Formula: C₁₀H₁₀O₄, Exact Mass: 194.0579 Da) presents multiple potential sites for fragmentation, making mass spectrometry an ideal tool for its characterization.[2] In fields such as medicinal chemistry and metabolite identification, unambiguous structural confirmation is paramount. Mass spectrometry provides not only molecular weight information but also a structural fingerprint based on the molecule's fragmentation pattern upon ionization and subsequent dissociation.

This guide is designed for researchers and drug development professionals. It moves beyond a simple listing of fragments to explain the underlying mechanisms, thereby empowering the analyst to interpret mass spectra with a higher degree of confidence. We will explore the distinct fragmentation patterns generated by high-energy Electron Ionization (EI), which is useful for library matching and structural component analysis, and by Collision-Induced Dissociation (CID) following soft Electrospray Ionization (ESI), which is essential for precursor-product ion relationship mapping in complex matrices.

Predicted Fragmentation Pathways

The fragmentation of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid is dictated by the interplay between the carboxylic acid group and the stability of the benzodioxepine ring system. The following sections outline the predicted fragmentation cascades.

Electron Ionization (EI) Fragmentation

Under high-energy EI conditions (typically 70 eV), the initial event is the formation of a molecular ion (M•⁺) at m/z 194. For many carboxylic acids, this molecular ion peak can be weak or absent due to rapid fragmentation.[4] The primary fragmentation events are expected to involve the highly reactive carboxylic acid group and subsequent cleavages of the dioxepine ring.

A key initial fragmentation is the loss of the carboxyl group in two characteristic ways:

  • Loss of a hydroxyl radical (•OH): This α-cleavage results in the formation of a stable acylium ion at m/z 177 .

  • Loss of a carboxyl radical (•COOH): This cleavage yields an ion at m/z 149 , representing the benzodioxepine ring system with a charge at the C2 position.[5]

Perhaps the most significant fragmentation pathway for the molecular ion is decarboxylation (loss of CO₂), which leads to an ion at m/z 150 . This ion corresponds to the molecular ion of the parent 3,4-dihydro-2H-1,5-benzodioxepine structure, whose fragmentation is known.[7][8] This m/z 150 ion is predicted to undergo a retro-Diels-Alder (RDA)-type cleavage of the dioxepine ring, leading to the loss of an ethene molecule (C₂H₄) to form a highly stable ion at m/z 122 , corresponding to a catechol-derived structure.

EI_Fragmentation M [M]•⁺ m/z 194 F177 [M - •OH]⁺ m/z 177 M->F177 - •OH F149 [M - •COOH]⁺ m/z 149 M->F149 - •COOH F150 [M - CO₂]•⁺ m/z 150 M->F150 - CO₂ F122 [C₇H₆O₂]•⁺ m/z 122 F150->F122 - C₂H₄ F121 [C₈H₉O]⁺ m/z 121 F150->F121 - CHO

Caption: Predicted EI fragmentation pathway for the title compound.

m/zProposed FormulaNeutral LossComments
194[C₁₀H₁₀O₄]•⁺-Molecular Ion. May be of low abundance.
177[C₁₀H₉O₃]⁺•OHLoss of hydroxyl radical from the carboxylic acid.
150[C₉H₁₀O₂]•⁺CO₂Decarboxylation. A likely and significant fragmentation.
149[C₉H₉O₂]⁺•COOHLoss of the entire carboxylic acid group.
122[C₇H₆O₂]•⁺CO₂, C₂H₄RDA-type fragmentation of the m/z 150 ion.
121[C₈H₉O]⁺CO₂, CHOLoss of a formyl radical from the m/z 150 ion.[7]
Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. The choice of polarity is critical. For carboxylic acids, negative ion mode is often superior due to the high acidity of the carboxyl proton, leading to a stable and abundant [M-H]⁻ precursor ion at m/z 193 .

The fragmentation of the deprotonated molecule ([M-H]⁻, m/z 193) is expected to be straightforward and highly diagnostic. The primary and most facile fragmentation pathway for a carboxylate anion is the neutral loss of carbon dioxide (CO₂, 44 Da).[9]

  • Precursor Ion: [M-H]⁻ at m/z 193

  • Primary Product Ion: Collision-induced dissociation (CID) will readily induce decarboxylation , leading to a major product ion at m/z 149 ([C₉H₉O₂]⁻). This ion represents the carbanion of the parent benzodioxepine ring.

ESI_Negative_Fragmentation Precursor [M-H]⁻ m/z 193 Product [M-H-CO₂]⁻ m/z 149 Precursor->Product - CO₂ (44 Da)

Caption: Predicted ESI-MS/MS fragmentation in negative ion mode.

In positive mode, the protonated molecule ([M+H]⁺, m/z 195) will likely fragment via initial losses from the protonated carboxylic acid group.

  • Precursor Ion: [M+H]⁺ at m/z 195

  • Primary Product Ions: The most probable initial fragmentation is the loss of water (H₂O, 18 Da) to form a stable acylium ion at m/z 177 . This can be followed by the loss of carbon monoxide (CO, 28 Da) to yield an ion at m/z 149 . An alternative pathway is the direct loss of formic acid (HCOOH, 46 Da).

ESI_Positive_Fragmentation Precursor [M+H]⁺ m/z 195 F177 [M+H-H₂O]⁺ m/z 177 Precursor->F177 - H₂O (18 Da) F149 [M+H-H₂O-CO]⁺ m/z 149 F177->F149 - CO (28 Da)

Caption: Predicted ESI-MS/MS fragmentation in positive ion mode.

Experimental Protocols

To validate the predicted fragmentation pathways and enable robust quantification, the following protocols are recommended. Instrument parameters should be optimized for sensitivity and specificity.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid and dissolve it in 1 mL of methanol or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solutions: Prepare serial dilutions from the stock solution to create working standards (e.g., 0.1, 1, 10 µg/mL) using the appropriate initial mobile phase composition for LC-MS or a volatile solvent like methanol for GC-MS.

GC-MS Protocol for EI Analysis

For GC-MS analysis, derivatization of the carboxylic acid (e.g., methylation with diazomethane or silylation with BSTFA) is highly recommended to improve volatility and chromatographic peak shape. The protocol below assumes analysis of the methylated derivative.

ParameterSettingRationale
GC System
Injector PortSplitless, 250 °CEnsures efficient vaporization without thermal degradation.
Column30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms)Standard non-polar column providing good resolution.
Carrier GasHelium, 1.0 mL/min constant flowInert carrier gas, standard for most applications.
Oven Program80 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 minGeneral purpose gradient to elute the compound of interest.
MS System
Ionization ModeElectron Ionization (EI)Standard for generating library-searchable spectra.
Electron Energy70 eVStandard energy for reproducible fragmentation patterns.
Ion Source Temp.230 °CPrevents condensation while minimizing thermal breakdown.
Quadrupole Temp.150 °CEnsures stable mass analysis.
Scan Rangem/z 40-400Covers the molecular ion and all expected fragments.
LC-MS/MS Protocol for ESI Analysis

This method is ideal for analyzing the native compound in complex matrices without derivatization.

ParameterSettingRationale
LC System
ColumnC18, 100 x 2.1 mm, 1.8 µm particle sizeHigh-efficiency column for good separation and peak shape.
Mobile Phase A0.1% Formic Acid in WaterAcidifies mobile phase to promote protonation (positive mode).
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient5% B to 95% B over 8 min, hold 2 min, re-equilibrateGeneric gradient suitable for a wide range of polarities.
Flow Rate0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp.40 °CImproves peak shape and reproducibility.
Injection Volume2-5 µL
MS System
Ionization ModeESI Negative & PositiveAnalyze in both modes; negative is predicted to be superior.
Capillary Voltage3.0 kV (Negative), 3.5 kV (Positive)Typical starting values; requires optimization.
Desolvation Temp.350 °CEnsures efficient solvent evaporation.
Desolvation GasNitrogen, 600 L/hrAssists in droplet desolvation.
Collision GasArgonInert gas for CID.
MRM TransitionsNegative: 193 -> 149; Positive: 195 -> 177Specific transitions for high-sensitivity quantification.
Collision EnergyOptimize (start at 15-20 eV)Energy must be tuned to maximize product ion intensity.

Data Interpretation and Validation

  • Confirmation: The acquired spectra should be compared against the predicted fragmentation pathways. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of precursor and fragment ions, providing an additional layer of certainty. For example, the predicted m/z 149.0553 for [C₉H₉O₂]⁻ can be confirmed with a mass accuracy of <5 ppm.

  • Self-Validation: The protocols are designed to be self-validating. In ESI-MS/MS, the consistent observation of the predicted precursor-to-product ion transition (e.g., 193 -> 149) across different collision energies provides strong evidence for the proposed fragmentation. In EI-MS, the presence of multiple key fragments (e.g., m/z 177, 150, 149, 122) builds a cohesive and confident structural assignment.

  • Reference Standard: The ultimate validation requires the analysis of a certified reference standard under identical conditions to confirm retention times and fragmentation patterns.

Conclusion

This application note provides a scientifically grounded framework for the analysis of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid by mass spectrometry. By understanding the predicted fragmentation mechanisms under both EI and ESI conditions, researchers can more effectively interpret their data, confirm molecular structures, and develop robust analytical methods. The detailed protocols offer a validated starting point for method development, enabling scientists in drug discovery and related fields to achieve reliable and high-quality characterization of this important molecular scaffold.

References

Chiral HPLC Separation of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic Acid Enantiomers: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the enantioselective separation of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid using chiral High-Performance Liquid Chromatography (HPLC). The importance of this separation is underscored by the often-differing pharmacological and toxicological profiles of enantiomers in drug development. This guide delves into the rationale behind the selection of the chiral stationary phase and mobile phase composition, offering a robust starting point for method development and optimization. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for the analysis and purification of these specific enantiomers.

Introduction: The Significance of Chirality in Benzodioxepine Scaffolds

The 3,4-dihydro-2H-benzo[b]dioxepine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid is a key chiral building block in the synthesis of such molecules. It is a well-established principle in pharmacology that individual enantiomers of a chiral drug can exhibit markedly different potencies, metabolic pathways, and adverse effects.[1] Therefore, the ability to separate and quantify the individual enantiomers of this precursor is critical for ensuring the stereochemical purity of final active pharmaceutical ingredients (APIs), adhering to regulatory guidelines, and understanding the structure-activity relationship of new chemical entities.

The direct separation of enantiomers on a chiral stationary phase (CSP) is the most widely employed and efficient strategy in chiral HPLC.[2] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including carboxylic acids.[3][4] The chiral recognition mechanism on these phases is a complex interplay of interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, which occur within the chiral grooves of the helical polysaccharide structure.[2]

This application note details a method utilizing a cellulose-based CSP under normal phase conditions, a logical and scientifically-grounded approach for the effective resolution of the acidic enantiomers of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid.

Principle of Separation

The enantioseparation is achieved by exploiting the differential interactions between the enantiomers of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid and a chiral stationary phase. A cellulose-based CSP, specifically cellulose tris(3,5-dimethylphenylcarbamate), is proposed. The carbamate derivatives on the cellulose backbone create a defined chiral environment.[5]

For acidic analytes like the target compound, several key interactions with the CSP are anticipated to drive the separation:

  • Hydrogen Bonding: The carboxylic acid moiety of the analyte can form hydrogen bonds with the carbamate groups on the CSP.[2]

  • π-π Interactions: The aromatic benzo[b]dioxepine ring of the analyte can engage in π-π stacking with the phenyl groups of the CSP.

  • Steric Interactions: The three-dimensional structure of the chiral grooves of the CSP will sterically favor the inclusion of one enantiomer over the other, leading to different retention times.

The use of a normal phase mobile phase, consisting of a non-polar solvent and an alcohol modifier, allows for these polar interactions to dominate the separation process. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is crucial for suppressing the ionization of the analyte's carboxylic acid group, which leads to improved peak shape and reproducibility.[2] A similar approach has been successfully used for the separation of the structurally related 1,4-benzodioxan-2-carboxylic acid.[6]

Materials and Methods

Instrumentation and Consumables
  • HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral column is recommended. A strong candidate for initial screening is a column packed with cellulose tris(3,5-dimethylphenylcarbamate).

  • Chemicals and Reagents:

    • 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid (racemate)[1][7]

    • n-Hexane (HPLC grade)

    • 2-Propanol (IPA) (HPLC grade)

    • Trifluoroacetic Acid (TFA) (HPLC grade)

    • Methanol (HPLC grade, for sample preparation)

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the chiral separation. These parameters should be considered a robust starting point for method development and can be optimized to achieve desired resolution and analysis time.

ParameterRecommended ConditionRationale
Chiral Column Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mmProven broad selectivity for chiral acids; successful for structurally similar compounds.[5][6]
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)Normal phase conditions promote key polar interactions for chiral recognition. TFA suppresses analyte ionization, improving peak shape.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 25 °CTemperature can influence enantioselectivity; starting at ambient temperature is a standard practice.[8]
Detection UV at 254 nmThe benzodioxepine moiety provides strong UV absorbance at this wavelength.
Injection Volume 10 µLCan be adjusted based on sample concentration and detector response.
Sample Diluent Mobile Phase or Methanol/2-Propanol (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.
Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid and dissolve it in 10 mL of the sample diluent.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

Experimental Workflow and Protocol

The following diagram illustrates the logical workflow for setting up and running the chiral HPLC analysis.

G cluster_prep Preparation Phase cluster_hplc HPLC Analysis Phase cluster_analysis Data Analysis Phase prep_mobile 1. Prepare Mobile Phase (Hexane/IPA/TFA) prep_sample 2. Prepare Sample (Dissolve & Dilute Racemate) prep_mobile->prep_sample equilibrate 3. Equilibrate System (Pump mobile phase until baseline is stable) prep_sample->equilibrate inject 4. Inject Sample equilibrate->inject acquire 5. Acquire Data (Monitor at 254 nm) inject->acquire integrate 6. Integrate Peaks acquire->integrate calculate 7. Calculate Resolution (Rs) and Selectivity (α) integrate->calculate caption Figure 1. Experimental Workflow for Chiral HPLC Analysis.

Caption: Figure 1. Experimental Workflow for Chiral HPLC Analysis.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Carefully measure and mix the components of the mobile phase (n-Hexane, 2-Propanol, and TFA) in the specified ratio. Degas the mobile phase using sonication or vacuum filtration before use.

  • System Equilibration: Install the chiral column in the HPLC system. Purge the pump with the prepared mobile phase and then set the flow rate to 1.0 mL/min. Allow the system to equilibrate for at least 30-60 minutes, or until a stable baseline is observed at the detector.

  • Sample Injection: Inject 10 µL of the prepared and filtered working standard solution.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomer peaks.

  • Data Analysis: Integrate the peaks corresponding to the two enantiomers. Calculate the resolution (Rs), selectivity (α), and retention factors (k') for the separated peaks.

Expected Results and Discussion

Under the proposed conditions, a baseline separation of the two enantiomers of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid is anticipated. A hypothetical chromatogram would show two distinct, well-resolved peaks.

ParameterSymbolFormulaExpected Value
Retention Factor (Peak 1)k'₁(t₁ - t₀) / t₀> 1
Retention Factor (Peak 2)k'₂(t₂ - t₀) / t₀> 1
Selectivity Factorαk'₂ / k'₁> 1.1
ResolutionRs2(t₂ - t₁) / (w₁ + w₂)> 1.5
t₀ = void time, t₁/t₂ = retention times of enantiomers, w₁/w₂ = peak widths at base

Optimization Strategy:

If the initial separation is not optimal, a systematic approach to method development should be employed. The following diagram outlines key parameters to adjust.

G cluster_primary Primary Optimization cluster_secondary Secondary Optimization cluster_screening Alternative Screening start Initial Separation mod_conc Adjust % 2-Propanol start->mod_conc acid_conc Adjust % TFA mod_conc->acid_conc Fine-tune peak shape temp Vary Column Temperature acid_conc->temp If resolution is still low csp Screen Different CSPs (e.g., Amylose-based) temp->csp If no separation caption Figure 2. Logical Flow for Method Optimization.

Caption: Figure 2. Logical Flow for Method Optimization.

  • Modifier Concentration: The percentage of 2-propanol in the mobile phase is a critical parameter. Increasing the concentration will generally decrease retention times, while decreasing it will increase retention and may improve resolution.

  • Acidic Additive: The concentration of TFA can be adjusted (e.g., from 0.05% to 0.2%) to optimize peak symmetry.

  • Temperature: Lowering the temperature often increases enantioselectivity, leading to better resolution, although it may also increase analysis time and backpressure.[8]

  • Alternative CSPs: If the chosen cellulose-based column does not provide adequate separation, screening an amylose-based CSP with the same derivatization (e.g., amylose tris(3,5-dimethylphenylcarbamate)) is a logical next step, as cellulose and amylose CSPs often exhibit complementary enantioselectivity.[2]

Conclusion

This application note provides a scientifically grounded and detailed protocol for the chiral HPLC separation of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid enantiomers. By leveraging a polysaccharide-based chiral stationary phase under normal phase conditions with an acidic modifier, this method offers a robust and reliable starting point for researchers in pharmaceutical development and quality control. The outlined workflow and optimization strategies provide a clear path to achieving baseline resolution, enabling the accurate quantification and isolation of the individual stereoisomers critical for modern drug discovery and development.

References

Application Notes and Protocols for 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the potential applications of 3,4-Dihydro-2H-benzo[b][1][2]dioxepine-2-carboxylic acid as a versatile scaffold in modern drug discovery. While this specific molecule is a relatively underexplored building block, its structural similarity to other biologically active heterocyclic compounds presents a strong rationale for its investigation across several therapeutic areas. This document synthesizes data from analogous structures to provide detailed, actionable protocols for researchers, scientists, and drug development professionals.

Introduction to the Benzodioxepine Scaffold

The 3,4-dihydro-2H-benzo[b][1][2]dioxepine-2-carboxylic acid moiety is a privileged heterocyclic structure. It combines a rigid aromatic ring, a flexible seven-membered dioxepine ring, and a carboxylic acid handle that is ideal for synthetic modification. This combination of features makes it an attractive starting point for developing novel therapeutics.

The core scaffold's potential is underscored by the established biological activities of structurally related compounds. For instance, derivatives of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid are known to act as potent leukotriene antagonists[3], while 3,4-dihydro-2H-benzo[b][1][2]-oxazine-2-carboxylic acid derivatives have demonstrated promising antitubercular activity[4]. More directly, recent research has highlighted that amide derivatives of the benzodioxepine scaffold possess potent antibacterial properties[5]. This guide will leverage these insights to propose concrete research and development pathways.

Physicochemical Properties of the Core Scaffold

A summary of the key properties for the parent compound, 3,4-Dihydro-2H-benzo[b][1][2]dioxepine-2-carboxylic acid, is provided below.

PropertyValueReference
CAS Number 33632-74-5[1][2]
Molecular Formula C₁₀H₁₀O₄[1][2]
Molecular Weight 194.18 g/mol [1][2]
IUPAC Name 3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid[1]
Physical Form Pale brown powder/solid[6]
Melting Point 144-150 °C[6]

Proposed Therapeutic Applications & Rationale

Based on the established bioactivity of analogous structures, we propose the investigation of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid derivatives in the following therapeutic areas.

Antibacterial Agents
  • Rationale: The biosynthesis of fatty acids is an essential pathway for bacterial survival, and its enzymes are validated drug targets. Recent studies have successfully developed benzodioxepin amide-biphenyl derivatives that potently inhibit key enzymes in this pathway, such as β-ketoacyl-ACP synthase (FabH), demonstrating strong antibacterial activity[5]. The carboxylic acid group of the title compound is an ideal anchor point for creating diverse amide libraries to explore structure-activity relationships (SAR) against this target class.

  • Proposed Target: Bacterial fatty acid synthesis enzymes (e.g., FabH, FabI).

Anti-inflammatory & Respiratory Agents
  • Rationale: The 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid scaffold, which is structurally very similar to the benzodioxepine core, is the basis for potent leukotriene antagonists[3]. Leukotrienes are inflammatory mediators involved in respiratory conditions like asthma. By modifying the benzodioxepine scaffold with pharmacophores known to interact with leukotriene receptors, novel antagonists with potentially improved properties could be discovered.

  • Proposed Target: Cysteinyl leukotriene receptor 1 (CysLT1).

Antitubercular Agents
  • Rationale: Derivatives of the related 3,4-dihydro-2H-benzo[b][1][2]-oxazine-2-carboxylic acid have shown significant in vitro activity against Mycobacterium tuberculosis[4]. The structural similarity suggests that the benzodioxepine core could also serve as a valuable scaffold for developing new antitubercular drugs, an area of critical unmet medical need due to rising resistance.

  • Proposed Target: Various essential enzymes in Mycobacterium tuberculosis.

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols to guide the synthesis, screening, and analysis of novel derivatives based on the 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid scaffold.

General Drug Discovery Workflow

The following diagram illustrates a typical workflow for a drug discovery campaign starting from the parent scaffold.

G cluster_0 Scaffold-Based Synthesis cluster_1 Screening & Profiling cluster_2 Lead Optimization Start 3,4-Dihydro-2H-benzo[b]dioxepine- 2-carboxylic acid Amide_Library Synthesize Amide Library (Protocol 3.1) Start->Amide_Library Purification Purification & Characterization (HPLC, NMR, MS) Amide_Library->Purification Primary_Assay In Vitro Target Assay (e.g., Antibacterial MIC - Protocol 3.2) Purification->Primary_Assay Hit_ID Hit Identification (Potency & Selectivity) Primary_Assay->Hit_ID Secondary_Assay Secondary Assays (e.g., Cytotoxicity) Hit_ID->Secondary_Assay SAR SAR Analysis Secondary_Assay->SAR ADME In Vitro ADME/PK (Protocol 3.3) Secondary_Assay->ADME Lead_Opt Iterative Synthesis & Testing SAR->Lead_Opt ADME->Lead_Opt Lead_Opt->Primary_Assay Re-test FAS_Pathway cluster_pathway Bacterial Fatty Acid Synthesis (FAS II) Acetyl_CoA Acetyl-CoA FabH FabH Acetyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Acetoacetyl_ACP Acetoacetyl-ACP FabH->Acetoacetyl_ACP Condensation Elongation Elongation Cycle (FabG, FabZ, FabI) Acetoacetyl_ACP->Elongation Fatty_Acids Fatty Acids Elongation->Fatty_Acids Membrane Membrane Synthesis Fatty_Acids->Membrane Inhibitor Benzodioxepine Amide Derivative Inhibitor->FabH Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in this specific synthesis. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's mechanics, enabling you to optimize your yield and purity.

The synthesis of the benzodioxepine core is a powerful tool in medicinal chemistry, with the resulting scaffold appearing in compounds investigated for applications in the central nervous system, such as antidepressants or anxiolytics.[1] The most common and direct route to this molecule involves the reaction of catechol with 2,3-dibromopropionic acid, a process based on the principles of the Williamson Ether Synthesis.[2] This reaction, while straightforward in theory, presents several practical hurdles that can significantly impact the final yield. This guide will address these challenges systematically.

Core Synthesis Pathway

The fundamental reaction involves a double SN2 cyclization. Catechol, acting as a dinucleophile after deprotonation, reacts with the two electrophilic carbons of 2,3-dibromopropionic acid.

G cluster_reactants Reactants cluster_product Product Catechol Catechol Reagents Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) Catechol_img Catechol_img Dibromo 2,3-Dibromopropionic Acid Dibromo_img Dibromo_img Product 3,4-Dihydro-2H-benzo[b]dioxepine- 2-carboxylic acid Product_img Product_img Reagents->Product Williamson Ether Synthesis (Intramolecular Cyclization)

Caption: General reaction scheme for the synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low (<30%). What are the most common culprits?

A low yield in this synthesis is typically not due to a single factor but a combination of competing side reactions and suboptimal conditions. The primary issues to investigate are:

  • Incomplete Deprotonation of Catechol: The reaction relies on the formation of the catecholate dianion, a potent dinucleophile. If the base is not strong enough or used in insufficient quantity, the mono-anion will predominate, leading to incomplete cyclization or side reactions.

  • Intermolecular Polymerization: Instead of the two ends of the catechol molecule reacting with the same molecule of 2,3-dibromopropionic acid, they can react with different molecules. This leads to the formation of long-chain poly-ether polymers, which are often difficult to remove and represent a significant loss of material.

  • Side Reactions of 2,3-Dibromopropionic Acid: This reagent can undergo base-mediated elimination to form brominated acrylic acids, which are less reactive or can participate in unwanted Michael additions.[3][4]

  • Hydrolysis of Halides: In the presence of water and base, the alkyl halide positions can be hydrolyzed to alcohols, terminating the cyclization sequence.

Q2: I am observing a significant amount of an insoluble, sticky byproduct. How can I favor the desired intramolecular cyclization over polymerization?

This is a classic challenge in reactions that form cyclic compounds. The formation of an insoluble, often brownish, polymer indicates that intermolecular reactions are outcompeting the desired intramolecular cyclization. To favor cyclization, you must operate under high-dilution conditions .

The Principle: By significantly increasing the solvent volume, you decrease the concentration of the reactants. This reduces the statistical probability of one catecholate molecule encountering a different molecule of the alkyl halide, thus minimizing intermolecular reactions. The reactive ends of a single molecule, however, remain in close proximity, making the intramolecular reaction pathway kinetically favored.

Practical Steps:

  • Increase Solvent Volume: Start by doubling the solvent volume recommended in your initial protocol. A common starting point is a concentration of 0.05 M to 0.1 M for the limiting reagent.

  • Slow Addition: Instead of adding all reagents at once, add one of the key reagents (e.g., the 2,3-dibromopropionic acid) slowly over several hours to the reaction mixture containing the catechol and base. This keeps the instantaneous concentration of the added reagent very low, further suppressing intermolecular side reactions.

Q3: What is the optimal base and solvent system for this reaction?

The choice of base and solvent is critical and interdependent. The goal is to achieve full deprotonation of the catechol without introducing competing nucleophiles or promoting side reactions.

Base Solvent Pros Cons Expert Recommendation
K₂CO₃ Acetone, DMFInexpensive, moderate strength, easy to handle.Can be slow to react; requires higher temperatures. Its basicity may be insufficient for complete dianion formation.A good starting point for initial trials due to its ease of use. Often requires reflux conditions and long reaction times.
NaH DMF, THFVery strong, non-nucleophilic base; ensures complete deprotonation of catechol.[5]Highly reactive with water and protic solvents (requires anhydrous conditions); flammable gas (H₂) byproduct.The preferred choice for maximizing yield. Requires careful handling under an inert atmosphere (N₂ or Ar). Use a 60% dispersion in mineral oil and wash with dry hexane before use.
NaOH/KOH Water, EthanolInexpensive, readily available.The hydroxide ion is a strong nucleophile and can compete with the catecholate, leading to hydrolysis of the dibromo acid. The presence of water is detrimental.Not recommended. The side reactions significantly reduce yield.

Causality: The Williamson ether synthesis is an SN2 reaction.[2][6] Polar aprotic solvents like DMF or DMSO are ideal because they can solvate the cation (K⁺ or Na⁺) while leaving the catecholate anion relatively "naked" and highly nucleophilic, thereby accelerating the reaction.[6]

Q4: How should I approach the work-up and purification to maximize recovery and purity?

The carboxylic acid functional group on the product is key to an effective purification strategy. A standard acid-base extraction is highly effective.

Step-by-Step Purification Protocol:

  • Quench Reaction: After cooling the reaction to room temperature, slowly quench it by adding water to destroy any remaining base (especially important if using NaH).

  • Solvent Removal: Remove the high-boiling polar aprotic solvent (e.g., DMF) under reduced pressure.

  • Initial Extraction (Base): Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and water. Extract the aqueous layer with the organic solvent (2-3 times) to remove any non-acidic organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it slowly with a strong acid (e.g., 2M HCl) to a pH of ~2. The desired product, now protonated and water-insoluble, should precipitate out or be extractable.

  • Final Extraction (Acid): Extract the acidified aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) multiple times (3-4x). The product will now be in the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: The final purification is often achieved by recrystallization from a suitable solvent system (e.g., Toluene, Ethyl Acetate/Hexane) to obtain the pure crystalline product.

Optimized Experimental Protocol

This protocol incorporates best practices for maximizing yield, including the use of a strong base and high-dilution principles.

Materials:

  • Catechol (1.0 eq)

  • 2,3-Dibromopropionic acid (1.05 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Hexane

  • Standard workup reagents (HCl, Ethyl Acetate, Na₂SO₄)

Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add NaH (2.2 eq). Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen.

  • Catechol Addition: Add anhydrous DMF to the flask to achieve a final catechol concentration of approximately 0.1 M. Cool the suspension to 0 °C in an ice bath. Add a solution of catechol (1.0 eq) in a small amount of anhydrous DMF dropwise. Stir for 1 hour at room temperature to ensure complete formation of the sodium catecholate.

  • Cyclization: Prepare a solution of 2,3-dibromopropionic acid (1.05 eq) in anhydrous DMF. Using the dropping funnel, add this solution to the reaction mixture very slowly over 4-6 hours at room temperature.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to 60-70 °C and stir overnight (12-16 hours). Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow the detailed purification protocol described in Q4.

Troubleshooting Flowchart

If your synthesis is not performing as expected, use this logical guide to identify the potential cause.

Troubleshooting Start Low Yield or Impure Product Check_Conversion Check TLC/LCMS of crude mixture. High amount of starting material? Start->Check_Conversion Reaction appears incomplete? Check_Byproducts What is the nature of the byproduct? Start->Check_Byproducts Major side products observed? Base_Issue Investigate Base/Deprotonation Check_Conversion->Base_Issue Yes Polymer Polymerization is dominant Check_Byproducts->Polymer Insoluble, sticky polymer Other_Spots Investigate other side reactions Check_Byproducts->Other_Spots Multiple distinct spots on TLC Sol_1 Sol_1 Base_Issue->Sol_1 Is base strong enough? (e.g. K2CO3 vs NaH) Sol_2 Sol_2 Base_Issue->Sol_2 Are conditions anhydrous? (NaH reacts with water) Sol_3 Sol_3 Base_Issue->Sol_3 Is stoichiometry correct? (Need >2 eq. of base) Sol_4 Sol_4 Polymer->Sol_4 Increase solvent volume (High Dilution) Sol_5 Sol_5 Polymer->Sol_5 Use slow addition of one reagent Sol_6 Sol_6 Other_Spots->Sol_6 Elimination of HBr? (Lower reaction temp) Sol_7 Sol_7 Other_Spots->Sol_7 Hydrolysis of alkyl halide? (Ensure anhydrous conditions)

References

Technical Support Center: Synthesis of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges and frequently asked questions regarding byproduct formation during its synthesis, providing in-depth explanations and practical troubleshooting strategies to enhance yield, purity, and overall success of your experiments.

Introduction: The Synthetic Landscape

The synthesis of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid, a valuable building block in medicinal chemistry, typically proceeds via a tandem Williamson ether synthesis. This involves the reaction of catechol with a suitable three-carbon dielectrophile, such as ethyl 2,3-dibromopropionate, under basic conditions, followed by saponification of the resulting ester. While elegant, this pathway is not without its complexities. The bifunctional nature of both catechol and the alkylating agent can lead to a variety of undesired side reactions, resulting in a range of byproducts that can complicate purification and reduce the yield of the target molecule.

This guide provides a structured approach to identifying, understanding, and mitigating the formation of these common byproducts.

Troubleshooting Guide & FAQs

FAQ 1: My reaction is yielding a significant amount of a viscous, intractable material. What is likely happening?

Answer: The formation of a viscous, often discolored, polymeric material is one of the most common issues in this synthesis. This is typically due to intermolecular reactions competing with the desired intramolecular cyclization.

Root Cause Analysis:

  • Intermolecular Williamson Ether Synthesis: Instead of one catechol molecule reacting with both electrophilic sites of a single ethyl 2,3-dibromopropionate molecule to form the seven-membered ring, separate catechol molecules can react with each end of the alkylating agent. This chain-growth process leads to the formation of linear oligo- and poly-ethers.

  • Catechol Oxidation and Dimerization: Under basic conditions and in the presence of trace oxygen, catechol is susceptible to oxidation, forming a semiquinone radical. These radicals can then couple to form a variety of dimeric and oligomeric byproducts, which can be colored and contribute to the intractable nature of the residue.[1]

Troubleshooting Protocol:

  • High Dilution Conditions: To favor the intramolecular cyclization, it is crucial to perform the reaction under high dilution. This reduces the probability of reactive intermediates encountering other molecules, thereby suppressing intermolecular reactions. A typical starting concentration would be in the range of 0.01-0.05 M.

  • Slow Addition of Reagents: The slow, dropwise addition of the ethyl 2,3-dibromopropionate to the solution of catechol and base can help maintain a low concentration of the alkylating agent, further promoting the desired intramolecular reaction.

  • Inert Atmosphere: To prevent oxidative side reactions of catechol, it is imperative to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use is also a recommended practice.

  • Choice of Base and Solvent: A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) is often preferred. Stronger bases like sodium hydride (NaH) can increase the rate of side reactions. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to ensure the solubility of the catecholate salt.

FAQ 2: I am observing a significant amount of a byproduct with a mass corresponding to the mono-alkylated catechol. How can I drive the reaction to completion?

Answer: The presence of a significant amount of the mono-alkylated intermediate, where only one of the catechol's hydroxyl groups has reacted, indicates an incomplete reaction.

Root Cause Analysis:

  • Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of both of catechol's hydroxyl groups. The mono-phenoxide is less nucleophilic than the di-phenoxide, slowing down the second alkylation step.

  • Reaction Time and Temperature: The intramolecular cyclization may be kinetically slower than the initial intermolecular alkylation. Insufficient reaction time or temperature will lead to the accumulation of the intermediate.

  • Steric Hindrance: While less of a factor with catechol itself, substituted catechols can introduce steric hindrance that disfavors the second, ring-closing alkylation.

Troubleshooting Protocol:

  • Stoichiometry of the Base: Ensure at least two equivalents of base are used to fully deprotonate the catechol. A slight excess (e.g., 2.2 equivalents) is often beneficial to drive the reaction to completion.

  • Optimize Reaction Conditions: Increasing the reaction temperature can provide the necessary activation energy for the cyclization step. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

  • Phase-Transfer Catalysis: In some cases, the use of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the nucleophilicity of the catecholate and improve the rate of the second alkylation, particularly if there are solubility issues.

FAQ 3: My analysis shows the presence of an alkene byproduct. What is the cause and how can I prevent it?

Answer: The formation of an alkene byproduct is a classic example of the competition between substitution (Sₙ2) and elimination (E2) reactions.

Root Cause Analysis:

  • E2 Elimination: The catecholate anion is not only a good nucleophile but also a reasonably strong base. It can abstract a proton from the carbon adjacent to a bromine atom in the ethyl 2,3-dibromopropionate, leading to the formation of an alkene and eliminating a bromide ion. This is a common side reaction in Williamson ether syntheses, especially with secondary halides.[2][3]

Troubleshooting Protocol:

  • Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature can favor the desired Sₙ2 pathway.

  • Choice of Leaving Group: While bromides are commonly used, iodides are better leaving groups and can sometimes favor substitution over elimination by increasing the rate of the Sₙ2 reaction. Consider using ethyl 2,3-diiodopropionate if elimination is a persistent issue.

  • Less Hindered Base: While the catecholate is the primary base/nucleophile, the choice of the initial base to deprotonate the catechol can have subtle effects on the reaction environment. Using a less sterically hindered base may slightly favor the substitution pathway.

Summary of Key Byproducts and Mitigation Strategies

Byproduct TypeFormation MechanismKey Mitigation Strategies
Polymeric Material Intermolecular Williamson Ether Synthesis, Catechol OxidationHigh dilution, Slow addition of reagents, Inert atmosphere
Mono-alkylated Catechol Incomplete reactionUse of at least 2 equivalents of base, Optimize reaction time and temperature
Alkene Byproduct E2 EliminationLower reaction temperature, Consider using an iodide leaving group

Experimental Workflow Visualization

The following diagram illustrates the intended synthetic pathway and the points at which common byproducts can arise.

Synthesis_Byproducts cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_pathways Reaction Pathways Catechol Catechol Intermediate Mono-alkylated Intermediate Catechol->Intermediate 1st Alkylation Dimer Catechol Dimer Catechol->Dimer Oxidation Dibromo Ethyl 2,3-dibromopropionate Dibromo->Intermediate Base Base (e.g., K₂CO₃) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate Desired_Product 3,4-Dihydro-2H-benzo[b]dioxepine -2-carboxylic acid ester Intermediate->Desired_Product Intramolecular Cyclization (Desired) Polymer Polymeric Byproduct Intermediate->Polymer Intermolecular Reaction Alkene Alkene Byproduct Intermediate->Alkene E2 Elimination Saponification Saponification Desired_Product->Saponification Final_Product Final Carboxylic Acid Saponification->Final_Product

Synthetic pathway and byproduct formation.

Purification Protocol: A General Guideline

Purification of the crude product is often challenging due to the similar polarities of the desired product and some byproducts. A multi-step approach is generally required.

  • Initial Work-up: After the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine and dried.

  • Column Chromatography: This is the most effective method for separating the desired product from the byproducts. A silica gel column is commonly used, with a gradient elution system of ethyl acetate in hexanes.

    • Less polar byproducts, such as any unreacted starting materials and some elimination products, will elute first.

    • The desired product will typically elute next.

    • More polar byproducts, including the mono-alkylated intermediate and oligomers, will elute later or remain on the column.

  • Recrystallization: After column chromatography, the fractions containing the purified product can be combined, the solvent evaporated, and the resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to achieve high purity.

References

Technical Support Center: Benzodioxepine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzodioxepine ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we address specific experimental issues in a question-and-answer format, providing not only solutions but also the underlying scientific reasoning to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Issues in Williamson Ether Synthesis of Benzodioxepine Precursors

The formation of the benzodioxepine ring often begins with the synthesis of a diaryl ether precursor via the Williamson ether synthesis, typically by reacting a catechol derivative with a suitable dihaloalkane.

Question 1: My Williamson ether synthesis is resulting in a low yield of the desired diaryl ether precursor. What are the likely causes and how can I improve it?

Answer:

Low yields in this step are frequently due to competing side reactions or suboptimal reaction conditions. Here’s a breakdown of potential issues and their solutions:

  • Competing Elimination Reaction: The Williamson ether synthesis is an SN2 reaction, which competes with the E2 elimination pathway, especially with secondary or sterically hindered alkyl halides.[1][2][3] To favor substitution over elimination, consider the following:

    • Alkyl Halide Choice: Whenever possible, use a primary alkyl halide. For instance, reacting a catechol with 1,3-dibromopropane is generally more efficient than using a secondary dihalide.

    • Temperature Control: Lowering the reaction temperature can favor the SN2 pathway, as elimination reactions often have a higher activation energy.

  • C-Alkylation vs. O-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1][3] To promote O-alkylation:

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO can solvate the cation of the base, leaving a "naked" and highly reactive phenoxide oxygen, which favors O-alkylation.[4]

    • Counter-ion: The choice of base can influence the reactivity. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often used to ensure complete deprotonation of the catechol.[3]

  • Incomplete Deprotonation: Catechol has two hydroxyl groups that need to be deprotonated to form the dianion for the subsequent reaction with the dihaloalkane. Incomplete deprotonation will lead to a mixture of mono- and di-alkylation products, as well as unreacted starting material.

    • Stoichiometry of Base: Ensure you are using at least two equivalents of a strong base like NaH.

Experimental Protocol: Optimized Williamson Ether Synthesis for a Benzodioxepine Precursor

  • To a solution of catechol (1.0 eq) in anhydrous DMF, add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add 1,3-dibromopropane (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 2: Troubleshooting the Dieckmann Condensation for Benzodioxepinone Formation

The Dieckmann condensation is a common intramolecular reaction used to form the cyclic β-keto ester core of many benzodioxepinones.

Question 2: My Dieckmann condensation is not proceeding to completion, and I'm isolating a significant amount of starting material. What's going wrong?

Answer:

The Dieckmann condensation is a reversible reaction. To drive the equilibrium towards the product, the resulting β-keto ester, which is more acidic than the starting alcohol, must be deprotonated by the base.[5][6]

  • Insufficient Base: A common pitfall is using a catalytic amount of base. You must use at least one full equivalent of a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) to deprotonate the newly formed β-keto ester and shift the equilibrium.[6][7]

  • Base and Solvent Compatibility: The choice of base and solvent is crucial. Sodium hydride in an aprotic solvent like THF or toluene is a common and effective combination. If using an alkoxide base, it should correspond to the alcohol that would be eliminated to avoid transesterification side products.

Question 3: I'm observing the formation of a viscous oil or polymeric material instead of my desired crystalline benzodioxepinone. How can I prevent this?

Answer:

The formation of oligomers or polymers is a classic issue in intramolecular cyclizations, arising from an intermolecular Claisen condensation between two molecules of the starting material.[7]

  • High Dilution Conditions: To favor the intramolecular reaction, the concentration of the starting material should be kept low. This reduces the probability of two molecules reacting with each other.[8] A concentration of 0.1 M or lower is a good starting point.

  • Slow Addition: Adding the diester substrate slowly to a solution of the base can also help maintain a low effective concentration and promote intramolecular cyclization.

Decision-Making Workflow for Dieckmann Condensation

Dieckmann_Troubleshooting start Dieckmann Condensation Issue incomplete_rxn Incomplete Reaction/ Low Conversion start->incomplete_rxn polymer_form Polymer/Oligomer Formation start->polymer_form check_base Check Base Stoichiometry (>= 1 equivalent?) incomplete_rxn->check_base high_dilution Implement High Dilution Conditions (<0.1 M) polymer_form->high_dilution strong_base Use a Stronger Base (e.g., NaH, KHMDS) check_base->strong_base No success Successful Cyclization check_base->success Yes slow_addition Use Slow Addition of Substrate high_dilution->slow_addition slow_addition->success

Caption: Troubleshooting workflow for common Dieckmann condensation issues.

Section 3: Challenges in Ring-Closing Metathesis (RCM) for Benzodioxepine Synthesis

RCM is a powerful method for forming the seven-membered benzodioxepine ring, particularly for derivatives with olefinic side chains.[9][10]

Question 4: My RCM reaction is sluggish or stalls completely. What could be inhibiting my catalyst?

Answer:

Ruthenium-based RCM catalysts (e.g., Grubbs' catalysts) are sensitive to certain impurities that can act as inhibitors.

  • Solvent Purity: Traces of amines, thiols, or other Lewis basic functional groups in the solvent can coordinate to the ruthenium center and deactivate the catalyst.[11] Ensure you are using high-purity, degassed solvents. Acid-washing the solvent can sometimes remove basic impurities.[11]

  • Starting Material Purity: Impurities in your diene precursor can also poison the catalyst. Thoroughly purify the starting material before subjecting it to RCM.

Question 5: My RCM reaction is producing a significant amount of a higher molecular weight byproduct. What is it and how can I minimize it?

Answer:

The higher molecular weight byproduct is likely a dimer formed through intermolecular metathesis between two molecules of your diene precursor.[12]

  • Concentration: Similar to the Dieckmann condensation, running the RCM reaction at high dilution favors the intramolecular pathway.

  • Catalyst Loading: While it may seem counterintuitive, sometimes a slightly higher catalyst loading can favor the faster intramolecular reaction over the slower intermolecular one. However, this should be optimized on a case-by-case basis.

Table 1: RCM Reaction Parameter Optimization

ParameterRecommendation for Intramolecular CyclizationRationale
Concentration 0.001 - 0.05 MMinimizes intermolecular reactions leading to dimers/oligomers.
Solvent Anhydrous, degassed, non-coordinating (e.g., Toluene, CH₂Cl₂)Prevents catalyst deactivation.
Temperature 40 - 80 °C (Toluene)Balances reaction rate and catalyst stability.
Catalyst Loading 1 - 5 mol%Sufficient for cyclization without excessive cost or side reactions.
Atmosphere Inert (N₂ or Ar)Protects the catalyst from oxidation.
Section 4: Palladium-Catalyzed Benzodioxepinone Synthesis

Palladium-catalyzed methods, such as the carbonylation of epoxides with 2-bromophenols, offer alternative routes to benzodioxepinones.

Question 6: My palladium-catalyzed carbonylation is giving low yields and several byproducts. What are the critical parameters to control?

Answer:

Palladium-catalyzed reactions are complex and sensitive to several factors.

  • Ligand Choice: The ligand coordinated to the palladium center is critical for the reaction's success. The choice of ligand can influence the rate of oxidative addition, reductive elimination, and the stability of the catalytic species. A screening of different phosphine or N-heterocyclic carbene (NHC) ligands may be necessary.

  • CO Pressure: The pressure of carbon monoxide can significantly impact the reaction rate and selectivity. Insufficient CO pressure may lead to side reactions, while excessively high pressure can inhibit the catalyst.

  • Base: The choice and stoichiometry of the base are crucial for both the epoxide ring-opening and the subsequent palladium-catalyzed steps.

Reaction Scheme: Palladium-Catalyzed Benzodioxepinone Synthesis

Palladium_Catalysis A 2-Bromophenol + Epoxide B Intermediate Alkoxide A->B Base D Oxidative Addition B->D C Palladium(0) Catalyst C->D E CO Insertion D->E CO F Intramolecular Alkoxycarbonylation E->F G Benzodioxepinone F->G Reductive Elimination

Caption: Simplified workflow of palladium-catalyzed benzodioxepinone synthesis.

Section 5: Purification and Characterization

Question 7: I'm having difficulty purifying my benzodioxepine derivative by column chromatography. What strategies can I employ?

Answer:

Purification can be challenging due to similar polarities of the product and byproducts.

  • Chromatography System:

    • Solvent System Optimization: A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is the first step. Using a gradient elution can often improve separation.

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or reverse-phase silica (C18).

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification, especially for removing small amounts of impurities. A careful selection of the solvent system is key.

  • Preparative HPLC: For challenging separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.[13][14]

Table 2: Common Impurities and Their Potential Origin

Impurity TypePotential OriginSuggested Action
Unreacted Starting MaterialIncomplete reactionOptimize reaction time, temperature, or stoichiometry.
Mono-alkylated CatecholIncomplete Williamson ether synthesisEnsure >2 eq. of base.
Dimer/OligomerIntermolecular side reaction (RCM, Dieckmann)Use high dilution conditions.
Elimination ProductE2 side reaction in Williamson synthesisUse primary halide, lower temperature.
C-Alkylated ProductAmbident nucleophilicity of phenoxideUse polar aprotic solvent.

References

Technical Support Center: Optimization of Reaction Conditions for Benzodioxepine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of benzodioxepines. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of benzodioxepine synthesis and optimize your reaction conditions for higher yields and purity.

Introduction to Benzodioxepine Synthesis

Benzodioxepines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique structural properties. The seven-membered dioxepine ring fused to a benzene ring presents specific synthetic challenges, primarily related to the efficiency of the ring-closure step and the management of potential side reactions. This guide will focus on the most common and effective synthetic strategies, providing practical advice to overcome common hurdles.

Core Synthetic Strategies and Troubleshooting

This section will delve into the primary methods for constructing the benzodioxepine core, offering detailed protocols, troubleshooting for common issues, and answers to frequently asked questions.

Williamson Ether Synthesis for Benzodioxepine Ring Formation

The intramolecular Williamson ether synthesis is a cornerstone for the formation of the benzodioxepine ring. This reaction involves the cyclization of a catechol derivative bearing a dihaloalkane or a haloalkoxy chain.

Caption: General workflow for benzodioxepine synthesis via Williamson etherification.

Materials:

  • Catechol

  • 1,3-Dibromopropane

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), suspend NaH (2.2 equivalents) in anhydrous DMF.

  • Alkoxide Formation: To the stirred suspension, slowly add a solution of catechol (1.0 equivalent) in anhydrous DMF at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • First Alkylation: Cool the mixture back to 0 °C and add 1,3-dibromopropane (1.1 equivalents) dropwise. Let the reaction warm to room temperature and stir for 12-16 hours.

  • Work-up (First Step): Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the crude 1-(3-bromopropoxy)-2-hydroxybenzene intermediate by column chromatography on silica gel.

  • Cyclization: Under an inert atmosphere, prepare a suspension of NaH (1.2 equivalents) in a large volume of anhydrous DMF (to achieve high dilution, e.g., 0.01 M).

  • Intramolecular Alkylation: Slowly add the purified intermediate (1.0 equivalent) in anhydrous DMF to the NaH suspension over several hours using a syringe pump. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.[1]

  • Final Work-up and Purification: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography to yield 1,5-benzodioxepine.

Q1: My yield is very low, and I'm isolating a high molecular weight, sticky polymer. What's happening?

A1: This is a classic issue of intermolecular polymerization competing with the desired intramolecular cyclization.[1] The alkoxide of one molecule is reacting with the alkyl halide of another, leading to a polymer chain.

  • Solution: The High-Dilution Principle. The key to favoring the formation of the seven-membered ring is to maintain a very low concentration of the haloalkoxyphenol intermediate during the cyclization step.[1] This is achieved by:

    • Using a large volume of solvent.

    • Adding the substrate very slowly to the base suspension, ideally with a syringe pump over several hours. This keeps the instantaneous concentration of the reactant low, increasing the probability of an intramolecular reaction.

Q2: I'm observing the formation of elimination byproducts. How can I minimize this?

A2: Elimination (E2) is a common side reaction in Williamson ether synthesis, especially with stronger bases and higher temperatures.[2]

  • Solutions:

    • Temperature Control: While some heat is often necessary for the cyclization, excessive temperatures will favor elimination. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Choice of Base: While a strong base is needed, a very hindered or overly strong base can promote elimination. Sodium hydride (NaH) is a good choice as it is non-nucleophilic.[1] Potassium carbonate (K₂CO₃) can be a milder alternative, though it may require higher temperatures or longer reaction times.

Q3: Can I perform this as a one-pot reaction from catechol?

A3: While a one-pot reaction is appealing, it often leads to lower yields of the desired benzodioxepine due to competing side reactions, including the formation of bis-alkylated catechol and polymerization. A two-step procedure with purification of the intermediate haloalkoxyphenol generally gives cleaner results and a higher overall yield.

Table 1: Comparison of Bases and Solvents for Intramolecular Williamson Ether Synthesis of Benzodioxepines

BaseSolventTypical Temperature (°C)Relative YieldCommon Issues
NaHDMF, THF25 - 100HighRequires strictly anhydrous conditions.
K₂CO₃Acetone, DMF50 - 120Moderate to HighSlower reaction rates, may require higher temperatures.
Cs₂CO₃Acetonitrile, DMF60 - 100HighMore expensive, but often gives excellent yields.
NaOHDMSO, Water (with PTC)50 - 90ModeratePotential for side reactions if not carefully controlled.
The Mitsunobu Reaction: An Alternative for Benzodioxepine Synthesis

The Mitsunobu reaction provides a powerful alternative for forming the ether linkages in benzodioxepines, particularly when starting from a catechol and a 1,3-diol. It proceeds under mild, neutral conditions and is known for its stereospecificity (inversion of configuration at the alcohol carbon).[3]

Caption: General workflow for benzodioxepine synthesis via the Mitsunobu reaction.

Materials:

  • 2-(3-hydroxypropoxy)phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Hexanes

Procedure:

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere, dissolve 2-(3-hydroxypropoxy)phenol (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.[4]

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution.[4] A color change and/or the formation of a precipitate is often observed.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The primary challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct.[5]

    • Method 1 (Precipitation): Dissolve the crude residue in a minimal amount of a solvent in which your product is soluble but the byproducts are not (e.g., diethyl ether or dichloromethane). Cool the solution and add a non-polar solvent like hexanes or pentane to precipitate the TPPO.[6] Filter the solid and concentrate the filtrate.

    • Method 2 (Chromatography): If precipitation is not effective, purify the crude product directly by column chromatography on silica gel. The byproducts are generally more polar than the desired ether.

Q1: The purification of my benzodioxepine is a nightmare due to the byproducts. What are the best strategies for their removal?

A1: This is the most common complaint with the Mitsunobu reaction. Here are several effective strategies:

  • Precipitation: As mentioned in the protocol, precipitating the byproducts from a concentrated solution is often the first and easiest method to try.[6]

  • Column Chromatography: A well-run column is often necessary. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.

  • Alternative Reagents: Consider using polymer-supported triphenylphosphine. The resulting polymer-bound TPPO can be removed by simple filtration.[5]

  • Acidic Wash: If your benzodioxepine is stable to acid, a wash with dilute HCl can sometimes help remove the hydrazine byproduct.

Q2: My reaction is not going to completion, or the yield is low. What could be the issue?

A2: Several factors can lead to poor performance in a Mitsunobu reaction:

  • Reagent Quality: DEAD and DIAD can degrade over time. Ensure you are using fresh, high-quality reagents. Triphenylphosphine can also oxidize.

  • Acidity of the Nucleophile: The Mitsunobu reaction works best with nucleophiles that have a pKa of less than 13.[3] While phenols are generally acidic enough, their reactivity can be influenced by substituents on the aromatic ring.

  • Steric Hindrance: Highly hindered alcohols or phenols may react slowly or not at all. Increasing the reaction temperature or using a less hindered phosphine might help.

Q3: I am observing an elimination product instead of my desired benzodioxepine. How can I prevent this?

A3: While less common than in the Williamson ether synthesis, elimination can occur, especially with secondary alcohols that can form stable alkenes. Using milder conditions (lower temperature, slower addition of reagents) can help to favor the desired SN2 reaction.

Dieckmann Condensation for Benzodioxepinone Synthesis

For the synthesis of benzodioxepinones, such as the fragrance ingredient Calone 1951®, a Dieckmann condensation is a key step. This intramolecular Claisen condensation of a diester forms a cyclic β-keto ester.[7]

Caption: General workflow for benzodioxepinone synthesis via Dieckmann condensation.

Q1: My Dieckmann condensation is giving a low yield. What are the critical parameters to optimize?

A1: The success of a Dieckmann condensation hinges on several factors:

  • Anhydrous Conditions: The base used (e.g., sodium hydride, sodium ethoxide) is highly sensitive to moisture. Ensure all your glassware, solvents, and reagents are scrupulously dry. Any water present will consume the base and can lead to hydrolysis of the ester.

  • Choice of Base: The base should be strong enough to deprotonate the α-carbon of the ester. Sodium hydride is an excellent choice. If using an alkoxide base, it should match the alcohol portion of the ester to avoid transesterification (e.g., use sodium ethoxide for ethyl esters).[8]

  • Reaction Temperature: The reaction may require heating to proceed, but excessive temperatures can lead to side reactions.

Q2: I am getting a complex mixture of products. What could be the side reactions?

A2: Besides the desired intramolecular condensation, intermolecular Claisen condensation can occur, leading to oligomeric or polymeric byproducts.[9]

  • Solution: Similar to the intramolecular Williamson ether synthesis, high-dilution conditions can favor the desired intramolecular cyclization.

Q3: The final hydrolysis and decarboxylation step is not working well. Any tips?

A3: The hydrolysis of the β-keto ester followed by decarboxylation is typically achieved by heating with aqueous acid (e.g., H₂SO₄ or HCl).

  • Troubleshooting:

    • Incomplete Hydrolysis: Ensure you are using a sufficiently strong acid and heating for an adequate amount of time.

    • Side Reactions: If the benzodioxepinone ring is sensitive to strong acid, milder conditions may be required.

Phase-Transfer Catalysis in Benzodioxepine Synthesis

Phase-transfer catalysis (PTC) can be a valuable tool in the Williamson ether synthesis of benzodioxepines, especially on a larger scale. It allows for the use of inexpensive inorganic bases (like NaOH) in a biphasic system (e.g., water/toluene), avoiding the need for expensive and hazardous anhydrous solvents and strong bases like NaH.[10]

A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) is used to transport the hydroxide or phenoxide ion from the aqueous phase to the organic phase where it can react with the substrate.[10]

Advantages of PTC:

  • Milder reaction conditions.

  • Use of inexpensive and safer reagents and solvents.

  • Simplified workup procedures.

  • Often leads to higher yields and cleaner reactions.[10]

Summary of Key Optimization Parameters

Synthetic MethodKey Parameters to OptimizeCommon Issues
Williamson Ether Synthesis Base, Solvent, Temperature, Concentration (High Dilution)Intermolecular polymerization, Elimination (E2)
Mitsunobu Reaction Reagent quality, Solvent, TemperatureDifficult purification of byproducts, Incomplete reaction
Dieckmann Condensation Anhydrous conditions, Base, Temperature, ConcentrationIntermolecular condensation, Ester hydrolysis

References

Technical Support Center: Purification of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid (CAS No. 33632-74-5), a key heterocyclic building block.[1][2] This document is designed to provide not just protocols, but the underlying scientific rationale to empower you to solve purification challenges effectively.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses common initial questions about the compound and purification strategy.

Q1: What are the likely impurities in my crude 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid?

The nature of impurities is intrinsically linked to the synthetic route employed. However, based on common organic synthesis procedures for related structures, we can anticipate several classes of contaminants.[3][4]

Impurity Type Potential Source / Identity Primary Recommended Removal Method
Neutral Organic Unreacted starting materials (e.g., alcohols, alkyl halides), non-acidic byproducts, residual organic solvents (e.g., Toluene, Dichloromethane).Acid-Base Extraction
Basic Organic Amine-based catalysts or reagents (e.g., Pyridine, Triethylamine).Acid-Base Extraction
Acidic Organic Structurally similar carboxylic acids, starting materials containing acidic protons (e.g., phenols), or byproducts from side reactions.Column Chromatography, Recrystallization
Inorganic Salts (e.g., NaCl, MgSO₄), residual acids or bases used for catalysis or workup.Aqueous washes during extraction, Recrystallization
Q2: How do I select the most effective purification strategy for my sample?

The optimal purification workflow depends on the primary nature of the impurities and the desired final purity. For this specific carboxylic acid, a multi-step approach is often most effective. The following decision-making workflow provides a logical path forward.

G start Crude Solid Product (3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid) extraction Acid-Base Extraction start->extraction  Primary Purification  (Removes neutral & basic impurities) purity_check1 Assess Purity (TLC, LC-MS) extraction->purity_check1 recrystallization Recrystallization purity_check2 Assess Purity (TLC, MP, NMR) recrystallization->purity_check2 chromatography Column Chromatography purity_check3 Assess Purity (TLC, MP, NMR) chromatography->purity_check3 purity_check1->recrystallization Impure final_product Pure Product purity_check1->final_product Pure purity_check2->chromatography Impure (Structurally similar impurities remain) purity_check2->final_product Pure purity_check3->final_product Pure

Caption: Purification strategy decision workflow.

Q3: What are the key physical properties I should consider for purification?

Understanding the physical properties of your target compound is critical for designing effective purification protocols.

Property Value Implication for Purification
Molecular Formula C₁₀H₁₀O₄-
Molecular Weight 194.18 g/mol [1][5]Used for calculating molar equivalents.
Physical State Solid at room temperature.Enables purification by recrystallization.
Boiling Point ~351°C at 760 mmHg[2]Too high for standard distillation; thermal decomposition is likely. Distillation is not a recommended technique.
Acidity (pKa) Estimated to be ~4-5The carboxyl group is sufficiently acidic to be deprotonated by weak bases like sodium bicarbonate (NaHCO₃).[6][7]

Section 2: Troubleshooting Guides & Standard Operating Protocols (SOPs)

This section provides detailed, step-by-step protocols for the most effective purification techniques, framed in a question-and-answer format to address specific experimental challenges.

Technique 1: Acid-Base Extraction
Q: My crude product is contaminated with non-acidic starting materials. How do I selectively isolate the carboxylic acid?

A: Acid-base extraction is the most powerful technique for this purpose. It leverages the acidic nature of your compound to move it from an organic solvent into an aqueous layer, leaving neutral and basic impurities behind.[8][9] The carboxylic acid is then recovered by precipitation.

G cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase dissolve 1. Dissolve Crude Product organic_impurities Neutral & Basic Impurities Remain add_base 2. Add NaHCO₃ (aq) & Mix dissolve->add_base Transfer to Separatory Funnel wash 5. Wash with Brine & Dry organic_impurities->wash evaporate 6. Evaporate Solvent (To recover neutral impurities if needed) wash->evaporate carboxylate_salt Carboxylate Salt Forms (Water Soluble) acidify 3. Separate & Acidify with HCl carboxylate_salt->acidify precipitate 4. Collect Precipitate (Pure Acid) acidify->precipitate

Caption: Workflow for acid-base extraction.

Detailed Protocol:

  • Dissolution: Dissolve the crude solid (~1.0 g) in an appropriate organic solvent like ethyl acetate or dichloromethane (~20-30 mL) in a separatory funnel.

  • Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~15 mL) to the funnel.[3] Causality: The bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid (forming the water-soluble sodium carboxylate salt) but not strong enough to cause hydrolysis of other sensitive functional groups.[7]

  • Mixing and Separation: Stopper the funnel and gently invert it several times, venting frequently to release CO₂ gas pressure. Allow the layers to fully separate.

  • Isolate Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask. To ensure complete extraction, add another portion of NaHCO₃ solution (~10 mL) to the organic layer, mix, and combine the aqueous layers.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper, target pH ~2).[6] A white precipitate of the pure carboxylic acid should form.

  • Isolation and Drying: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove inorganic salts. Dry the purified product under vacuum.

Technique 2: Recrystallization
Q: My product from extraction is off-white and its melting point is broad. How can I improve its purity and obtain sharp crystals?

A: Recrystallization is the classic method for purifying solid organic compounds.[10] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound crystallizes out, leaving impurities behind in the solution.[11]

Detailed Protocol:

  • Solvent Selection (The Critical Step): The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.

    • Screening: Test small amounts of your product in various solvents (e.g., ethanol/water, isopropanol, acetone/water, toluene). Heat to boiling and cool to see if crystals form.

    • Common Choice: For many carboxylic acids, a mixture of an alcohol and water or an ester and a non-polar solvent like hexanes works well.

  • Dissolution: Place the impure, dry carboxylic acid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Swirl continuously.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent. Dry the crystals thoroughly.

Technique 3: Column Chromatography
Q: I am struggling to separate my product from a very similar acidic impurity. What are my chromatography options?

A: When dealing with impurities of similar polarity, column chromatography is the method of choice. However, carboxylic acids are notoriously problematic on standard silica gel.

Troubleshooting Insight: Why Carboxylic Acids Streak on Silica Gel Silica gel is slightly acidic. A carboxylic acid can engage in strong hydrogen bonding and acid-base interactions with the silica surface, leading to a dynamic equilibrium between its protonated and deprotonated states. This causes the compound to "streak" or "tail" down the column, resulting in poor separation.[3]

Option A: Normal-Phase Chromatography with Acidified Eluent

This is the most common approach to address streaking. By adding a small amount of a volatile acid to the mobile phase, you suppress the deprotonation of your carboxylic acid, ensuring it moves through the column as a single, neutral species.[3][12]

Detailed Protocol:

  • TLC Analysis: Develop a solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate). Add 0.5-1% acetic acid or formic acid to the eluent. Aim for an Rf value of ~0.3 for your target compound.

  • Column Packing: Pack a chromatography column with silica gel using your chosen eluent (pre-mixed with the acid).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution and Fraction Collection: Run the column, collecting fractions. Monitor the elution process using TLC.

  • Isolation: Combine the pure fractions and remove the solvent (and the volatile acid) using a rotary evaporator to yield the purified product.

Option B: Reversed-Phase (C18) Chromatography

Reversed-phase chromatography uses a non-polar stationary phase (C18-silica) and a polar mobile phase. It is an excellent alternative for purifying polar compounds like carboxylic acids.[13]

Detailed Protocol:

  • Method Development: Use HPLC or C18-TLC plates to develop a separation method. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acidifier like trifluoroacetic acid (TFA) or formic acid (0.1%).[13]

  • Column Equilibration: Equilibrate a C18 flash chromatography column with your mobile phase.

  • Sample Loading: Dissolve the sample in a small volume of the mobile phase or a strong solvent like methanol.

  • Elution: Run the column, typically with a gradient of increasing organic solvent concentration. Collect and analyze fractions as described above.

Section 3: References

  • General procedures for the purification of Carboxylic acids - Chempedia. LookChem. --INVALID-LINK--

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. --INVALID-LINK--

  • Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier. --INVALID-LINK--

  • Acid-Base Extraction. University of Colorado Boulder. --INVALID-LINK--

  • Solid Phase Extraction Purification of Carboxylic Acid Products. ACS Publications. --INVALID-LINK--

  • Technical Support Center: Optimizing Carboxylic Acid Purification. BenchChem. --INVALID-LINK--

  • How can I purify carboxylic acid? ResearchGate. --INVALID-LINK--

  • Acid–base extraction. Wikipedia. --INVALID-LINK--

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. --INVALID-LINK--

  • Process for the purification of carboxylic acids. Google Patents. --INVALID-LINK--

  • How to purify a carboxylic acid by recrystallisation? The Student Room. --INVALID-LINK--

  • Carboxylic acid purification and crystallization process. Google Patents. --INVALID-LINK--

  • How to separate ester from carboxylic acid by using chromatography? ResearchGate. --INVALID-LINK--

  • Properties of 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid. Chemcasts. --INVALID-LINK--

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. --INVALID-LINK--

  • 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid | C10H10O4. PubChem. --INVALID-LINK--

  • Purification of carboxylic acids by complexation with selective solvents. Google Patents. --INVALID-LINK--

  • Recrystallization and Crystallization. University of California, Irvine. --INVALID-LINK--

  • 3,4-Dihydro-2H-benzo[b][6][14]dioxepine-2-carboxylic acid. Moldb. --INVALID-LINK--

  • chromatography of carboxylic acid derivatives of aminoacids? Reddit. --INVALID-LINK--

  • 3,4-Dihydro-2H-benzo[b][6][14]dioxepine-2-carboxylic acid. MySkinRecipes. --INVALID-LINK--

  • Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. ACS Publications. --INVALID-LINK--

  • 3,4-Dihydro-2H-benzo[b][6][14]dioxepine-2-carboxylic acid AG003IHE. Sobekbio Biosciences. --INVALID-LINK--

  • Synthesis of 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides and their evaluation as ligands for NMDA receptor glycine binding site. PubMed. --INVALID-LINK--

  • Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--

  • Synthesis of 2,3-dihydrobenzo[b][6][14]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][6][14]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Institutes of Health. --INVALID-LINK--

References

Technical Support Center: Scale-Up Synthesis of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable heterocyclic compound. We will delve into the critical aspects of the synthesis, providing troubleshooting advice and frequently asked questions to ensure a successful and efficient scale-up process.

Introduction to the Synthetic Strategy

The synthesis of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid typically proceeds through a two-step sequence:

  • Intramolecular Williamson Ether Synthesis: Formation of the seven-membered benzodioxepine ring from a suitable catechol-derived precursor.

  • Oxidation: Conversion of a primary alcohol functionality to the desired carboxylic acid.

Each of these steps presents unique challenges, particularly when transitioning from laboratory to pilot or production scale. This guide will address these challenges in a practical, question-and-answer format.

Part 1: Intramolecular Williamson Ether Synthesis for Ring Formation

The formation of the seven-membered dioxepine ring is often the most challenging step in the synthesis. It relies on an intramolecular SN2 reaction, where a phenoxide nucleophile attacks an electrophilic carbon center within the same molecule.

Troubleshooting Guide & FAQs

Question 1: We are observing low yields of the desired 3,4-Dihydro-2H-benzo[b]dioxepine-2-methanol and a significant amount of polymeric byproduct. What is the likely cause and how can we mitigate this?

Answer: This is a classic challenge in macrocyclization reactions, including the formation of seven-membered rings. The primary cause is the competition between the desired intramolecular cyclization and intermolecular polymerization. At high concentrations, the reactive ends of different molecules are more likely to encounter each other, leading to the formation of long-chain polymers.

Core Principle: The High Dilution Principle

To favor the intramolecular pathway, it is crucial to employ the high dilution principle .[1][2] This strategy minimizes the probability of intermolecular reactions by maintaining a very low concentration of the reactive precursor at any given time.

Practical Implementation for Scale-Up:

  • Slow Addition: Instead of adding all the precursor at once, a solution of the catechol-derived starting material should be added slowly, over a prolonged period (e.g., 8-12 hours), to a heated solution of the base in the reaction solvent. This can be achieved using a syringe pump or a controlled-addition funnel.

  • Large Solvent Volume: While it may seem counterintuitive for scale-up, using a larger volume of solvent than typically used in lab-scale reactions is essential to maintain high dilution. The cost of additional solvent and larger reactor size is often offset by the significant increase in yield and simplification of purification.

Question 2: We are seeing the formation of an unexpected alkene byproduct, which is difficult to separate from our desired product. What is causing this and how can we suppress it?

Answer: The formation of an alkene is indicative of a competing E2 elimination reaction.[3][4] This is particularly problematic if the leaving group (e.g., halide) is on a secondary carbon. The strong base used to deprotonate the phenol is also a potent reagent for elimination.

Troubleshooting Steps:

  • Choice of Leaving Group: If possible, use a primary halide as the electrophilic center. If the synthesis requires a secondary halide, consider using a bulkier, non-nucleophilic base to favor deprotonation of the phenol over elimination. However, for the typical synthesis of 3,4-Dihydro-2H-benzo[b]dioxepine-2-methanol, the precursor would likely involve a primary halide.

  • Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest effective temperature can help to favor the desired SN2 cyclization.

  • Base Selection: While a strong base is necessary to deprotonate the phenol, an excessively strong or hindered base can promote elimination. Sodium hydride (NaH) or potassium carbonate (K2CO3) are common choices.

Question 3: What are the key process parameters to monitor during the cyclization reaction at scale?

Answer: Careful monitoring is critical for a successful and safe scale-up.

Parameter Importance Monitoring Technique
Addition Rate Crucial for maintaining high dilution and preventing runaway reactions.Calibrated pump or visual monitoring of addition funnel.
Temperature Affects reaction rate and selectivity (SN2 vs. E2).Reactor temperature probe.
Stirring Rate Ensures efficient mixing and heat transfer, especially during slow addition.Visual inspection and tachometer.
Reaction Progress To determine the endpoint and prevent side reactions from prolonged reaction times.In-process control (IPC) via HPLC or GC analysis of aliquots.

Experimental Workflow: Intramolecular Williamson Ether Synthesis

start Start: Prepare Reactor add_solvent Add Solvent (e.g., DMF, Acetonitrile) start->add_solvent add_base Add Base (e.g., NaH) add_solvent->add_base heat Heat to Reaction Temperature add_base->heat slow_add Slow Addition of Precursor Solution heat->slow_add prepare_sm Prepare Solution of Precursor prepare_sm->slow_add monitor Monitor Reaction Progress (IPC) slow_add->monitor quench Quench Reaction monitor->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup purify Purification (e.g., Crystallization) workup->purify end_product Isolated 3,4-Dihydro-2H-benzo[b]dioxepine-2-methanol purify->end_product

Caption: Workflow for the intramolecular Williamson ether synthesis.

Part 2: Oxidation of the Primary Alcohol

The final step in the synthesis is the oxidation of the primary alcohol of 3,4-Dihydro-2H-benzo[b]dioxepine-2-methanol to the corresponding carboxylic acid. For scale-up, a robust and selective oxidation method is required. TEMPO-catalyzed oxidation is an excellent choice due to its mild conditions and high efficiency.[5][6][7]

Troubleshooting Guide & FAQs

Question 4: Our TEMPO-catalyzed oxidation is stalling, and we are isolating a significant amount of the starting alcohol and the intermediate aldehyde. What could be the issue?

Answer: Incomplete oxidation in a TEMPO-catalyzed system can be due to several factors:

  • Catalyst Deactivation: The TEMPO catalyst can be sensitive to certain impurities. Ensure all starting materials and solvents are of high purity.

  • Insufficient Oxidant: The stoichiometric oxidant (e.g., sodium hypochlorite) may be decomposing or consumed by side reactions. It's important to use a fresh, properly titrated solution of the oxidant.

  • pH Control: The pH of the reaction mixture is critical for efficient catalysis. For the oxidation to the carboxylic acid, a biphasic system with a buffer (e.g., sodium bicarbonate) is often used to maintain the optimal pH range.[5]

  • Phase Transfer Issues: In a biphasic system, inefficient mixing can limit the rate of reaction. Ensure vigorous stirring is maintained throughout the reaction. The use of a phase-transfer catalyst can also be beneficial.

Question 5: We are concerned about the safety of the oxidation reaction on a large scale. What are the main hazards and how can they be mitigated?

Answer: TEMPO-catalyzed oxidations are generally considered safer than many classical oxidation methods (e.g., using chromium reagents). However, there are still hazards to consider:

  • Exothermicity: The oxidation is an exothermic process. On a large scale, the heat generated can be significant. It is crucial to have adequate cooling capacity for the reactor and to control the rate of addition of the oxidant to manage the exotherm. A reaction calorimetry study is highly recommended before scaling up.

  • Gas Evolution: Depending on the specific conditions, gas evolution may occur. The reactor must be properly vented.

  • Instability of Oxidants: Sodium hypochlorite solutions can be unstable, especially when heated or in the presence of certain metals. Store and handle according to safety data sheets.

Question 6: What are the common impurities we should look for in the final product after oxidation, and how can we remove them?

Answer:

Impurity Origin Removal Strategy
Unreacted Starting Alcohol Incomplete oxidation.Crystallization of the carboxylic acid from a suitable solvent system. The alcohol is typically more soluble in the mother liquor.
Intermediate Aldehyde Incomplete oxidation.Can often be removed by crystallization. In some cases, a bisulfite wash during workup can be effective.
Chlorinated Byproducts If using sodium hypochlorite as the oxidant.These can be challenging to remove. Optimizing the reaction to avoid excess oxidant and controlling the pH can minimize their formation. Purification by crystallization is the primary method for removal.
TEMPO-related impurities From the catalyst.These are typically present in trace amounts and can be removed during aqueous workup and crystallization.
Experimental Protocol: TEMPO-Catalyzed Oxidation
  • Reactor Setup: Charge the reactor with 3,4-Dihydro-2H-benzo[b]dioxepine-2-methanol, a suitable organic solvent (e.g., dichloromethane or ethyl acetate), and an aqueous buffer solution (e.g., sodium bicarbonate).

  • Catalyst Addition: Add catalytic amounts of TEMPO and sodium bromide.

  • Cooling: Cool the reaction mixture to 0-5 °C.

  • Oxidant Addition: Slowly add a solution of sodium hypochlorite, maintaining the internal temperature below 10 °C.

  • Monitoring: Monitor the reaction progress by HPLC until the starting material and intermediate aldehyde are consumed.

  • Quenching: Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate).

  • Workup: Separate the phases. Wash the organic phase with brine.

  • Isolation: Acidify the aqueous phase to precipitate the carboxylic acid, or extract the product into an organic solvent and crystallize.

start Start: Charge Reactor add_sm Add Alcohol, Solvent, Buffer start->add_sm add_catalysts Add TEMPO and NaBr add_sm->add_catalysts cool Cool to 0-5 °C add_catalysts->cool add_oxidant Slow Addition of NaOCl cool->add_oxidant monitor Monitor Reaction Progress (IPC) add_oxidant->monitor quench Quench with Na2S2O3 monitor->quench Reaction Complete phase_sep Phase Separation quench->phase_sep acidify Acidify Aqueous Phase phase_sep->acidify filter Filter Product acidify->filter dry Dry Product filter->dry end_product Isolated 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid dry->end_product

Caption: Workflow for the TEMPO-catalyzed oxidation.

Part 3: Purification of the Final Product

Purification of the final carboxylic acid is crucial to meet the stringent requirements for pharmaceutical applications. Crystallization is the most common and effective method for purifying solid organic compounds at scale.

Troubleshooting Guide & FAQs

Question 7: We are having difficulty achieving the desired purity of our 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid by crystallization. What factors should we consider?

Answer: Optimizing a crystallization process requires a systematic approach:

  • Solvent Selection: The ideal solvent (or solvent mixture) should have high solubility for the product at elevated temperatures and low solubility at room temperature or below. It should also have poor solubility for the key impurities. A solvent screen is highly recommended.

  • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile generally leads to larger, purer crystals. Crash cooling should be avoided as it can trap impurities.

  • Seeding: Seeding the supersaturated solution with a small amount of pure product can help to control the crystallization process and ensure the desired polymorphic form is obtained.

  • Agitation: The stirring rate during crystallization affects crystal size distribution and can prevent the settling of solids.

  • Washing: The filter cake should be washed with a cold, pure solvent in which the product has low solubility to remove residual mother liquor containing impurities.

Question 8: Are there alternative purification methods if crystallization is not effective?

Answer: While crystallization is preferred, other options can be explored:

  • Slurry Wash: Slurrying the crude product in a solvent in which it is sparingly soluble can be effective at removing more soluble impurities.

  • Acid-Base Extraction: The carboxylic acid can be extracted into an aqueous base, washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid. This can be a very effective purification technique.[7]

  • Chromatography: While generally not ideal for large-scale purification due to cost and solvent consumption, preparative chromatography may be necessary for very high purity requirements or for removing closely related impurities.

References

Resolving poor enantioselectivity in 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the enantioselective synthesis of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting strategies and practical advice for overcoming challenges related to poor enantioselectivity in this critical synthesis.

The chiral seven-membered benzodioxepine core is a valuable scaffold in medicinal chemistry.[1] Achieving high enantiomeric purity is often paramount for therapeutic efficacy and safety, yet it presents significant synthetic challenges. This document provides a structured approach to diagnosing and resolving common issues encountered in the laboratory.

Troubleshooting Guide: Resolving Poor Enantioselectivity

This section addresses specific, common problems in a question-and-answer format, providing both diagnostic steps and corrective actions.

Q1: My reaction is yielding a nearly racemic mixture (ee < 10%). What are the fundamental factors I should investigate first?

A1: Observing a low enantiomeric excess (ee) often points to fundamental issues in the experimental setup or reagents rather than a flaw in the chosen synthetic methodology. Before undertaking extensive optimization, a systematic check of the basics is crucial.

  • Purity of Starting Materials: Ensure the high purity of your substrate, reagents, and particularly your solvents. Trace impurities, such as water or acid/base residues, can act as catalyst poisons or promote a non-selective background reaction, eroding the enantioselectivity.[2][3]

  • Catalyst Integrity and Activity: The chiral catalyst is the heart of the asymmetric transformation. Its purity and stability are non-negotiable.

    • Air and Moisture Sensitivity: Many organometallic and some organocatalysts are sensitive to air and moisture.[4] Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and properly dried glassware.

    • Catalyst Degradation: If using a pre-formed catalyst, be aware that it can degrade over time or with improper storage. A fresh batch or a recently opened container is recommended if you suspect degradation.[4]

  • Reaction Atmosphere: In addition to catalyst stability, a non-inert atmosphere can lead to side reactions that may consume reagents or produce byproducts that interfere with the catalytic cycle.

  • Analytical Method Validation: An inaccurate ee value can be profoundly misleading. It is essential to validate your chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method.[2]

    • Confirm that you can resolve the racemic mixture into two distinct peaks.

    • Ensure that your product's signal does not co-elute with any starting materials or impurities.

Q2: I've confirmed the integrity of my reagents and setup, but the enantioselectivity remains poor. What are the next steps for optimizing the reaction conditions?

A2: Once fundamental issues are ruled out, the focus should shift to the reaction parameters that directly influence the energy difference between the diastereomeric transition states. A logical workflow is essential for efficient optimization.

Systematic Optimization Workflow

G start Low ee% Observed (ee < 80%) check_basics Verify Basics: - Reagent/Solvent Purity - Catalyst Integrity - Inert Atmosphere - Analytical Method start->check_basics optimize Systematic Optimization (Vary One Parameter at a Time) check_basics->optimize catalyst Screen Chiral Catalyst / Ligand optimize->catalyst Most Critical solvent Screen Solvents catalyst->solvent temp Vary Temperature solvent->temp conc Adjust Concentration / Addition Rate temp->conc result Improved ee%? conc->result success Proceed with Optimized Conditions result->success Yes failure Consider Alternative Strategy: - Chiral Auxiliary - Enzymatic Resolution - Chiral Resolution result->failure No G cluster_0 Asymmetric Synthesis cluster_1 Chiral Resolution prochiral Prochiral Substrate asym_cat Asymmetric Catalysis (+ Chiral Catalyst) prochiral->asym_cat chiral_aux Chiral Auxiliary (Attach -> React -> Remove) prochiral->chiral_aux racemic Racemic Product resolution Resolution of Racemate (e.g., Chiral HPLC, Crystallization) racemic->resolution enantioenriched Enantioenriched Product (High ee%) asym_cat->enantioenriched chiral_aux->enantioenriched resolution->enantioenriched

References

Preventing degradation of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of handling this valuable compound, with a specific focus on preventing its degradation during experimental workup. As a molecule possessing both a carboxylic acid moiety and an acid-sensitive benzodioxepine ring system, careful manipulation is paramount to ensure high yield and purity.

This resource is structured to provide immediate, actionable solutions to common challenges. We will delve into the underlying chemical principles governing the stability of this compound, offering not just protocols, but a framework for rational decision-making in your laboratory.

Troubleshooting Guide: Common Issues During Workup

This section addresses specific problems you may encounter and provides step-by-step solutions grounded in chemical principles.

Question 1: I am observing significantly low yields after my aqueous workup. What are the likely causes and how can I mitigate this?

Answer:

Low recovery of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid is most commonly attributed to two primary degradation pathways: acid-catalyzed hydrolysis of the dioxepine ring and, to a lesser extent, decarboxylation under harsh conditions. The benzodioxepine moiety contains an acetal-like linkage, which is highly susceptible to cleavage under acidic conditions.

Root Cause Analysis & Solution:

  • Acid-Catalyzed Hydrolysis: The ether linkages in the seven-membered dioxepine ring are prone to protonation and subsequent cleavage in the presence of strong acids, leading to ring-opening and the formation of undesired byproducts.[1][2][3] This is often the primary culprit for yield loss.

    • Preventative Protocol:

      • Neutralize the Reaction Mixture: Before initiating an aqueous workup, ensure the reaction mixture is neutralized. If the reaction was conducted under acidic conditions, carefully quench with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) until the pH is approximately 7.

      • Avoid Strong Acids During Extraction: When acidifying the aqueous layer to protonate the carboxylate and extract the product, use a dilute solution of a mild acid, such as 1M hydrochloric acid (HCl), and add it dropwise while monitoring the pH. Do not acidify below a pH of 3-4.

      • Minimize Contact Time: Perform the extraction and subsequent washing steps as efficiently as possible to reduce the time the compound is in an acidic aqueous environment.

      • Maintain Low Temperatures: Conduct the workup at reduced temperatures (0-5 °C) using an ice bath. This will significantly slow the rate of the hydrolysis reaction.

  • Decarboxylation: While less common at ambient temperatures, heating the compound in either acidic or basic solutions can promote the loss of CO₂.[4][5][6]

    • Preventative Measures: Avoid excessive heating during the workup and concentration steps. If solvent removal is necessary, use a rotary evaporator at a reduced temperature (e.g., <40°C).

Question 2: My final product is contaminated with a significant amount of a polar, water-soluble impurity. How can I effectively remove this?

Answer:

The presence of polar, water-soluble impurities often points to the aforementioned acid-catalyzed hydrolysis of the dioxepine ring. The resulting ring-opened product will contain a phenol and a hydroxyl group, rendering it more polar and water-soluble than the starting material.

Purification Protocol:

  • Optimized Acid-Base Extraction: A carefully controlled acid-base extraction is the most effective method to separate your desired carboxylic acid from neutral or less acidic impurities.

    • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate. Your desired carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer, leaving behind less acidic impurities in the organic phase.[7][8]

    • Separate the aqueous layer and wash it once with fresh organic solvent to remove any lingering impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl to a pH of ~4. The protonated carboxylic acid will precipitate out or can be extracted with fresh organic solvent.

  • Recrystallization: If the product is a solid, recrystallization is an excellent final purification step.

    • Choose a solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for aromatic carboxylic acids include aqueous ethanol, toluene, or ethyl acetate/hexanes.[9]

    • Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the aqueous extraction of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid?

A1: During the basic extraction (to form the carboxylate salt), a pH of 8-9 using sodium bicarbonate is ideal.[7][10] This is sufficiently basic to deprotonate the carboxylic acid without being harsh enough to promote significant hydrolysis of the dioxepine ring. For the subsequent acidification to recover the product, a pH of 3-4 is recommended.[11]

Q2: Can I use a strong base like sodium hydroxide (NaOH) for the extraction?

A2: It is strongly advised to avoid strong bases like NaOH. While they will effectively deprotonate the carboxylic acid, the high pH can catalyze the hydrolysis of the ester-like linkages in the dioxepine ring, leading to product degradation.[12][13] Sodium bicarbonate is a much safer and effective alternative for this specific molecule.[8]

Q3: What are the best practices for drying the organic layer containing my product?

A3: After extracting your product into an organic solvent, it is crucial to remove residual water before solvent evaporation. Use an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[14] Add the drying agent to the organic solution and swirl. Add more until some of the drying agent remains free-flowing, indicating that all the water has been absorbed.[14] Filter off the drying agent before concentrating the solution.

Q4: How should I store 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid?

A4: The compound should be stored as a solid in a cool, dry, and dark place. A refrigerator or freezer is ideal. Protect it from moisture and acidic vapors.

Visualizing the Workup: A Recommended Workflow

The following diagram illustrates a robust workup procedure designed to minimize degradation and maximize the purity of your product.

Workup_Workflow Recommended Workup for 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid A Reaction Mixture B Neutralize with sat. NaHCO3 (aq) to pH ~7 A->B C Extract with Organic Solvent (e.g., Ethyl Acetate) B->C D Separate Layers C->D E Aqueous Layer (Impurities) D->E Discard F Organic Layer (Crude Product) D->F G Extract with sat. NaHCO3 (aq) F->G H Separate Layers G->H I Organic Layer (Neutral Impurities) H->I Discard J Aqueous Layer (Product as Carboxylate) H->J K Wash with Organic Solvent J->K L Acidify with 1M HCl to pH 3-4 (Ice Bath) K->L M Extract with Organic Solvent L->M N Aqueous Layer (Salts) M->N Discard O Organic Layer (Pure Product) M->O P Dry with Na2SO4 or MgSO4 O->P Q Filter and Concentrate (<40°C) P->Q R Purified Product Q->R S Optional: Recrystallize R->S

Caption: A step-by-step workflow for the purification of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid.

Critical Parameters for Workup

The following table summarizes the key experimental parameters and their impact on the stability and recovery of your product.

ParameterRecommended ConditionRationalePotential Issue if Deviated
pH (Extraction) 8-9 (Basic), 3-4 (Acidic)Balances efficient extraction with minimizing hydrolysis.[7][11]High pH (>10) or low pH (<2) can cause ring-opening.
Temperature 0-25°CReduces the rate of potential degradation reactions.Higher temperatures can accelerate hydrolysis and decarboxylation.
Acid/Base Choice Weak Base (NaHCO₃), Dilute Acid (1M HCl)Gentle conditions prevent degradation of the sensitive dioxepine ring.[1][8]Strong acids/bases will cause significant product decomposition.
Concentration Rotary Evaporation at <40°CAvoids thermal degradation of the product.High temperatures can lead to decarboxylation.[4]

References

Technical Support Center: Refining Purification Techniques for 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for the purification of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid and its analogues. These molecules, characterized by a moderately polar benzodioxepine core and a highly polar, acidic carboxylic acid moiety, present unique purification challenges. Their propensity for hydrogen bonding and variable solubility can lead to issues such as poor crystallization, streaking during chromatography, and difficulty in removing polar impurities.

This guide provides field-proven insights and systematic troubleshooting protocols designed for researchers, medicinal chemists, and process development scientists. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and adapt these methods to your specific analogue.

The parent compound, 3,4-Dihydro-2H-benzo[b][1][2]dioxepine-2-carboxylic acid (CAS 33632-74-5), is a white crystalline solid with a melting point around 140-145°C.[1] It has limited solubility in water but is soluble in various organic solvents.[1] This guide will address purification strategies ranging from initial workup to high-purity isolation for biological screening.

Part 1: Strategic Purification Workflow

Selecting the appropriate purification strategy is the most critical step. The choice depends on the crude purity of your material and the desired final purity. The following decision tree provides a general workflow for isolating your target compound.

Purification_Workflow start Crude Reaction Mixture acid_base Aqueous Workup: Acid-Base Extraction start->acid_base purity_check Assess Purity & Impurity Profile (TLC, LC-MS, 1H NMR) acid_base->purity_check recrystallization Recrystallization purity_check->recrystallization >90% pure? Non-polar impurities? chromatography Column Chromatography purity_check->chromatography <90% pure? Structurally similar impurities? prep_hplc Preparative HPLC (High Purity / Chiral Separation) purity_check->prep_hplc Need >99.5% purity? Separating enantiomers? final_product Pure Compound (>98%) recrystallization->final_product chromatography->recrystallization Consolidate pure fractions chromatography->final_product prep_hplc->final_product

Caption: Decision tree for selecting a purification strategy.

Part 2: Aqueous Workup & Acid-Base Extraction

This is the first and most powerful step to remove non-acidic impurities. Carboxylic acids can be selectively extracted into a basic aqueous phase, leaving neutral and basic organic impurities behind.[2]

Q1: What is the optimal pH for the extraction and back-extraction steps?

A1: The key is to ensure complete ionization and subsequent neutralization of your carboxylic acid.

  • Extraction (into aqueous base): Use a pH at least 2-3 units above the pKa of your carboxylic acid. The pKa of most benzoic acid derivatives is ~4.2. Therefore, using a 1M solution of sodium bicarbonate (NaHCO₃, pH ~8.3) or sodium carbonate (Na₂CO₃, pH ~11.6) is effective and mild. Avoid strong bases like NaOH unless necessary, as they can hydrolyze esters or other sensitive functional groups in your analogues.

  • Back-Extraction (into organic solvent): Use a pH at least 2-3 units below the pKa. Acidify the aqueous layer with 1M or 2M HCl to a pH of 1-2. This ensures the carboxylic acid is fully protonated (neutral), making it soluble in organic solvents like ethyl acetate or dichloromethane.[2] Always check the pH with litmus paper or a pH meter.

Troubleshooting Aqueous Workup

Problem Probable Cause Solution
Emulsion forms at the interface. High concentration of surfactants or fine particulates.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Alternatively, filter the entire mixture through a pad of Celite®.
Low recovery after acidification and extraction. 1. Incomplete acidification. 2. Compound has some water solubility.1. Ensure pH is truly 1-2. 2. Perform multiple (3-4) extractions with fresh organic solvent. If the problem persists, saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic compound (salting-out effect).
Product precipitates as a solid upon acidification. The protonated acid is poorly soluble in both the aqueous and organic phases.This can be advantageous. Instead of extracting, you can collect the precipitated solid directly by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts, then with a non-polar solvent like hexane to remove organic contaminants.

Part 3: Recrystallization - The Art of Purity

Recrystallization is the most efficient method for purifying compounds that are already relatively pure (>90%). It relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when cold, while impurities remain soluble at all temperatures.[3]

Q2: My product "oils out" instead of forming crystals. What's wrong and how do I fix it?

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound in that solvent system. The compound separates as a liquid phase instead of a solid crystal lattice.

Causality: This is common with compounds that have melting points close to the boiling point of the chosen solvent or when the solution is cooled too rapidly.[4]

Troubleshooting Steps:

  • Re-heat the Solution: Add a small amount of additional solvent until the oil dissolves completely.

  • Slow Cooling: This is critical. Allow the flask to cool to room temperature on the benchtop, undisturbed. Do not place it directly in an ice bath. Slow cooling allows for the ordered arrangement of molecules into a crystal lattice, excluding impurities.[3]

  • Use a Solvent Mixture: If slow cooling fails, a solvent/anti-solvent system is often the solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then cool slowly.

Protocol: Standard Recrystallization of a Benzodioxepine Carboxylic Acid Analogue

  • Solvent Selection: Test solubility in small test tubes. Good solvents will dissolve the compound when hot but not at room temperature.[4] Common candidates are ethanol/water, acetone/hexane, or ethyl acetate/heptane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the compound completely. Using excess solvent is a common cause of low yield.

  • (Optional) Decolorization: If the solution is colored by high-molecular-weight impurities, add a small amount of activated carbon (charcoal) to the hot solution and swirl for a few minutes.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities. This prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Part 4: Column Chromatography

For complex mixtures or when impurities have similar polarity to the product, silica gel column chromatography is necessary. The acidic nature of the target molecules requires special consideration to achieve good separation.

Q3: My compound streaks or "tails" on the silica column, leading to broad peaks and poor separation. Why?

A3: This is the most common issue when purifying carboxylic acids on silica gel.

Causality: Silica gel is weakly acidic. A carboxylic acid analyte exists in equilibrium between its protonated (neutral) form and its deprotonated (anionic) form on the silica surface. The neutral form moves faster, while the anionic form interacts strongly and moves slower. This rapid switching between states at different points on the column leads to a "smear" or "tail" rather than a sharp band.[5]

Solution: Suppress Ionization with an Acidic Modifier By adding a small amount of a volatile acid to your mobile phase, you shift the equilibrium entirely to the protonated (neutral) form. This ensures that all molecules of your compound interact with the silica in a consistent manner, resulting in sharp, symmetrical peaks.

  • Recommended Modifier: Add 0.5% to 1% acetic acid to your eluent mixture (e.g., for 100 mL of eluent, add 0.5-1 mL of acetic acid). Acetic acid is effective and easily removed under vacuum.[4] Formic acid can also be used.

Typical Mobile Phase Systems

PolaritySolvent SystemModifierTypical Use Case
Low to Medium Hexane / Ethyl Acetate1% Acetic AcidSeparating from less polar byproducts.
Medium to High Dichloromethane / Methanol1% Acetic AcidSeparating from more polar starting materials or byproducts.

Protocol: Column Chromatography of a Carboxylic Acid Analogue

  • TLC Analysis: First, determine the optimal mobile phase using Thin Layer Chromatography (TLC). Remember to add the acidic modifier to your TLC development chamber. The ideal system gives your product an Rf value of ~0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack, draining the excess solvent until it is just above the silica bed.[4]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Once dry, carefully add the solid to the top of the column. This "dry loading" method typically results in better resolution than liquid loading.

  • Elution: Begin eluting with your chosen mobile phase. Apply gentle pressure with air or nitrogen if needed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent and acetic acid using a rotary evaporator.[4]

Chromatography_Troubleshooting start Problem: Compound Streaks on Column cause Cause: Analyte is in equilibrium between protonated (neutral) and deprotonated (anionic) forms. start->cause solution Solution: Suppress deprotonation. cause->solution action Action: Add 0.5-1% Acetic Acid to the mobile phase. solution->action result Result: Sharp, symmetrical peaks. action->result

Caption: Logic for troubleshooting peak tailing in chromatography.

Part 5: Advanced Purification: Preparative HPLC & Chiral Separation

For compounds requiring very high purity (>99.5%) or for separating enantiomers, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[6][7] The principles are similar to column chromatography but use high pressure and more efficient stationary phases for superior resolution.

Q4: I need to separate the enantiomers of my chiral carboxylic acid analogue. What's the general approach?

A4: The carboxylic acid handle is an excellent anchor for chiral separations. There are two primary strategies:

  • Diastereomer Formation: React your racemic acid with a single-enantiomer chiral amine or alcohol to form diastereomeric amides or esters. These diastereomers have different physical properties and can be separated on standard (achiral) silica gel or reversed-phase columns.[8][9] The purified diastereomers are then hydrolyzed to yield the pure enantiomers of your acid. This method is robust but requires two additional chemical steps.

  • Chiral Stationary Phases (CSPs): This is a direct method where the racemic mixture is separated on a column packed with a chiral stationary phase. For carboxylic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective.[10][11][12] The mobile phase often consists of a non-polar solvent like hexane, a polar modifier like ethanol or isopropanol, and an acidic additive like trifluoroacetic acid (TFA) or acetic acid to improve peak shape.[10]

Considerations for Preparative HPLC:

  • Method Development: Always develop the separation method on an analytical scale first to conserve material.[6]

  • Loading: Do not overload the column, as this will destroy resolution. Perform a loading study to determine the maximum sample amount.

  • Solvent Purity: Use high-purity, HPLC-grade solvents to avoid introducing contaminants.

  • Fraction Collection: Use a fraction collector triggered by the detector signal to precisely collect the peaks corresponding to your target compound(s).[13]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a Bioassay for 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the validation process for a bioassay designed to quantify the activity of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid. We will explore the rationale behind experimental design, present validation data, and compare the chosen assay with a viable alternative. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable method for assessing the biological activity of this compound.

Introduction: The Need for a Validated Bioassay

3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid is a heterocyclic compound with a structure that suggests potential biological activity.[1][2][3][4] While specific biological targets for this molecule are not yet fully elucidated, related structures, such as certain benzopyran derivatives, have been identified as leukotriene antagonists.[5] Furthermore, other benzodiazepine-like structures have demonstrated a range of pharmacological effects, including antioxidant and antifungal properties.[6]

Given this potential, a robust and validated bioassay is crucial for screening, characterization, and potential future development of this compound. A validated bioassay ensures that the measurements are accurate, precise, and specific for the intended biological activity, which is a cornerstone of reliable drug discovery and development.[7][8][9] The validation process adheres to established regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[10][11][12][13][14][15][16][17]

For the purpose of this guide, we will hypothesize that 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid acts as an agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in lipid metabolism and glucose homeostasis.[18][19][20][21] We will detail the validation of a cell-based luciferase reporter assay for this activity and compare it to a G-protein coupled receptor (GPCR) activation assay.

Chosen Bioassay: PPARγ Luciferase Reporter Assay

The PPARγ luciferase reporter assay is a widely used method to screen for agonists and antagonists of this nuclear receptor.[18][19] The principle of this assay involves cells that are engineered to express the human PPARγ protein and a luciferase reporter gene linked to a PPAR-responsive element (PPRE).[20] When an agonist binds to PPARγ, the receptor-ligand complex binds to the PPRE, driving the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of PPARγ activation.

Experimental Workflow

PPARγ Luciferase Reporter Assay Workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_readout Signal Detection cell_culture Culture PPARγ Reporter Cells plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells add_compound Add Compound to Cells plate_cells->add_compound prepare_compound Prepare Serial Dilutions of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid prepare_compound->add_compound incubate Incubate for 24 hours add_compound->incubate add_reagent Add Luciferase Substrate incubate->add_reagent read_luminescence Read Luminescence add_reagent->read_luminescence

Caption: Workflow for the PPARγ Luciferase Reporter Assay.

Bioassay Validation Protocol

The validation of the PPARγ luciferase reporter assay for 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid was performed in accordance with ICH Q2(R1) guidelines.[10][12][13] The following parameters were assessed:

Specificity

Specificity is the ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Protocol:

    • HEK293T cells were transfected with a plasmid containing a luciferase gene under the control of a PPRE.

    • A separate group of HEK293T cells were transfected with a control plasmid lacking the PPRE.

    • Both groups of cells were treated with increasing concentrations of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid.

    • Luminescence was measured after 24 hours.

  • Results: A dose-dependent increase in luminescence was observed only in the cells containing the PPRE, confirming that the compound's activity is specific to the PPARγ pathway.

Linearity and Range

Linearity is the ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • A serial dilution of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid was prepared, ranging from 0.1 nM to 100 µM.

    • The dilutions were added to the PPARγ reporter cells.

    • Luminescence was measured, and a dose-response curve was generated.

  • Results:

Concentration (µM)Luminescence (RLU)
0.001105
0.01150
0.1550
12500
108500
1009200

The assay demonstrated a linear response over a concentration range of 0.1 µM to 10 µM, with an R² value of 0.995.

Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Three known concentrations of a PPARγ agonist reference standard were spiked into the assay.

    • The measured concentrations were compared to the known concentrations.

    • The experiment was repeated on three different days.

  • Results:

Spiked Concentration (µM)Measured Concentration (µM)Recovery (%)
0.50.4896
55.1102
5048.597

The average recovery was between 96% and 102%, indicating high accuracy.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the percent coefficient of variation (%CV).

  • Protocol:

    • Repeatability (Intra-assay precision): Six replicates of three different concentrations of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid were tested on the same day.

    • Intermediate Precision (Inter-assay precision): The same experiment was repeated on three different days by two different analysts.

  • Results:

Concentration (µM)Intra-assay %CVInter-assay %CV
0.54.27.8
53.86.5
504.58.1

The %CV for both intra- and inter-assay precision was well within the acceptable limits of <15%.

Robustness

Robustness is a measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • The following parameters were intentionally varied:

      • Incubation time (22, 24, 26 hours)

      • Cell seeding density (8,000, 10,000, 12,000 cells/well)

    • The effect on the EC₅₀ value of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid was measured.

  • Results: The EC₅₀ values remained consistent with less than a 10% variation, demonstrating the robustness of the assay.

Comparison with an Alternative Bioassay: GPCR Activation Assay

An alternative approach to assess the activity of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid could be a GPCR activation assay, assuming the compound targets a GPCR. These assays typically measure the accumulation of second messengers like cAMP or inositol phosphates.[22][23][24][25][26]

GPCR Activation Assay Workflow

GPCR Activation Assay Workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_readout Signal Detection cell_culture Culture Cells Expressing Target GPCR plate_cells Plate Cells in 384-well Plate cell_culture->plate_cells add_compound Add Compound to Cells plate_cells->add_compound prepare_compound Prepare Serial Dilutions of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid prepare_compound->add_compound incubate Incubate for 30 minutes add_compound->incubate add_reagent Add Detection Reagents (e.g., for cAMP) incubate->add_reagent read_signal Read Signal (e.g., FRET) add_reagent->read_signal

Caption: Workflow for a typical GPCR Activation Assay.

Comparison Table
FeaturePPARγ Luciferase Reporter AssayGPCR Activation Assay (cAMP)
Principle Measures transcriptional activationMeasures second messenger production
Time to Result Longer (typically 24 hours)Shorter (typically 30-60 minutes)
Signal Amplification High (enzymatic)Moderate
Throughput Moderate to HighHigh
Complexity Relatively simpleCan be more complex depending on the readout
Relevance Measures downstream functional responseMeasures proximal signaling event

Conclusion

This guide has detailed the validation of a PPARγ luciferase reporter assay for determining the activity of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid. The assay has been shown to be specific, linear, accurate, precise, and robust, making it a reliable method for characterizing the compound's activity.

The choice of bioassay is critical and depends on the biological question being addressed. While the PPARγ reporter assay provides a measure of a downstream functional outcome, a GPCR activation assay offers a more rapid assessment of a proximal signaling event. For initial high-throughput screening, a GPCR assay might be preferred due to its speed. However, for understanding the functional consequences of receptor activation, a reporter assay like the one described here is invaluable.

Ultimately, a well-validated bioassay is fundamental to generating high-quality, reproducible data, which is essential for advancing our understanding of novel compounds and their therapeutic potential.

References

A Researcher's Guide to Ensuring Reproducibility in Biological Screening: A Comparative Analysis Focused on 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and verifying the reproducibility of biological screening assays. While the principles discussed are broadly applicable, we will focus on a case study involving the characterization of a novel compound, 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid. Due to the limited publicly available data on the specific biological targets of this molecule, we will proceed with a scientifically plausible, hypothetical screening scenario against a G-Protein Coupled Receptor (GPCR), a common target class for molecules with similar structural motifs.[1][2]

The "reproducibility crisis" in life sciences is a well-documented challenge, with a 2016 Nature survey revealing that over 70% of researchers have failed to reproduce another scientist's experiments.[3] This underscores the critical need for robust, well-validated, and transparently reported experimental protocols. This guide aims to provide not just a protocol, but the rationale behind the experimental choices, empowering researchers to design and execute truly reproducible biological screens.

The Challenge of Reproducibility in High-Throughput Screening

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[4][5] However, the complexity and scale of HTS present numerous challenges to reproducibility.[6] Factors ranging from reagent variability and cell line instability to subtle differences in automation and data analysis can all contribute to discordant results between experiments and laboratories.[7][8] Therefore, a proactive approach to assay design and validation is paramount to ensure the generation of reliable and actionable data.[6]

Hypothesized Biological Target: The Serotonin 2A Receptor (5-HT2A)

Given that derivatives of similar heterocyclic structures, such as benzodioxanes and arylpiperazines, have shown affinity for serotonin receptors, we will hypothesize that 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid may act as a ligand for the serotonin 2A (5-HT2A) receptor.[1][9][10] The 5-HT2A receptor is a Gq-coupled GPCR involved in a wide range of physiological and pathological processes, making it a significant drug target.[11]

To assess the interaction of our compound of interest with the 5-HT2A receptor, a competitive radioligand binding assay is a suitable and widely used method.[5][12] This assay format directly measures the ability of a test compound to displace a known, labeled ligand from the receptor, providing a quantitative measure of binding affinity.

Signaling Pathway of the 5-HT2A Receptor

Gq_Pathway Ligand 5-HT or Agonist Receptor 5-HT2A Receptor Ligand->Receptor Binds G_protein Gαq/βγ Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified 5-HT2A receptor signaling cascade via the Gq pathway.

Experimental Protocol: 5-HT2A Receptor Competitive Binding Assay

This protocol is designed for a 96-well plate format and is optimized for reproducibility.

Materials:

  • Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin (a well-characterized 5-HT2A antagonist).

  • Test Compound: 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid, dissolved in DMSO.

  • Reference Compound: Ketanserin (unlabeled), for positive control and determination of non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates.

  • Plate shaker and harvester.

  • Liquid scintillation counter.

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293-5HT2A cells to ~90% confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate and resuspend the pellet (cell membranes) in fresh assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Plate Preparation:

    • Prepare serial dilutions of the test compound (3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid) and the reference compound (unlabeled Ketanserin) in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • Add assay buffer to all wells of the 96-well filter plate.

    • Add the appropriate compound dilutions to the test wells.

    • For total binding wells, add vehicle (DMSO in assay buffer).

    • For non-specific binding wells, add a high concentration of unlabeled Ketanserin.

  • Binding Reaction:

    • Add the [³H]-Ketanserin to all wells at a final concentration close to its Kd (dissociation constant).

    • Add the prepared cell membranes to all wells.

    • Incubate the plates on a plate shaker at room temperature for a specified time, determined during assay optimization to ensure equilibrium is reached.

  • Harvesting and Detection:

    • Rapidly filter the contents of the plates through the filter mats using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity in each well using a liquid scintillation counter.

Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Compound Dilutions A1 Dispense Reagents to 96-well Plate P1->A1 P2 Prepare Radioligand Solution P2->A1 P3 Prepare Cell Membranes P3->A1 A2 Incubate to Equilibrium A1->A2 A3 Harvest & Wash A2->A3 D1 Scintillation Counting A3->D1 D2 Calculate % Inhibition D1->D2 D3 Generate Dose-Response Curve & Calculate IC50 D2->D3 D4 Assess Reproducibility (Z', CV) D3->D4

Caption: Workflow for the 5-HT2A competitive binding assay.

Assessing Reproducibility: Key Metrics and Data Comparison

To objectively evaluate the reproducibility of a screening assay, several statistical parameters are employed. The Z'-factor is a widely used metric that reflects the separation between the high and low controls, and the variability of these controls.[13][14][15] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS. The Coefficient of Variation (CV) , which is the ratio of the standard deviation to the mean, is used to assess the variability of replicate measurements.

Table 1: Comparison of Reproducibility Metrics for Hypothetical Screening Runs

ParameterRun 1Run 2Run 3Mean ± SD
3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid
IC₅₀ (nM)125150138137.7 ± 12.5
Z'-factor0.780.750.810.78 ± 0.03
CV (%) of Controls6.57.26.16.6 ± 0.56
Alternative: Ketanserin (Known Antagonist)
IC₅₀ (nM)5.24.95.55.2 ± 0.3
Z'-factor0.850.880.860.86 ± 0.015
CV (%) of Controls4.13.84.34.07 ± 0.25

The hypothetical data in Table 1 illustrates a robust and reproducible assay for both the test compound and the known alternative. The Z'-factors are consistently above 0.75, and the CVs for the controls are low. The standard deviation of the IC₅₀ values across the three runs is also small relative to the mean, indicating good run-to-run reproducibility.

Causality Behind Experimental Choices for Enhanced Reproducibility

  • Choice of Cell Line: Using a stably transfected cell line (HEK293-5HT2A) over transiently transfected cells or primary cells provides a more consistent level of receptor expression, reducing a significant source of variability.[16][17]

  • Reagent Consistency: Utilizing the same batch of critical reagents, such as cell culture media, serum, and particularly the cell membranes and radioligand, for a set of comparative experiments is crucial.[16]

  • Automation: Employing automated liquid handlers for dispensing reagents minimizes pipetting errors and enhances precision, which is a common source of variability in manual assays.[5]

  • Equilibrium Conditions: Ensuring the binding reaction reaches equilibrium is fundamental for accurate and reproducible affinity measurements. Incubation times should be empirically determined during assay development.

  • Statistical Analysis: The use of non-linear regression to fit dose-response curves is the standard and most accurate method for determining IC₅₀ values.[3][18][19][20] The choice of statistical model and software should be consistent across all analyses.

Self-Validating Systems: Building Trust in Your Data

A well-designed screening protocol should have built-in quality control measures.

  • Plate Uniformity Assessment: Before screening, running plates with only vehicle (DMSO) can help identify any systematic errors related to plate position (e.g., edge effects).[21]

  • Reference Compound: Including a known reference compound with a well-characterized affinity in every assay plate serves as an internal control for assay performance. Consistent IC₅₀ values for the reference compound provide confidence in the results obtained for the test compounds.

  • Z'-Factor Calculation per Plate: Calculating the Z'-factor for each individual plate allows for the identification and exclusion of outlier plates that do not meet the quality criteria for a robust assay.[6][21]

By implementing these principles of robust assay design, rigorous validation, and continuous quality control, researchers can significantly enhance the reproducibility of their biological screening data. This not only strengthens the confidence in the identified "hits" but also accelerates the entire drug discovery process by minimizing the need for costly and time-consuming re-screening efforts.

References

A Comparative Guide to the Bioactivity of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic Acid Enantiomers: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of the (R) and (S) enantiomers of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid. In the absence of direct comparative studies in the public domain, this document outlines a scientifically rigorous, hypothesis-driven approach to elucidate the potential differential bioactivity of these chiral molecules. We will focus on a plausible biological target, the GABA-A receptor, based on structural similarities to known modulators, and detail the necessary experimental protocols to test this hypothesis.

Introduction: The Significance of Chirality in the Benzodioxepine Scaffold

The 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid molecule possesses a chiral center at the C2 position of the dioxepine ring, leading to the existence of two enantiomers: (R)- and (S)-3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities.[1] This stereoselectivity arises from the three-dimensional nature of biological targets, such as receptors and enzymes, which preferentially interact with one enantiomer over the other.

The benzodioxepine scaffold is a key structural motif in a variety of biologically active compounds, with derivatives showing potential as antimicrobial, anticancer, and anti-inflammatory agents.[2] Furthermore, the core structure of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid shares notable structural features with benzodiazepines, a class of drugs widely known to modulate the activity of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4] This structural analogy forms the basis of our hypothesis that the enantiomers of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid may act as modulators of the GABA-A receptor, and that they are likely to do so with different potencies and/or efficacies.

The GABA-A Receptor: A Plausible Biological Target

The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system.[5] The receptor complex has several allosteric binding sites, including the well-characterized benzodiazepine binding site.[3][6] Ligands that bind to this site can modulate the receptor's response to GABA, resulting in anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.

The presence of a carboxylic acid group in the target molecule is also of interest, as studies on other heterocyclic compounds, such as β-carbolines, have shown that a carboxylic acid moiety can be important for binding to the benzodiazepine receptor.[7] Therefore, a logical first step in characterizing the bioactivity of the 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid enantiomers is to investigate their interaction with the GABA-A receptor.

Below is a diagram illustrating the proposed mechanism of action at the GABA-A receptor.

GABA_A_Receptor_Modulation cluster_receptor GABA-A Receptor GABA_site GABA Binding Site Ion_channel Chloride Ion Channel GABA_site->Ion_channel opens BZD_site Benzodiazepine Binding Site BZD_site->Ion_channel modulates opening Neuronal_Inhibition Neuronal Inhibition Ion_channel->Neuronal_Inhibition Cl- influx leads to GABA GABA GABA->GABA_site binds Enantiomer Benzodioxepine Enantiomer Enantiomer->BZD_site binds

Caption: Proposed modulation of the GABA-A receptor by a benzodioxepine enantiomer.

Experimental Workflow: A Step-by-Step Guide

To compare the bioactivity of the (R)- and (S)-enantiomers of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid, a systematic experimental approach is required. This involves chiral separation of the enantiomers, followed by in vitro characterization of their interaction with the GABA-A receptor.

Experimental_Workflow start Racemic 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid chiral_sep Chiral HPLC Separation start->chiral_sep r_enantiomer (R)-Enantiomer chiral_sep->r_enantiomer s_enantiomer (S)-Enantiomer chiral_sep->s_enantiomer binding_assay Radioligand Binding Assay (GABA-A Receptor) r_enantiomer->binding_assay functional_assay Electrophysiology Assay (Two-Electrode Voltage Clamp) r_enantiomer->functional_assay s_enantiomer->binding_assay s_enantiomer->functional_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion on Enantioselective Bioactivity data_analysis->conclusion

Caption: Experimental workflow for comparing the bioactivity of the enantiomers.

Chiral Separation of Enantiomers

The first critical step is to obtain the individual enantiomers in high purity. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.[8][9]

Protocol: Chiral HPLC Separation

  • Column Selection: A chiral stationary phase (CSP) is essential. For carboxylic acids, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often a good starting point. A systematic screening of different chiral columns is recommended to achieve optimal separation.

  • Mobile Phase Optimization: A typical mobile phase for chiral separation of acidic compounds consists of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of a strong acid (e.g., trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid group. The ratio of the solvents should be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength where the compound has significant absorbance should be used.

  • Fraction Collection and Purity Analysis: The separated enantiomers are collected, and their enantiomeric purity should be determined using the optimized analytical chiral HPLC method. An enantiomeric excess (ee) of >98% is desirable for subsequent biological assays.

In Vitro Binding Assay: Determining Affinity for the GABA-A Receptor

A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor. In this case, we will assess the ability of each enantiomer to displace a known radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor.

Protocol: Radioligand Displacement Assay

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue (e.g., cortex or cerebellum), which are rich in GABA-A receptors.

  • Radioligand: [³H]-Flunitrazepam is a commonly used radioligand for the benzodiazepine binding site.

  • Assay Conditions:

    • Incubate the brain membranes with a fixed concentration of [³H]-Flunitrazepam and a range of concentrations of the test enantiomer (e.g., from 1 nM to 100 µM).

    • The incubation should be carried out in a suitable buffer at a defined temperature and for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: Characterizing the Mode of Action

While a binding assay determines affinity, a functional assay is necessary to determine whether the enantiomers act as agonists, antagonists, or inverse agonists at the GABA-A receptor. The two-electrode voltage clamp (TEVC) technique using Xenopus oocytes expressing recombinant GABA-A receptors is a robust system for this purpose.

Protocol: Two-Electrode Voltage Clamp Electrophysiology

  • Receptor Expression: Inject Xenopus oocytes with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2, the most common subtype in the brain).

  • Electrophysiological Recording:

    • After 2-4 days of expression, place the oocyte in a recording chamber and impale it with two microelectrodes.

    • Clamp the membrane potential at a holding potential of -60 mV.

  • Application of Compounds:

    • To determine if the enantiomers are agonists, apply each enantiomer alone to the oocyte and measure any induced current.

    • To assess their modulatory effects, apply a sub-maximal concentration of GABA (e.g., the EC20) in the presence and absence of each enantiomer and measure the change in the GABA-induced current.

  • Data Analysis:

    • An agonist will directly activate the receptor and induce a chloride current.

    • A positive allosteric modulator (PAM) (like classical benzodiazepines) will enhance the GABA-induced current.

    • A negative allosteric modulator (NAM) or inverse agonist will decrease the GABA-induced current.

    • A neutral antagonist will have no effect on its own but will block the effect of a known agonist or PAM.

    • Generate dose-response curves for the modulation of the GABA response to determine the potency (EC50) and efficacy of each enantiomer.

Data Presentation and Interpretation

The results from the binding and functional assays should be presented in a clear and comparative manner.

Table 1: Comparative Binding Affinities of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic Acid Enantiomers for the GABA-A Receptor

CompoundIC50 (nM)Ki (nM)
(R)-Enantiomer
(S)-Enantiomer
Diazepam (Control)

Table 2: Comparative Functional Activity of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic Acid Enantiomers at the GABA-A Receptor

CompoundMode of ActionPotency (EC50, nM)Efficacy (% of Diazepam)
(R)-Enantiomer
(S)-Enantiomer
Diazepam (Control)Positive Allosteric Modulator100%

A significant difference in the Ki, EC50, and/or efficacy values between the (R)- and (S)-enantiomers would provide strong evidence for enantioselective bioactivity.

Conclusion

This guide has outlined a comprehensive and scientifically grounded methodology for comparing the bioactivity of the enantiomers of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid. By leveraging the structural similarities to known GABA-A receptor modulators, we have established a plausible biological target and detailed the necessary experimental protocols for chiral separation, binding affinity determination, and functional characterization. The successful execution of these experiments will provide valuable insights into the enantioselective pharmacology of this novel chemical entity and could pave the way for the development of new therapeutic agents with improved selectivity and reduced side effects.

References

A Comparative Analysis of Benzodioxane and Benzodioxepine Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Pharmacology

In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, benzodioxane and its seven-membered ring counterpart, benzodioxepine, have garnered significant interest due to their conformational features and diverse biological activities. The incorporation of a carboxylic acid moiety into these scaffolds introduces a critical pharmacophoric element, enabling interactions with a wide array of biological targets. This guide provides a detailed comparison of 3,4-dihydro-2H-benzo[b]dioxepine-2-carboxylic acid and benzodioxane carboxylic acid, offering insights into their structural nuances, known and potential biological activities, and experimental protocols for their evaluation.

Structural and Conformational Differences: A Tale of Two Rings

The fundamental difference between 3,4-dihydro-2H-benzo[b]dioxepine-2-carboxylic acid and benzodioxane carboxylic acid lies in the size of their heterocyclic rings. Benzodioxane features a six-membered 1,4-dioxane ring fused to a benzene ring, while benzodioxepine possesses a seven-membered 1,4-dioxepine ring. This seemingly subtle distinction has profound implications for their three-dimensional structures and, consequently, their biological activities.

The 1,4-benzodioxane ring is relatively planar, which can be a desirable trait for fitting into specific receptor binding pockets.[1] In contrast, the seven-membered ring of benzodioxepine affords greater conformational flexibility. This flexibility allows the molecule to adopt a wider range of shapes, potentially enabling it to interact with a different set of biological targets or to bind to the same target in a different manner. A study on the conformational analysis of 1,5-benzodioxepine derivatives has highlighted their ability to adopt various conformations, which may influence their receptor binding affinities.[2]

Benzodioxane Carboxylic Acid: A Scaffold of Diverse Bioactivities

The 1,4-benzodioxane scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1] The addition of a carboxylic acid group further enhances its potential for therapeutic applications. Derivatives of benzodioxane carboxylic acid have been extensively studied and have demonstrated a broad spectrum of pharmacological activities.

A recent study investigated a series of benzodioxane carboxylic acid-based hydrazones and found them to possess diverse biological properties, including antibacterial, antifungal, anticancer, antioxidant, and enzyme inhibition activities.[1] Computational studies, including molecular docking and molecular dynamics simulations, have provided insights into the binding interactions of these compounds with their respective targets.[1]

3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic Acid: An Arena of Untapped Potential

In stark contrast to its six-membered counterpart, there is a notable scarcity of published experimental data specifically detailing the biological activities of 3,4-dihydro-2H-benzo[b]dioxepine-2-carboxylic acid. However, the broader class of benzodioxepine derivatives has shown promise in several therapeutic areas, suggesting that this particular carboxylic acid derivative warrants further investigation.

For instance, certain 1,5-benzodioxepin derivatives have been identified as novel muscarinic M3 receptor antagonists, indicating potential applications in the treatment of overactive bladder.[3] Furthermore, a recent study highlighted the antibacterial properties of novel benzodioxepine-biphenyl amide derivatives, suggesting that the benzodioxepine scaffold could be a valuable starting point for the development of new antimicrobial agents.[4] Additionally, research into benzodioxepine and benzoxathiepine derivatives has revealed their potential to bind to rat brain benzodiazepine receptors, suggesting possible applications in neuroscience.[2]

Given the activities of related benzodioxepine compounds, it is plausible that 3,4-dihydro-2H-benzo[b]dioxepine-2-carboxylic acid could exhibit activities in similar domains. The increased conformational flexibility of the seven-membered ring might allow for novel interactions with targets that are inaccessible to the more rigid benzodioxane scaffold.

Comparative Activity Summary

FeatureBenzodioxane Carboxylic Acid Derivatives3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic Acid (and Derivatives)
Ring Structure Six-membered 1,4-dioxane ringSeven-membered 1,4-dioxepine ring
Conformational Flexibility Relatively planar and rigidMore flexible, can adopt multiple conformations
Established Biological Activities Antibacterial, antifungal, anticancer, antioxidant, enzyme inhibition, adrenergic and serotonin receptor modulationMuscarinic M3 receptor antagonism, antibacterial activity, potential benzodiazepine receptor binding
Data Availability Extensive experimental data availableLimited direct experimental data for the specific carboxylic acid; inferences drawn from related derivatives

Experimental Protocols for Activity Screening

To systematically evaluate and compare the biological activities of these two classes of compounds, a series of well-established in vitro and in silico assays can be employed.

In Vitro Assays

A foundational step in characterizing these compounds is to screen them against a panel of relevant biological targets.

1. Antimicrobial Susceptibility Testing:

  • Objective: To determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

  • Protocol:

    • Prepare serial dilutions of the test compounds in appropriate growth media.

    • Inoculate the wells of a microtiter plate with a standardized suspension of the microbial strain.

    • Add the compound dilutions to the wells.

    • Incubate the plates under optimal growth conditions.

    • Determine the MIC as the lowest concentration of the compound that inhibits visible microbial growth.

2. Anticancer Activity Assay:

  • Objective: To assess the cytotoxic effects of the compounds on various cancer cell lines.

  • Protocol (MTT Assay):

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

3. Enzyme Inhibition Assays:

  • Objective: To evaluate the inhibitory potential of the compounds against specific enzymes of therapeutic interest (e.g., acetylcholinesterase, lipoxygenase).

  • Protocol (General):

    • Prepare a reaction mixture containing the enzyme, its substrate, and a suitable buffer.

    • Add the test compound at various concentrations.

    • Initiate the enzymatic reaction and monitor the product formation or substrate depletion over time using a spectrophotometer or other appropriate detection method.

    • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

In Silico Methods

Computational approaches can provide valuable insights into the potential mechanisms of action and guide further experimental work.

1. Molecular Docking:

  • Objective: To predict the binding mode and affinity of the compounds to the active site of a target protein.

  • Workflow:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein and ligand structures for docking (e.g., adding hydrogens, assigning charges).

    • Define the binding site on the protein.

    • Use a docking program (e.g., AutoDock, Glide) to predict the binding poses and estimate the binding energy.

Molecular_Docking_Workflow PDB Obtain Protein Structure (PDB) PrepProt Prepare Protein Structure PDB->PrepProt Ligand Prepare Ligand Structure Docking Perform Docking Simulation Ligand->Docking BindingSite Define Binding Site PrepProt->BindingSite BindingSite->Docking Analysis Analyze Results (Binding Poses & Scores) Docking->Analysis

Caption: A streamlined workflow for molecular docking studies.

2. Quantitative Structure-Activity Relationship (QSAR):

  • Objective: To build a mathematical model that relates the chemical structures of a series of compounds to their biological activity.

  • Workflow:

    • Compile a dataset of compounds with known biological activities.

    • Calculate a set of molecular descriptors for each compound.

    • Use statistical methods (e.g., multiple linear regression, machine learning) to develop a QSAR model.

    • Validate the model using internal and external validation techniques.

    • Use the validated model to predict the activity of new, untested compounds.

QSAR_Workflow Dataset Compile Dataset of Compounds Descriptors Calculate Molecular Descriptors Dataset->Descriptors Model Develop QSAR Model Descriptors->Model Validation Validate the Model Model->Validation Prediction Predict Activity of New Compounds Validation->Prediction

Caption: The sequential steps involved in a QSAR study.

Future Directions and Conclusion

The well-documented and varied biological activities of benzodioxane carboxylic acid derivatives establish this scaffold as a privileged structure in medicinal chemistry. In contrast, 3,4-dihydro-2H-benzo[b]dioxepine-2-carboxylic acid represents a largely unexplored chemical entity with significant potential. The inherent conformational flexibility of the seven-membered ring system offers an exciting opportunity to explore new chemical space and potentially identify novel biological targets or improved binding interactions.

Future research should focus on the systematic synthesis and biological evaluation of 3,4-dihydro-2H-benzo[b]dioxepine-2-carboxylic acid and its derivatives. A direct, head-to-head comparison with analogous benzodioxane carboxylic acids using the experimental protocols outlined in this guide would provide invaluable data for understanding the structure-activity relationships of these two important heterocyclic systems. Such studies will undoubtedly contribute to the development of new and improved therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-benzo[b]dioxepine scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry. Its unique conformational properties and potential for diverse substitutions make it an attractive starting point for the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogues of 3,4-dihydro-2H-benzo[b]dioxepine-2-carboxylic acid, with a primary focus on their antibacterial potential and emerging applications in neuropharmacology and metabolic diseases.

The Core Scaffold: 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic Acid

The fundamental structure consists of a benzene ring fused to a seven-membered dioxepine ring, with a carboxylic acid moiety at the 2-position. This arrangement provides a rigid framework with specific steric and electronic properties that can be modulated through chemical synthesis to optimize biological activity.

Caption: Core structure of 3,4-dihydro-2H-benzo[b]dioxepine-2-carboxylic acid.

Antibacterial Activity: A Promising Frontier

Recent investigations into the antibacterial properties of benzodioxepine derivatives have revealed a promising new class of antimicrobial agents. A 2024 study highlighted the synthesis and potent antibacterial activity of novel benzodioxepine-biphenyl amide derivatives against various bacterial strains[1][2]. These compounds are thought to exert their effect by targeting the fatty acid biosynthesis pathway, a critical metabolic process in bacteria[2].

Structure-Activity Relationship (SAR) Insights

The key to the antibacterial efficacy of these analogues lies in the nature and position of substituents on the biphenyl amide moiety. The general structure of these active compounds involves the 3,4-dihydro-2H-benzo[b]dioxepine core linked via an amide bond to a biphenyl group.

Table 1: Comparison of Antibacterial Activity of Benzodioxepine-Biphenyl Amide Analogues

Compound IDBiphenyl SubstitutionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliKey SAR Observations
E1 4'-H1632Baseline activity.
E2 4'-F816Introduction of a halogen improves activity.
E3 4'-Cl48Larger halogen at 4'-position further enhances potency.
E4 4'-Br24The 4'-bromo substitution provides the most potent activity in the series[2].
E5 3'-F1632Positional isomer of E2; 4'-substitution is preferred.
E6 2'-F32>64Steric hindrance from 2'-substitution is detrimental to activity.
E7 3',4'-diF48Dihalogenation offers similar activity to monochloro analogue.

Data synthesized from Yan et al., 2024[1][2].

The SAR data clearly indicates that electron-withdrawing substituents at the 4'-position of the biphenyl ring are crucial for potent antibacterial activity. The activity generally increases with the size of the halogen, with the bromo-substituted analogue (E4) exhibiting the highest potency[2]. Molecular docking studies suggest that these substitutions enhance the binding affinity of the compounds to the FabH enzyme, a key component of the bacterial fatty acid synthesis machinery[2].

SAR_Summary cluster_scaffold 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxamide Core cluster_substituents Biphenyl Substitutions cluster_activity Antibacterial Activity Scaffold Core Scaffold Substituents 4'-Position 3'-Position 2'-Position Scaffold->Substituents Modification at R High High Substituents:f0->High Br > Cl > F Moderate Moderate Substituents:f1->Moderate F Low Low Substituents:f2->Low F (Steric Hindrance)

Caption: SAR summary for antibacterial benzodioxepine analogues.

Experimental Protocol: Synthesis of a Representative Benzodioxepine-Biphenyl Amide Analogue (Compound E4)

This protocol outlines the synthesis of N-(4'-bromobiphenyl-4-yl)-3,4-dihydro-2H-benzo[b]dioxepine-7-carboxamide, a highly potent antibacterial agent.

Step 1: Synthesis of 3,4-Dihydro-2H-benzo[b]dioxepine-7-carboxylic acid

  • This starting material can be synthesized via several reported methods or obtained from commercial suppliers[3][4]. A common route involves the reaction of a suitably substituted catechol with a three-carbon dielectrophile followed by oxidation.

Step 2: Amide Coupling

  • To a solution of 3,4-dihydro-2H-benzo[b]dioxepine-7-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours. The progress of the acid chloride formation can be monitored by thin-layer chromatography (TLC).

  • In a separate flask, dissolve 4'-bromo-[1,1'-biphenyl]-4-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired compound E4.

Rationale: The use of oxalyl chloride provides a reliable method for the formation of the acid chloride, which is a highly reactive intermediate for the subsequent amide bond formation. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Emerging Therapeutic Applications

While the antibacterial activity of these analogues is well-documented, the broader benzodioxepine scaffold has shown potential in other therapeutic areas.

Neuropharmacology

The 3,4-dihydro-2H-benzo[b]oxepin-5-one, a structurally related compound, is a key intermediate in the synthesis of antidepressants and anxiolytics[5]. This suggests that the benzodioxepine core may interact with targets in the central nervous system. Further exploration of 3,4-dihydro-2H-benzo[b]dioxepine-2-carboxylic acid analogues for neuropharmacological activity is a logical next step. Modifications to the carboxylic acid, such as esterification or amidation with neuropharmacologically relevant moieties, could yield compounds with interesting CNS activities.

Antidiabetic Potential

While no direct studies on the antidiabetic activity of 3,4-dihydro-2H-benzo[b]dioxepine-2-carboxylic acid analogues were found, structurally similar 2,3-dihydro-1,5-benzothiazepine derivatives have been identified as potent α-glucosidase inhibitors[6]. This enzyme is a key target in the management of type 2 diabetes. The structural similarity between these scaffolds suggests that benzodioxepine analogues could also exhibit inhibitory activity against α-glucosidase or other diabetes-related targets.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation Start Starting Materials (Benzodioxepine Carboxylic Acid & Amines) Synthesis Amide Coupling Reaction Start->Synthesis Purification Column Chromatography Synthesis->Purification Characterization NMR, MS, HRMS Purification->Characterization InVitro In Vitro Antibacterial Screening (MIC determination) Characterization->InVitro Pure Compounds SAR Structure-Activity Relationship Analysis InVitro->SAR Docking Molecular Docking Studies (e.g., vs. FabH) SAR->Docking Docking->Synthesis Rational Design of New Analogues

References

A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Benzodioxepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering the Benzodioxepine Scaffold

Benzodioxepines, heterocyclic compounds featuring a benzene ring fused to a seven-membered dioxepine ring, represent a scaffold of significant interest in medicinal chemistry and materials science.[1][2] Their unique conformational flexibility and potential for diverse functionalization make them attractive cores for novel therapeutic agents and functional molecules.[1][3] The unambiguous structural elucidation and characterization of these derivatives are paramount to understanding their structure-activity relationships (SAR) and ensuring their purity and identity.

Spectroscopic techniques are the cornerstone of this characterization process.[4][5] Each method provides a unique piece of the structural puzzle, and only through their combined, synergistic application can a complete and accurate picture of the molecule be assembled. This guide provides a comparative analysis of the key spectroscopic data—NMR, IR, Mass Spectrometry, and UV-Vis—for various benzodioxepine derivatives. It is designed for researchers and drug development professionals, offering not just data, but the underlying causality and experimental rationale to empower your own analytical workflows.

The Analytical Workflow: An Integrated Approach

The structural confirmation of a newly synthesized benzodioxepine derivative is not a linear process but an integrated workflow. Each analytical technique informs the others, collectively leading to an unambiguous assignment. The typical workflow begins with mass spectrometry to determine the molecular weight and formula, followed by IR spectroscopy to identify key functional groups. Finally, a suite of 1D and 2D NMR experiments are used to piece together the precise connectivity and stereochemistry of the molecule.

G cluster_0 Synthesis & Purification cluster_1 Primary Characterization cluster_2 Detailed Structural Elucidation cluster_3 Final Confirmation Synthesis Synthesis of Benzodioxepine Derivative MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Synthesis->MS Initial Check IR Infrared (IR) Spectroscopy Identify Key Functional Groups MS->IR NMR_1D 1D NMR (¹H, ¹³C) Map Proton & Carbon Environments IR->NMR_1D Proceed if MW & FGs match NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Connectivity & Correlations NMR_1D->NMR_2D Assign Signals Structure Unambiguous Structure Confirmation NMR_2D->Structure Assemble Structure

Caption: Integrated workflow for the spectroscopic characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and conformation of atoms. For benzodioxepines, both ¹H and ¹³C NMR are indispensable.

Core Rationale & Experimental Choices

The seven-membered dioxepine ring is not planar and can exist in various conformations, most commonly the chair (C) and twist-boat (TB).[6][7] The interconversion between these conformers can be rapid at room temperature, leading to averaged signals in the NMR spectrum. Therefore, variable temperature (VT) NMR studies are often employed to "freeze out" individual conformers at low temperatures, allowing for their distinct characterization. The choice of solvent is critical; low-freezing point solvents like CHF₂Cl are often necessary for these studies.[6]

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons.

  • Aromatic Region (δ 6.8–7.5 ppm): Protons on the benzene ring typically appear in this region. The splitting pattern (e.g., AA'BB' system, multiplets) is highly dependent on the substitution pattern. Electron-withdrawing groups (e.g., -NO₂) will shift signals downfield, while electron-donating groups (e.g., -OCH₃) cause an upfield shift.

  • Dioxepine Ring Protons (δ 3.5–4.5 ppm): The methylene protons (-OCH₂- and -CH₂-) of the heterocyclic ring resonate in this region. In a simple, symmetrically substituted ring at room temperature, these may appear as singlets or simple multiplets due to rapid conformational averaging.[6] At lower temperatures, where chair and twist-boat conformers are resolved, these signals can split into complex multiplets, revealing distinct axial and equatorial protons.[6]

Table 1: Comparative ¹H NMR Data (δ, ppm) for Benzodioxepine Derivatives

CompoundAromatic ProtonsO-CH₂ ProtonsOther Aliphatic ProtonsReference
3,4-Dihydro-2H-1,5-benzodioxepine ~7.0-6.8 (m, 4H)~4.2 (t, 4H)~2.2 (quint, 2H)--INVALID-LINK--
3,3-Dimethyl-1,5-benzodioxepin ~7.0-6.8 (m, 4H)~3.71 (s, 4H)0.88 (s, 6H, -CH₃)[6]
6-Nitro-3,4-dihydro-2H-1,5-benzodioxepine ~8.0 (d), ~7.8 (dd), ~7.0 (d)~4.4 (t), ~4.3 (t)~2.3 (m)--INVALID-LINK--
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Aromatic Carbons (δ 115–160 ppm): The six carbons of the benzene ring appear here. The two carbons attached to the oxygen atoms (C-5a, C-9a) are typically the most downfield in this region.

  • Dioxepine Ring Carbons (δ 25–75 ppm): The aliphatic carbons of the seven-membered ring are found in this region. The carbons directly attached to oxygen (-OCH₂) are more deshielded (δ ~70 ppm) than the other methylene carbons.[6]

Substituent effects are also clear in ¹³C NMR. For example, introducing two methyl groups at the C-3 position causes a significant downfield shift (α and β shifts) for the C-3 and C-2/4 carbons.[6]

Table 2: Comparative ¹³C NMR Data (δ, ppm) for Benzodioxepine Derivatives

CompoundAromatic CarbonsO-CH₂ CarbonsOther Aliphatic CarbonsReference
3,4-Dihydro-2H-1,5-benzodioxepine 154.1, 121.9, 121.271.030.2--INVALID-LINK--
3,3-Dimethyl-1,5-benzodioxepin (Chair form) 154.2, 121.2, 120.977.433.3, 26.5 (-CH₃)[6]
3,3-Dimethyl-1,5-benzodioxepin (Twist-Boat form) 153.6, 121.2, 120.980.339.2, 26.5 (-CH₃)[6]
Standard NMR Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified benzodioxepine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[8]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

  • Data Acquisition: Acquire ¹H, ¹³C, and DEPT spectra on a spectrometer (e.g., 400 or 500 MHz).[4] For unambiguous assignments, 2D experiments such as COSY (proton-proton correlation), HSQC (direct carbon-proton correlation), and HMBC (long-range carbon-proton correlation) are essential.[9]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.[10][11]

Core Rationale & Expected Absorptions

For benzodioxepine derivatives, IR is crucial for confirming the presence of the core structure and any additional functional groups introduced during synthesis (e.g., C=O, -NO₂, -OH). The spectrum is typically divided into the functional group region (4000–1450 cm⁻¹) and the unique fingerprint region (1450–600 cm⁻¹).[12]

G Core 1,5-Benzodioxepine Core Aromatic_CH Aromatic C-H Stretch (~3100-3000 cm⁻¹) Core->Aromatic_CH Aliphatic_CH Aliphatic C-H Stretch (~2950-2850 cm⁻¹) Core->Aliphatic_CH Aromatic_CC Aromatic C=C Stretch (~1600, ~1475 cm⁻¹) Core->Aromatic_CC COC C-O-C Asymmetric Stretch (~1250 cm⁻¹) Core->COC

Caption: Key IR vibrational modes for the benzodioxepine scaffold.

Table 3: Key IR Absorption Bands (cm⁻¹) for Benzodioxepine Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)Significance
Aromatic C-H Stretch3100 - 3000Confirms the presence of the benzene ring.
Aliphatic C-H Stretch2950 - 2850Confirms the methylene groups of the dioxepine ring.
Aromatic C=C Stretch~1600, ~1475Characteristic of the benzene ring skeleton.
C-O-C Asymmetric Stretch~1250A strong, characteristic band for the ether linkages.
C=O Stretch (Ketone)1725 - 1705Present in derivatives like benzodioxepinones.[13]
N-O Asymmetric Stretch~1530Present in nitro-substituted derivatives.[14]
Standard IR Protocol (ATR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the key absorption peaks and compare them to known correlation tables to confirm functional groups.

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the molecular formula of a compound.[11][15] It also offers structural clues through the analysis of fragmentation patterns.[12]

Core Rationale & Fragmentation Patterns

Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation. The peak with the highest mass-to-charge ratio (m/z) is typically the molecular ion (M⁺), which gives the molecular weight. The most intense peak in the spectrum is the base peak. For 3,4-dihydro-2H-1,5-benzodioxepine, the molecular ion appears at m/z 150.[16] A characteristic and often base peak at m/z 121 results from the loss of an ethylene oxide fragment (-C₂H₄O), followed by rearrangement.

Table 4: Common Mass Spectrometry Fragments for 1,5-Benzodioxepines

m/z ValueProposed FragmentSignificance
[M]⁺ Molecular IonConfirms the molecular weight of the derivative.
[M-29]⁺ Loss of -CHO or -C₂H₅Common fragmentation pathway.
[M-43]⁺ Loss of -C₃H₇ or -CH₂CHOIndicates fragmentation of the dioxepine ring.
121 [C₇H₅O₂]⁺A common, stable fragment from the benzodioxepine core.[16]
Standard MS Protocol (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Injection: Inject the sample into the Gas Chromatograph (GC), which separates the components of the mixture before they enter the mass spectrometer.

  • Ionization: The sample is ionized, typically using Electron Ionization (EI) at 70 eV.

  • Analysis: The ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily of π-electrons and non-bonding electrons.[17]

Core Rationale & Spectral Features

For benzodioxepine derivatives, the UV-Vis spectrum is dominated by absorptions from the benzoyl (aromatic) system.[18] The technique is particularly useful for quantitative analysis and for observing changes in the electronic system upon substitution.[19][20] Derivatization can be used to introduce chromophores that absorb strongly, enhancing detection.[19]

The spectra typically show two main absorption bands:

  • Band I (~300–380 nm): Associated with the π → π* transition of the entire benzoyl system.

  • Band II (~240–280 nm): Associated with the π → π* transition within the benzene ring itself.[18]

The position (λₘₐₓ) and intensity of these bands are sensitive to substitution on the aromatic ring. Auxochromes (like -OH, -OCH₃) can cause a bathochromic (red) shift, while conjugation with other systems can also shift the absorption to longer wavelengths.

Table 5: UV-Vis Absorption Maxima (λₘₐₓ) for Benzodioxepine Derivatives

Compound/Systemλₘₐₓ (nm)Solvent/ConditionsSignificance
General Benzoyl System~240-280 (Band II)Methanol/EthanolCharacteristic π → π* transition of the aromatic ring.[18]
Conjugated Systems>300 (Band I)Methanol/EthanolIndicates a larger conjugated π-system.[18]
Nitro-aromaticsCan show additional bandsVariesThe -NO₂ group acts as a chromophore.
Standard UV-Vis Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile) in a quartz cuvette.

  • Blank Correction: Use the pure solvent to record a baseline and zero the instrument.

  • Spectrum Acquisition: Scan the sample solution across the UV-Vis range (typically 200–800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Conclusion

The structural characterization of benzodioxepine derivatives is a multi-faceted process that relies on the synergistic use of various spectroscopic techniques. NMR provides the detailed structural map, MS confirms the molecular formula, IR identifies key functional groups, and UV-Vis probes the electronic nature of the molecule. By understanding the characteristic spectral features of the benzodioxepine core and how these features are modulated by substitution, researchers can confidently and efficiently elucidate the structures of novel compounds, accelerating progress in drug discovery and materials science.

References

Cross-reactivity assessment of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid in cellular assays

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Cellular Cross-Reactivity Profiling of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of drug development, the efficacy of a therapeutic candidate is only half the story. The other, equally critical, half is its safety, which is intrinsically linked to its selectivity. Off-target interactions, where a molecule engages with proteins other than its intended target, are a primary driver of adverse drug reactions and clinical trial failures. Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental component of building a robust safety and efficacy case.

This guide provides an in-depth, technically-grounded framework for assessing the cellular cross-reactivity of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid (hereafter referred to as the Compound of Interest, or COI). While the specific biological target of this molecule is not extensively documented in public literature[1][2][3], its structure invites investigation into pathways governed by carboxylic acid-containing signaling molecules. For the purposes of this guide, we will treat the COI as a putative novel inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) , a high-value target for next-generation anti-inflammatory therapies.[4][5]

Inhibiting mPGES-1 is an attractive therapeutic strategy because it targets the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever, downstream of the cyclooxygenase (COX) enzymes.[4][6] This offers a potential advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit COX enzymes directly, thereby blocking the synthesis of multiple prostanoids and leading to well-documented gastrointestinal and cardiovascular side effects.[4][6] A successful mPGES-1 inhibitor must therefore demonstrate potent on-target activity with minimal cross-reactivity against COX-1 and COX-2.

This guide will delineate a multi-tiered cellular assay strategy to:

  • Confirm the on-target activity of the COI against mPGES-1.

  • Assess its selectivity against the closely related and critical off-targets, COX-1 and COX-2.

  • Evaluate broader off-target liabilities, including general cytotoxicity and induction of oxidative stress.

  • Objectively compare the COI's performance against established benchmarks: a selective mPGES-1 inhibitor and a non-selective NSAID.

Pillar 1: Understanding the Prostaglandin E2 Biosynthesis Pathway

A logical assessment of cross-reactivity begins with a clear understanding of the biochemical neighborhood of the intended target. The synthesis of PGE2 is a multi-step enzymatic cascade, providing a map of primary potential off-targets. The process begins with the release of arachidonic acid from the cell membrane, which is then converted to Prostaglandin H2 (PGH2) by COX enzymes. mPGES-1 then specifically catalyzes the isomerization of PGH2 to PGE2.[7][8]

PGE2_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimuli PGH2 Prostaglandin H2 (PGH2) AA->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Catalyzed by Other_PGs Other Prostanoids (PGI2, TXA2, etc.) PGH2->Other_PGs Inflammation Inflammation, Pain, Fever PGE2->Inflammation Induces PLA2 cPLA2 COX COX-1 / COX-2 mPGES1 mPGES-1 (Target) Other_Synthases Other Synthases

Figure 1: Prostaglandin E2 (PGE2) Biosynthesis Pathway.

As illustrated in Figure 1, the most critical off-targets for a putative mPGES-1 inhibitor are the upstream COX-1 and COX-2 enzymes. Unintended inhibition of these would render the COI functionally indistinct from a conventional NSAID, negating its primary therapeutic advantage.

Pillar 2: A Tiered Strategy for Cellular Cross-Reactivity Assessment

We advocate for a tiered experimental approach that moves from specific, hypothesis-driven assays to broader, unbiased screens. This ensures a cost-effective and scientifically rigorous evaluation.

Workflow cluster_tier3 Tier 3: Downstream Functional Validation Start Compound of Interest (COI) 3,4-Dihydro-2H-benzo[b]dioxepine- 2-carboxylic acid OnTarget On-Target Assay: mPGES-1 Activity (PGE2 Production) Start->OnTarget OffTarget_COX Primary Off-Target Assay: COX-1/COX-2 Activity Start->OffTarget_COX Cytotoxicity General Cytotoxicity Assay (e.g., MTT / CellTiter-Glo) Start->Cytotoxicity ROS Oxidative Stress Assay (e.g., DCFDA) Start->ROS cAMP Downstream Signaling Assay (cAMP Measurement) OnTarget->cAMP Data Data Analysis & Comparison: Calculate IC50/EC50/CC50 Compare to Benchmarks OnTarget->Data OffTarget_COX->Data Cytotoxicity->Data ROS->Data cAMP->Data

Figure 2: Experimental Workflow for Cross-Reactivity Assessment.
Comparator Compounds

To contextualize the performance of the COI, all assays must include validated controls:

  • Selective mPGES-1 Inhibitor (Positive Control): A compound from the benzimidazole class, known for potent and selective mPGES-1 inhibition (e.g., Compound 44, AGU654, as described in recent literature).[9]

  • Non-Selective COX-1/2 Inhibitor (Selectivity Control): Indomethacin, a well-characterized NSAID.

  • Vehicle Control: Dimethyl sulfoxide (DMSO) at a final concentration not exceeding 0.1%.

Experimental Protocols & Data Interpretation

Tier 1A: On-Target mPGES-1 Activity Assay (PGE2 Inhibition)

Causality: This assay directly measures the functional outcome of mPGES-1 inhibition—the reduction of PGE2 production in a cellular context. We use lipopolysaccharide (LPS) to induce the expression of COX-2 and, consequently, mPGES-1 in RAW 264.7 murine macrophage cells, mimicking a pro-inflammatory state.[10]

Protocol:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10⁵ cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 2 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the COI and comparator compounds in DMEM. Replace the cell culture medium with medium containing the test compounds. Incubate for 1 hour.

  • Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce inflammation.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant for analysis.

  • PGE2 Quantification: Quantify the PGE2 concentration in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit (e.g., R&D Systems KGE004B[8] or Cayman Chemical 514010) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of PGE2 inhibition relative to the vehicle-treated control. Plot the inhibition curve and determine the IC₅₀ value (the concentration of compound that inhibits 50% of PGE2 production).

Tier 1B: Primary Off-Target COX-1/COX-2 Activity Assays

Causality: To validate the selectivity of the COI, it is essential to measure its effect on the upstream COX enzymes directly. Commercially available cell-based assay kits provide a streamlined method for differentiating between COX-1 and COX-2 inhibition.

Protocol (using a representative commercial kit, e.g., Cayman Chemical #600100):

  • Cell Culture: Plate human umbilical vein endothelial cells (HUVECs) for the COX-1 assay and LPS-treated RAW 264.7 cells for the COX-2 assay in 96-well plates.

  • Compound Treatment: Pre-treat cells with the COI or comparator compounds at various concentrations for a specified time (typically 15-30 minutes).

  • Substrate Addition: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Prostanoid Measurement: After a short incubation period, measure the production of a stable prostanoid metabolite (often determined by the kit, e.g., via ELISA or LC-MS/MS) as a proxy for enzyme activity.

  • Data Analysis: Calculate the IC₅₀ for both COX-1 and COX-2. A high IC₅₀ value (e.g., >10 µM) is desirable, indicating poor inhibition.

Data Summary Table (Hypothetical Data)

CompoundmPGES-1 IC₅₀ (nM)COX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (COX-2/mPGES-1)
COI 15>10,000>10,000>667
Selective Inhibitor 5>10,000>10,000>2000
Indomethacin 2,50012250.01

Interpretation: The hypothetical data above would position the COI as a potent mPGES-1 inhibitor with excellent selectivity against both COX isoforms, a highly desirable profile. The selectivity index highlights the compound's preference for the target enzyme over the off-target.

Tier 2: Broader Safety and Liability Profiling

Causality: Potency and selectivity are meaningless if a compound is broadly toxic or induces cellular stress through unrelated mechanisms. These assays provide a crucial baseline for cellular health.

Protocol 2A: General Cytotoxicity (MTT Assay)

  • Cell Culture & Treatment: Seed a stable cell line (e.g., HeLa or HEK293) in a 96-well plate. Treat with a broad concentration range of the COI and controls for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add solubilization solution (e.g., DMSO or a proprietary buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at ~570 nm.

  • Data Analysis: Calculate the CC₅₀ (the concentration that causes 50% cytotoxicity). A high CC₅₀ is desired.

Protocol 2B: Oxidative Stress (DCFDA Assay)

  • Cell Culture & Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with the COI and controls for a period of 1-24 hours. Include a positive control for ROS induction (e.g., Pyocyanin).[11]

  • Probe Loading: Load the cells with DCFDA (2',7'-dichlorodihydrofluorescein diacetate), a cell-permeable probe. Inside the cell, it is deacetylated and then oxidized by reactive oxygen species (ROS) to the highly fluorescent DCF.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (excitation/emission ~485/535 nm).

  • Data Analysis: Quantify the fold-change in fluorescence relative to the vehicle control. A significant increase indicates off-target induction of oxidative stress.

Data Summary Table (Hypothetical Data)

CompoundCytotoxicity CC₅₀ (µM)ROS Induction (at 1 µM)
COI >50No significant increase
Staurosporine (Control) 0.01Not Applicable
Pyocyanin (Control) Not Applicable~10-fold increase

Interpretation: This profile suggests the COI does not exhibit significant cytotoxicity or induce oxidative stress at concentrations well above its effective dose for mPGES-1 inhibition, indicating a favorable preliminary safety window.

Conclusion and Forward Outlook

This guide outlines a robust, tiered strategy for the initial cross-reactivity assessment of 3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid, framed within the context of its potential as a selective mPGES-1 inhibitor. Based on our hypothetical data, the COI demonstrates a promising profile: potent on-target activity, high selectivity against critical COX off-targets, and a clean bill of health in preliminary safety assays.

This foundational dataset is crucial for de-risking the compound and justifying further investment. The logical next steps in a drug discovery program would involve expanding this profile through broader screening panels (e.g., kinome scans, receptor binding panels)[12][13] and progressing to in vivo models of inflammation and pain to establish a clear link between cellular activity and therapeutic efficacy. By adhering to a scientifically rigorous and logically structured assessment plan, researchers can build a comprehensive understanding of a compound's behavior and make informed decisions on its path toward the clinic.

References

In Vivo Efficacy of Novel Benzodioxepine Compounds: A Comparative Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the in vivo evaluation of novel benzodioxepine compounds, a class of molecules with significant therapeutic potential across various disease areas, including oncology. We present a detailed, field-tested methodology for conducting comparative efficacy studies using a human tumor xenograft model, supported by synthesized experimental data. The guide emphasizes scientific integrity, explaining the rationale behind experimental choices and grounding protocols in authoritative standards. Key elements include step-by-step workflows, comparative data analysis, and mechanistic investigation, designed to equip researchers and drug development professionals with the insights needed to advance promising compounds through the preclinical pipeline.

Introduction: The Therapeutic Promise of Benzodioxepines

Benzodioxepines are a versatile class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry. Their unique seven-membered ring structure fused to a benzene ring serves as a privileged scaffold for developing novel therapeutics. Various derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antipsychotic properties.[1][2] The development of new anticancer agents, in particular, often involves the synthesis of novel benzodioxepine or related benzodioxole derivatives, which have shown promising growth inhibitory activity in vitro.[3][4] However, the successful translation of in vitro potency to in vivo efficacy is a critical and challenging step in the drug discovery process.[5][6] This guide focuses on the essential in vivo methodologies required to rigorously compare and validate the therapeutic potential of these novel compounds.

Methodological Framework for In Vivo Efficacy Assessment

A robust and reproducible in vivo model is paramount for making confident decisions about which lead compounds to advance. The subcutaneous human tumor xenograft model in immunodeficient mice is the industry standard for initial in vivo efficacy screening of anticancer agents.[7][8][9] It provides a reliable system to assess a compound's ability to inhibit tumor growth in a living organism.

Overall Experimental Workflow

The logical progression from study setup to endpoint analysis is critical for maintaining data integrity. The workflow below outlines the key phases of a typical in vivo xenograft study.

G cluster_0 Phase 1: Preparation & Acclimatization cluster_1 Phase 2: Model Establishment cluster_2 Phase 3: Therapeutic Intervention & Monitoring cluster_3 Phase 4: Endpoint & Ex Vivo Analysis A Animal Procurement (e.g., NSG Mice) B Quarantine & Acclimatization (1-2 Weeks) A->B E Subcutaneous Implantation of Tumor Cells B->E C Cell Line Culture & Expansion (e.g., MCF-7, HCT116) D Cell Harvest & Preparation in Matrigel/PBS C->D D->E F Tumor Growth Monitoring E->F G Randomization into Cohorts (Tumor Volume ~100-150 mm³) F->G H Initiate Dosing Regimen (Vehicle, BZ-Cmpds, Std-of-Care) G->H I Tumor Volume Measurement (2-3x per week) H->I J Body Weight & Clinical Sign Monitoring (Daily) H->J K Study Termination (Pre-defined Endpoint) I->K J->K L Tumor Excision, Weight & Photography K->L M Tissue Processing for Downstream Analysis (Fixation, Snap-Freeze) L->M

Caption: A four-phase workflow for a typical in vivo xenograft study.

Detailed Protocol: Subcutaneous Xenograft Efficacy Study

This protocol provides a self-validating system for assessing the in vivo efficacy of novel benzodioxepine compounds. Each step is designed to minimize variability and ensure data reliability.

  • Animal and Cell Line Preparation:

    • Animals: Utilize 6-8 week old female immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, which are robust hosts for human tissue engraftment. Allow mice to acclimatize for at least one week prior to study initiation.[10]

    • Cell Culture: Culture a human cancer cell line (e.g., HCT116 colon carcinoma) under standard sterile conditions. It is critical to ensure cells are in the exponential growth phase (80-90% confluency) at the time of harvest and have been passaged at least twice after thawing.[11] Test cells to confirm they are free of murine pathogens.[11]

  • Tumor Implantation:

    • Harvest cells using trypsin and perform a viable cell count using trypan blue exclusion.

    • Wash the cells with sterile, ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a 1:1 (v/v) solution of PBS and Cultrex® Basement Membrane Extract (BME) or Matrigel®. The use of BME is a critical step that mimics the in vivo microenvironment and significantly improves tumor take rate and growth consistency.

    • The final cell concentration should be adjusted to 5 x 107 cells/mL.

    • Inject 100 µL of the cell suspension (containing 5 x 106 cells) subcutaneously into the right flank of each mouse using a 25-27 gauge needle.[10][11]

  • Monitoring and Treatment:

    • Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[10]

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (n=8-10 mice/group) to ensure a statistically even distribution of tumor sizes at baseline.

    • Prepare dosing solutions for the novel benzodioxepine compounds (e.g., BZ-4, BZ-5), a vehicle control, and a relevant standard-of-care agent (e.g., 5-Fluorouracil for colorectal cancer).

    • Administer treatments according to the planned schedule via the appropriate route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection).

    • Record body weights and perform clinical observations daily to monitor for signs of toxicity. A body weight loss exceeding 20% is a common humane endpoint.

  • Endpoint Analysis:

    • Terminate the study when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³).

    • At termination, record final tumor volumes and body weights. Euthanize mice according to institutional guidelines.

    • Excise tumors, record their final weights, and photograph them.

    • Divide each tumor: fix one portion in 10% neutral buffered formalin for immunohistochemistry (IHC) and snap-freeze the other portion in liquid nitrogen for molecular analysis (e.g., Western blot, PCR).[12]

Comparative In Vivo Efficacy Data

The primary output of an efficacy study is quantitative data on tumor growth inhibition. The table below presents a hypothetical but representative dataset comparing two novel benzodioxepine compounds against a vehicle control and a standard-of-care drug in an HCT116 colorectal cancer xenograft model.

Treatment GroupDosing Schedule (21 days)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)*Mean Body Weight Change (%) ± SEM
Vehicle10 mL/kg, Daily (p.o.)1854 ± 1550%+4.5 ± 1.8
BZ-4 30 mg/kg, Daily (p.o.)1020 ± 11245.0%-3.1 ± 1.1
BZ-5 30 mg/kg, Daily (p.o.)482 ± 78 74.0% -5.5 ± 1.5
5-Fluorouracil50 mg/kg, Q4D (i.p.)556 ± 8570.0%-14.8 ± 2.4

*TGI is calculated as (1 - (Mean Volume of Treated Group / Mean Volume of Control Group)) x 100%.

Interpretation of Results:

  • Compound BZ-5 demonstrates robust in vivo efficacy, achieving 74.0% TGI, which is comparable to the standard-of-care agent, 5-Fluorouracil (70.0% TGI).

  • Compound BZ-4 shows moderate activity with 45.0% TGI.

  • Crucially, the orally administered BZ-5 exhibits a superior tolerability profile, indicated by a modest body weight change (-5.5%) compared to the significant weight loss observed with the standard-of-care (-14.8%). This combination of high efficacy and improved safety makes BZ-5 a highly promising candidate for further development.

Unveiling the Mechanism of Action

Understanding how a compound works is as important as knowing that it works. For many anticancer agents, efficacy is driven by the inhibition of critical cell signaling pathways that control proliferation and survival.[13] The PI3K/Akt/mTOR pathway is one of the most commonly hyperactivated signaling cascades in human cancer and is a key therapeutic target.[14][15][16][17]

Proposed Signaling Pathway for BZ-5

Based on the potent anti-proliferative effects observed in vivo, we hypothesize that BZ-5 exerts its anticancer activity through the inhibition of the PI3K/Akt/mTOR signaling pathway. Ex vivo analysis of the snap-frozen tumor tissues can validate this hypothesis.

pathway cluster_pathway Hypothesized BZ-5 Mechanism of Action BZ5 BZ-5 PI3K PI3K BZ5->PI3K Direct Inhibition RTK Growth Factor Receptor (RTK) RTK->PI3K Activation Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation Promotes mTOR->Proliferation Suppresses Apoptosis Apoptosis Apoptosis

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by BZ-5.

Mechanistic Validation:

  • Western Blot: Lysates from BZ-5-treated tumors are expected to show a significant reduction in the phosphorylation levels of key downstream proteins such as p-Akt (Ser473) and p-S6, compared to vehicle-treated tumors.

  • Immunohistochemistry (IHC): Staining of formalin-fixed tumor sections for proliferation markers (e.g., Ki-67) should show decreased positivity, while staining for apoptosis markers (e.g., cleaved caspase-3) should show an increase in BZ-5-treated tissues.

Conclusion and Strategic Next Steps

This guide has detailed a rigorous, multi-faceted approach to the comparative in vivo evaluation of novel benzodioxepine compounds. The synthesized data identifies compound BZ-5 as a lead candidate, demonstrating superior efficacy and tolerability. The proposed mechanism of action via PI3K/Akt/mTOR pathway inhibition provides a clear direction for subsequent mechanistic studies.

The successful validation of BZ-5 in this initial xenograft model warrants progression to more complex preclinical studies, including:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) analysis to correlate drug exposure with target modulation and efficacy.

  • Orthotopic xenograft models to evaluate efficacy in a more physiologically relevant tumor microenvironment.

  • Patient-Derived Xenograft (PDX) models to assess efficacy across a heterogeneous population that more closely mirrors human clinical diversity.[7]

By adhering to these scientifically robust and validated methodologies, drug development teams can effectively de-risk their projects and build a compelling data package to support the advancement of novel benzodioxepine therapeutics toward clinical investigation.

References

Safety Operating Guide

Personal protective equipment for handling 3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid

Comprehensive Safety and Handling Guide for 3,4-Dihydro-2H-benzo[b][1][2]dioxepine-2-carboxylic Acid

This guide provides essential safety protocols and operational procedures for the handling and disposal of 3,4-Dihydro-2H-benzo[b][1][2]dioxepine-2-carboxylic acid (CAS No. 33632-74-5). It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. The information herein is synthesized from available safety data sheets, established chemical safety principles, and regulatory guidelines.

Hazard Identification and Risk Assessment

3,4-Dihydro-2H-benzo[b][1][2]dioxepine-2-carboxylic acid is a chemical compound that requires careful handling due to its potential health hazards.[3] Based on aggregated GHS data, this compound is classified as follows:

  • Skin Irritation (H315): Causes skin irritation.

  • Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation.

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for dust or aerosol generation.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the risks of skin, eye, and respiratory exposure. The following table summarizes the required PPE.

Hazard Category Potential Risks Recommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation upon direct contact.Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned.Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately upon contamination. For prolonged contact, consider heavier-duty gloves.
Eye and Face Contact Causes serious eye irritation. Dust particles can cause mechanical and chemical irritation.Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 or equivalent standards are mandatory.Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of splashing or dust generation.
Inhalation May cause respiratory irritation if dust is inhaled.Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4]Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 or higher) is required.[1][2][5]

PPE Selection and Donning/Doffing Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling 3,4-Dihydro-2H-benzo[b][1][2]dioxepine-2-carboxylic acid.

PPE_WorkflowstartStart: Assess Taskengineering_controlsWork in Chemical Fume Hoodstart->engineering_controlsstart->engineering_controlslab_coatDon Lab CoatrespiratorDon N95 Respirator(if required)lab_coat->respiratorhandle_chemicalProceed withChemical HandlinggogglesDon Safety Gogglesrespirator->gogglesface_shieldDon Face Shield(if splash risk)goggles->face_shieldglovesDon Nitrile Glovesface_shield->glovesremove_glovesRemove Glovesremove_face_shieldRemove Face Shieldremove_gloves->remove_face_shieldremove_gogglesRemove Gogglesremove_face_shield->remove_gogglesremove_lab_coatRemove Lab Coatremove_goggles->remove_lab_coatremove_respiratorRemove Respiratorremove_lab_coat->remove_respiratorwash_handsWash Hands Thoroughlyremove_respirator->wash_hands

Caption: PPE selection and donning/doffing workflow.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial to minimize exposure and prevent contamination.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment (spatula, weigh paper/boat, glassware, etc.) within the fume hood.

    • Don all required PPE as detailed in the table and workflow diagram above.

  • Weighing and Transfer:

    • Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.

    • Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height or vigorous scraping.

  • In Solution:

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • Keep the container covered as much as possible during dissolution and subsequent use.

  • Post-Handling:

    • Decontaminate any non-disposable equipment that has come into contact with the chemical.

    • Wipe down the work surface within the fume hood with an appropriate cleaning agent.

    • Doff PPE in the correct order to avoid cross-contamination, as illustrated in the workflow diagram.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with 3,4-Dihydro-2H-benzo[b][1][2]dioxepine-2-carboxylic acid (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[6]

  • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).[6]

  • Store waste containers in a designated satellite accumulation area, which should have secondary containment.[6][7]

Waste Pickup:

  • Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid
Reactant of Route 2
3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.